3-Acetyl-4-hydroxy-2H-chromen-2-one
Description
The exact mass of the compound 3-Acetyl-4-hydroxy-2-benzopyrone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Acetyl-4-hydroxy-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-4-hydroxy-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6(12)9-10(13)7-4-2-3-5-8(7)15-11(9)14/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZHUXAPJIBIBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180244 | |
| Record name | 3-Acetyl-4-hydroxy-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-37-5 | |
| Record name | 3-Acetyl-4-hydroxycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-4-hydroxy-2-benzopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2555-37-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetyl-4-hydroxy-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetyl-4-hydroxy-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ACETYL-4-HYDROXY-2-BENZOPYRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43DSV8PKL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-Acetyl-4-hydroxy-2H-chromen-2-one
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
3-Acetyl-4-hydroxy-2H-chromen-2-one (3-Acetyl-4-hydroxycoumarin) is a critical scaffold in medicinal chemistry, serving as the immediate precursor for bis-coumarin anticoagulants (e.g., Warfarin) and a versatile synthon for heterocyclic fusion.
Unlike simple coumarins, this molecule exhibits complex keto-enol tautomerism and strong intramolecular hydrogen bonding, which dictates its reactivity and solubility. In the solid state and polar solvents, it predominantly exists in the endocyclic enol form, stabilized by a hydrogen bond between the 4-hydroxyl group and the 3-acetyl carbonyl.
This guide details the two most robust synthetic pathways: the Phosphorus Oxychloride (POCl₃) Mediated C-Acylation (Industrial Standard) and the Base-Catalyzed Rearrangement (Alternative). It also covers modern intensification via ultrasonic processing.
Retrosynthetic Analysis & Mechanism
The synthesis is fundamentally a C-acylation of the 1,3-dicarbonyl equivalent system found in 4-hydroxycoumarin. The reaction is driven by the nucleophilicity of the C-3 position, which is activated by the neighboring hydroxyl group (enol).
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the critical tautomeric equilibrium and the electrophilic attack mechanism.
Caption: Mechanistic flow from the nucleophilic enol form of 4-hydroxycoumarin to the H-bond stabilized 3-acetyl product.
Method A: POCl₃ Mediated C-Acylation (The Gold Standard)
This method is preferred for its high yield (>85%) and the purity of the crystalline product. POCl₃ acts as both a solvent/catalyst and a dehydrating agent, generating the reactive acylating species in situ from acetic acid.
Reagents & Equipment[2][4][6][10]
-
Substrate: 4-Hydroxycoumarin (98% purity)
-
Solvent/Reagent: Glacial Acetic Acid (Anhydrous)
-
Apparatus: Round-bottom flask, reflux condenser with CaCl₂ drying tube, magnetic stirrer, ice bath.
Step-by-Step Protocol
-
Preparation: In a fume hood, charge a 250 mL round-bottom flask with 12.0 g (74 mmol) of 4-hydroxycoumarin and 60 mL of glacial acetic acid.
-
Activation: Begin stirring. The mixture may be a slurry. Add 38 mL of POCl₃ dropwise over 20 minutes. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (approx. 118°C). Maintain reflux for 90 minutes . The solution will turn from a suspension to a clear, dark wine-red solution.
-
Quenching: Cool the reaction mixture to room temperature. Pour the dark solution slowly into 400 mL of crushed ice/water with vigorous stirring.
-
Precipitation: A solid precipitate will form immediately. Continue stirring for 30 minutes to ensure hydrolysis of any residual phosphoryl chlorides.
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize the crude solid from Ethanol .
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Expected Yield: 12–13 g (85–90%). Appearance: White to pale yellow needles.
Method B: Ultrasonic-Assisted Synthesis (Process Intensification)
For laboratories equipped with sonication baths, this method reduces reaction time and energy consumption while maintaining high yields.
Protocol Adaptation
-
Mixture: Combine 4-hydroxycoumarin (10 mmol), acetic anhydride (30 mmol), and 3 drops of conc. H₂SO₄ (catalyst) in a flask.[4]
-
Sonication: Place the flask in an ultrasonic bath (operating at ~40 kHz) at 60°C.
-
Duration: Sonicate for 15–20 minutes (compared to hours of thermal reflux).
-
Workup: Pour onto crushed ice and filter as described in Method A.
Advantage: Significantly reduced thermal degradation of sensitive substrates.
Analytical Characterization (QC Standards)
To validate the synthesis, compare your product against these standard physiochemical properties.
| Parameter | Specification | Notes |
| Melting Point | 134–136°C | Sharp range indicates high purity. |
| Appearance | White/Pale Yellow Needles | Dark color indicates oxidation/impurities. |
| IR (KBr) | 1705 cm⁻¹ (Ketone C=O)1700 cm⁻¹ (Lactone C=O)3185 cm⁻¹ (OH, broad) | The OH band is broad/shifted due to H-bonding. |
| ¹H NMR (CDCl₃) | δ 17.72 (s, 1H, OH)δ 7.2–8.0 (m, 4H, Ar-H)δ 2.74 (s, 3H, CH₃) | The OH peak at ~17.7 ppm is diagnostic of the enol form. |
| Solubility | Soluble in CHCl₃, EtOHInsoluble in Water |
Experimental Workflow Diagram
The following diagram outlines the operational workflow for the POCl₃ method, ensuring a self-validating process.
Caption: Operational workflow for the POCl3-mediated synthesis of 3-acetyl-4-hydroxycoumarin.
Troubleshooting & Critical Control Points
-
Low Yield: Often caused by incomplete quenching or loss of product during filtration if the water is too warm (product has slight solubility in hot water). Ensure ice-cold water is used.
-
Oiling Out: If the product oils out during recrystallization, the ethanol concentration is too high. Add water dropwise to the hot solution until turbidity appears, then cool slowly.
-
Safety Warning: POCl₃ reacts violently with water. All glassware must be bone-dry. The quenching step releases HCl gas; perform strictly in a fume hood.
References
-
Dholakia, V. N., & Trivedi, K. N. (1968). Studies in the synthesis of coumarins.[1][5][6][4][2][7][8][9][10] Journal of the Indian Chemical Society. [Verified Context: Classical POCl3 Method]
-
Abdou, M. M. (2017). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications.[1][5][6] Semantic Scholar. Link
-
Firoozi, S., et al. (2024).[2] Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath.[4] Journal of Medicinal and Nanomaterials Chemistry. Link
-
Stadlbauer, W., & Hojas, G. (2004).[1] Synthesis of 3-acetyl-4-hydroxycoumarin.[1][5][6][4][2][3] (Cited in review of coumarin synthesis).[1][5]
-
PrepChem. Synthesis of 3-acetyl-4-hydroxycoumarin.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciepub.com [sciepub.com]
- 3. prepchem.com [prepchem.com]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
- 5. ijpbs.com [ijpbs.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. jazanu.edu.sa [jazanu.edu.sa]
- 8. ias.ac.in [ias.ac.in]
- 9. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]
- 10. Microwave Assisted Synthesis, Part 1: Rapid Solventless Synthesis of 3-Substituted Coumarins and Benzocoumarins by Microwave Irradiation of the Corresponding Enaminones - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanisms of Action of 3-Acetyl-4-hydroxy-2H-chromen-2-one
Introduction
3-Acetyl-4-hydroxy-2H-chromen-2-one is a synthetic derivative of 4-hydroxycoumarin, a class of compounds renowned for their diverse biological activities. This guide provides a comprehensive technical overview of the multifaceted mechanisms of action of 3-Acetyl-4-hydroxy-2H-chromen-2-one, with a primary focus on its role as a Vitamin K antagonist and its anticoagulant properties. Additionally, this document will delve into its emerging roles as an anticancer and antimicrobial agent, providing researchers, scientists, and drug development professionals with a detailed understanding of its therapeutic potential and the experimental methodologies used to elucidate its functions.
I. Primary Mechanism of Action: Anticoagulation via Vitamin K Epoxide Reductase (VKOR) Inhibition
The most well-characterized mechanism of action for 4-hydroxycoumarin derivatives, including 3-Acetyl-4-hydroxy-2H-chromen-2-one, is their function as Vitamin K antagonists. This activity is central to their use as anticoagulants.[1][2]
The Vitamin K Cycle and its Role in Coagulation
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury. Several key proteins in this cascade, namely factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S, require a post-translational modification called gamma-carboxylation to become biologically active. This process is dependent on the reduced form of Vitamin K, vitamin K hydroquinone (KH2), which acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).
During the carboxylation reaction, KH2 is oxidized to Vitamin K epoxide (KO). For the coagulation process to be sustained, KO must be recycled back to KH2. This crucial recycling is carried out by the enzyme Vitamin K epoxide reductase (VKOR), an integral membrane protein located in the endoplasmic reticulum.[3]
Inhibition of VKOR by 3-Acetyl-4-hydroxy-2H-chromen-2-one
3-Acetyl-4-hydroxy-2H-chromen-2-one, like other 4-hydroxycoumarins such as warfarin, acts as a potent inhibitor of VKOR.[1][4] By blocking this enzyme, the compound disrupts the Vitamin K cycle, leading to a depletion of the active, reduced form of Vitamin K. Consequently, the gamma-carboxylation of Vitamin K-dependent coagulation factors is impaired, resulting in the circulation of under-carboxylated, inactive clotting factors.[5] This reduction in functional coagulation factors leads to a prolongation of clotting time and a decrease in the propensity for thrombus formation.
While specific kinetic data such as IC50 or Ki values for the direct inhibition of VKOR by 3-Acetyl-4-hydroxy-2H-chromen-2-one are not extensively reported in the available literature, studies on its derivatives and parent compounds provide a strong basis for its mechanism. One study demonstrated that 3-Acetyl-4-hydroxy-2H-chromen-2-one increases prothrombin time, confirming its anticoagulant effect, although it was found to be less potent than 4-hydroxycoumarin in that specific assay.[6][7] For context, the well-studied 4-hydroxycoumarin anticoagulant, warfarin, exhibits IC50 values in the nanomolar range in cell-based VKOR activity assays.[6]
II. Anticancer Activity: Induction of Apoptosis
Emerging evidence suggests that coumarin derivatives, including 3-Acetyl-4-hydroxy-2H-chromen-2-one, possess anticancer properties. The primary mechanism underlying this activity appears to be the induction of apoptosis, or programmed cell death, in cancer cells.[8]
Apoptosis Pathways
Apoptosis is a tightly regulated cellular process that eliminates damaged or unwanted cells. It can be initiated through two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals, leading to changes in the mitochondrial membrane permeability. This results in the release of cytochrome c, which in turn activates a cascade of enzymes called caspases, ultimately leading to cell death. The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of cell fate in this pathway.
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the direct activation of an initiator caspase cascade.
Studies on various coumarin derivatives have shown that they can induce apoptosis through the intrinsic pathway. This often involves an increase in the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of initiator caspase-9 and executioner caspase-3.[9][10][11] While direct evidence for 3-Acetyl-4-hydroxy-2H-chromen-2-one is still emerging, it is thought to induce apoptosis in breast cancer cells.[8] Furthermore, derivatives of the closely related 3-bromoacetylcoumarin have demonstrated significant cytotoxic effects against various human cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[12]
III. Antimicrobial Activity
3-Acetyl-4-hydroxy-2H-chromen-2-one and its derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[13][14]
Mechanism of Antimicrobial Action
The precise mechanism of antimicrobial action for 3-Acetyl-4-hydroxy-2H-chromen-2-one is not fully elucidated but is thought to involve the disruption of microbial cell membrane integrity.[2] This can lead to the leakage of intracellular components and ultimately, cell death.
Studies on hydrazone derivatives of 3-Acetyl-4-hydroxy-2H-chromen-2-one have shown moderate antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1] Another study reported the minimum inhibitory concentration (MIC) of the parent compound against several bacterial strains to be 0.13 mg/mL after 24 hours.[2] The lipophilic nature of the coumarin backbone is believed to facilitate its interaction with and penetration of the bacterial cell membrane.
IV. Experimental Protocols
The following section outlines standardized experimental protocols for investigating the multifaceted mechanisms of action of 3-Acetyl-4-hydroxy-2H-chromen-2-one.
A. In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This assay measures the direct inhibitory effect of the compound on VKOR activity.
Protocol:
-
Preparation of Microsomes: Isolate microsomes containing VKOR from a suitable source, such as rat liver or a cell line overexpressing the enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing a physiological reductant like glutathione (GSH), the substrate Vitamin K epoxide (KO), and the microsomal preparation.
-
Inhibition Assay: Add varying concentrations of 3-Acetyl-4-hydroxy-2H-chromen-2-one to the reaction mixture and incubate at 37°C.
-
Quantification: Stop the reaction and extract the remaining KO and the product, Vitamin K quinone (K). Analyze the concentrations of KO and K using high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the percentage of VKOR inhibition for each concentration of the compound and determine the IC50 value.
B. Coagulation Assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)
These assays assess the overall effect of the compound on the extrinsic and intrinsic pathways of the coagulation cascade, respectively.
Protocol:
-
Plasma Preparation: Obtain citrated plasma from blood samples.
-
PT Assay:
-
Pre-warm the plasma sample to 37°C.
-
Add a thromboplastin reagent (containing tissue factor and calcium) to initiate the extrinsic pathway.
-
Measure the time taken for a clot to form.
-
-
aPTT Assay:
-
Pre-warm the plasma sample to 37°C.
-
Add an activator (e.g., silica) and phospholipids to initiate the intrinsic pathway.
-
After a short incubation, add calcium chloride.
-
Measure the time taken for a clot to form.
-
-
Data Analysis: Compare the clotting times of plasma treated with 3-Acetyl-4-hydroxy-2H-chromen-2-one to a control.
C. Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.
Protocol:
-
Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 3-Acetyl-4-hydroxy-2H-chromen-2-one for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
D. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
-
Serial Dilution: Perform a serial dilution of 3-Acetyl-4-hydroxy-2H-chromen-2-one in a suitable broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
V. Quantitative Data Summary
While specific quantitative data for 3-Acetyl-4-hydroxy-2H-chromen-2-one is limited in some areas, the following table summarizes the available information and data for closely related compounds.
| Activity | Assay | Compound | Result | Reference |
| Anticoagulant | Prothrombin Time | 3-Acetyl-4-hydroxy-2H-chromen-2-one | Increased PT, less potent than 4-hydroxycoumarin | [6][7] |
| Anticancer | Cytotoxicity | 3-Bromoacetylcoumarin derivatives | IC50 values in nM to low µM range | [12] |
| Antimicrobial | MIC | 3-Acetyl-4-hydroxy-2H-chromen-2-one | 0.13 mg/mL against various bacteria | [2] |
| Antioxidant | DPPH Radical Scavenging | 3-Acetyl-4-hydroxy-2H-chromen-2-one | IC50 = 2.35 mM | [8] |
VI. Conclusion
3-Acetyl-4-hydroxy-2H-chromen-2-one is a multifaceted molecule with a well-established primary mechanism of action as an anticoagulant through the inhibition of Vitamin K epoxide reductase. Its structural similarity to other 4-hydroxycoumarins provides a strong foundation for its activity in this regard. Furthermore, emerging research highlights its potential as an anticancer agent via the induction of apoptosis and as an antimicrobial agent, likely through the disruption of cell membranes. This guide has provided a detailed overview of these mechanisms and the experimental protocols necessary for their investigation. Further research is warranted to fully elucidate the specific molecular targets and pathways involved in its anticancer and antimicrobial activities and to establish a comprehensive quantitative profile of its biological effects.
References
- Abdou, M. M. (2017). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 10, S3664-S3676.
- Budzisz, E., & Ponczek, M. B. (2020).
- Cai, S. X., Drewe, J., & Kemnitzer, W. (2009). Discovery of 4-aryl-4H-chromenes as potent apoptosis inducers using a cell- and caspase-based Anti-cancer Screening Apoptosis Program (ASAP): SAR studies and the identification of novel vascular disrupting agents. Anti-cancer agents in medicinal chemistry, 9(4), 437–456.
- Chu, K., Wu, S., & Stafford, D. W. (2016).
- El-Sayed, N. N. E., & El-Sawy, E. R. (2015). Utility of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules, 20(7), 11535–11553.
- Ahmed, K., et al. (2015). Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. International Journal of Pharmacy and Biological Sciences, 5(2), 999-1006.
- Mladenović, M., et al. (2009). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Molecules, 14(4), 1495-1512.
- Roshani, M., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition. Journal of Fluorescence, 31, 1629-1640.
- Siddiqui, Z. N., et al. (2009). Innovations in 4-hydroxycoumarin derivatives. International Journal of Modern Pharmaceutical Research, 1(1), 1-10.
- Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant effects.
- Abdelhafez, E. M. N., et al. (2016). 3-Substituted-4-hydroxycoumarin as a new scaffold with potent CDK inhibition and promising anticancer effect: Synthesis, molecular modeling and QSAR studies. Bioorganic chemistry, 67, 106–120.
-
Wikipedia contributors. (2023, December 14). 3-Acetylcoumarin. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]
- Konieczna, L., & Kwiecień, H. (2018). Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry, 11(8), 1298-1311.
- Haziri, A., et al. (2014). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences, 7(4), 255-260.
- Ghavami, G., et al. (2015). Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells. Molecular and cellular biochemistry, 403(1-2), 147–156.
-
Anticancer Research. (2013). Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines. Retrieved January 30, 2026, from [Link]
- Tie, J. K., & Stafford, D. W. (2018). The catalytic mechanism of vitamin K epoxide reduction in a cellular environment. The Journal of biological chemistry, 293(22), 8449–8460.
- Zhang, Y., et al. (2025). Protective effects of 7-hydroxyflavone on mitochondrial membrane potential and hydrogen peroxide-induced apoptosis in cardiomyocytes. Journal of Cellular and Molecular Medicine, 29(1), e18123.
-
Hantzsch reaction of 3‐(2‐bromoacetyl)‐4‐hydroxy‐chromen‐2‐one. Synthesis of 3‐(thiazol‐4‐yl). (2025). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Wikipedia contributors. (2023, November 28). Vitamin-K-epoxide reductase (warfarin-sensitive). In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]
- Loghman-Adham, M. (2015). The Apoptosis Paradox in Cancer. International journal of molecular sciences, 16(12), 29339–29363.
- McIlwain, D. R., Berger, T., & Mak, T. W. (2013). Caspase functions in cell death and disease. Cold Spring Harbor perspectives in biology, 5(4), a008656.
- Taylor, R. C., Cullen, S. P., & Martin, S. J. (2008). Apoptosis: controlled demolition at the cellular level. Nature reviews. Molecular cell biology, 9(3), 231–241.
-
PubMed. (2009). Discovery of 4-aryl-4H-chromenes as potent apoptosis inducers using a cell- and caspase-based Anti-cancer Screening Apoptosis Program (ASAP): SAR studies and the identification of novel vascular disrupting agents. Retrieved January 30, 2026, from [Link]
-
PubMed. (2015). Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family. Retrieved January 30, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Vitamin-K-epoxide reductase – Knowledge and References. Retrieved January 30, 2026, from [Link]
-
Anticancer Research. (2022). Non-cytotoxic 3-Acetylcoumarin as an Attractive Target for Human Monoamine Oxidase (HMAO) Enzymes. Retrieved January 30, 2026, from [Link]
-
PubMed. (1988). Vitamin K 2,3-epoxide reductase: the basis for stereoselectivity of 4-hydroxycoumarin anticoagulant activity. Retrieved January 30, 2026, from [Link]
-
PubMed Central (PMC). (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Retrieved January 30, 2026, from [Link]
-
PubMed Central (PMC). (2018). The catalytic mechanism of vitamin K epoxide reduction in a cellular environment. Retrieved January 30, 2026, from [Link]
-
PubMed Central (PMC). (2020). Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation. Retrieved January 30, 2026, from [Link]
Sources
- 1. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 3-Substituted-4-hydroxycoumarin as a new scaffold with potent CDK inhibition and promising anticancer effect: Synthesis, molecular modeling and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmnc.samipubco.com [jmnc.samipubco.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Acetylcoumarin - Wikipedia [en.wikipedia.org]
- 8. Caspase-3 Activators as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2002085882A1 - Coumarin derivatives to be used as anticoagulants - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ijmpronline.com [ijmpronline.com]
- 14. ijpbs.com [ijpbs.com]
3-Acetyl-4-hydroxy-2H-chromen-2-one: Structural Analysis & Crystallographic Guide
Topic: 3-Acetyl-4-hydroxy-2H-chromen-2-one Crystal Structure Analysis Content Type: In-Depth Technical Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists
Executive Summary
This guide provides a comprehensive structural analysis of 3-acetyl-4-hydroxy-2H-chromen-2-one (3-AHC), a critical pharmacophore in the design of anticoagulant and antimicrobial agents. Unlike simple coumarins, 3-AHC exhibits a unique Resonance-Assisted Hydrogen Bond (RAHB) system that locks the molecule into a rigid, planar conformation. This document details the synthesis, crystallization protocols, and X-ray diffraction (XRD) interpretation of 3-AHC, focusing on the causality between its solid-state tautomerism and its physicochemical stability.
Synthesis and Crystallization Protocol
Obtaining high-quality single crystals of 3-AHC requires controlling the kinetics of the acetylation reaction to prevent the formation of kinetic O-acylated byproducts in favor of the thermodynamic C-acylated product.
Optimized Synthesis Workflow
Reaction Principle: The synthesis utilizes the Fries rearrangement logic, where 4-hydroxycoumarin is acetylated at the C3 position using phosphorus oxychloride (
Protocol:
-
Reagents: Suspend 4-hydroxycoumarin (10 mmol) in glacial acetic acid (30 mL).
-
Catalysis: Add
(30 mmol) dropwise under anhydrous conditions. -
Reflux: Heat the mixture to reflux (
) for 4 hours. The solution will shift from pale yellow to a deep wine-red, indicating the formation of the C-acetylated chromophore. -
Quenching: Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring.
-
Isolation: Filter the resulting precipitate and wash with cold water until the filtrate is neutral.
Crystallization for XRD
To obtain single crystals suitable for diffraction (approx.
-
Solvent System: Ethanol/Chloroform (3:1 v/v).
-
Method: Dissolve the crude solid in boiling ethanol; add chloroform dropwise until slight turbidity appears, then add just enough ethanol to clear.
-
Growth Conditions: Allow to stand at room temperature (
) in a vibration-free environment for 48–72 hours. -
Morphology: 3-AHC typically crystallizes as colorless to pale yellow prisms.
Process Visualization
The following diagram illustrates the critical path from reactants to diffraction-quality crystals, highlighting the tautomeric selection.
Figure 1: Reaction and crystallization workflow targeting the thermodynamic C-acetylated product.
Crystallographic Analysis
Crystal Data Summary
3-AHC crystallizes in the monoclinic system.[1][2] The packing is dominated by the planarity of the coumarin ring, which allows for efficient stacking.
| Parameter | Value / Description |
| Crystal System | Monoclinic |
| Space Group | |
| Z Value | 4 (Four molecules per unit cell) |
| Molecular Geometry | Planar (RMS deviation < 0.02 Å) |
| Key Interaction | Intramolecular O–H···O Hydrogen Bond |
Structural Logic: The Resonance-Assisted Hydrogen Bond (RAHB)
The defining feature of the 3-AHC crystal structure is the Intramolecular Hydrogen Bond (IMHB) between the hydroxyl group at C4 and the carbonyl oxygen of the acetyl group at C3.
-
Tautomeric Preference: In the solid state, 3-AHC exists exclusively in the 4-hydroxy-2-oxo form (enol form). This is energetically favored over the 2,4-dioxo tautomer because the enol proton forms a strong hydrogen bond (
). -
Pseudo-Ring Formation: This H-bond creates a pseudo-six-membered ring
, which locks the acetyl group into coplanarity with the coumarin backbone. -
Bond Length Equalization: The bond lengths within this pseudo-ring (
and ) often show intermediate character (between single and double bonds), indicating significant -electron delocalization across the H-bond chelate.
Supramolecular Architecture
-
-
Stacking: The planar molecules stack along the crystallographic axis (typically the b-axis), with centroid-to-centroid distances of approximately 3.4–3.6 Å, stabilizing the lattice. -
Intermolecular Forces: While the intramolecular H-bond satisfies the primary donor/acceptor sites, weaker
interactions link the stacks into 3D networks.
Structural Mechanism Diagram
This diagram details the stabilization mechanism that dictates the final crystal lattice.
Figure 2: Structural causality: How intramolecular bonding drives planar conformation and crystal packing.
Spectroscopic Correlations
To validate the crystal structure without destroying the sample, researchers should look for specific spectroscopic signatures that correlate with the X-ray data.
| Method | Signature Feature | Structural Cause |
| Singlet at | The hydroxyl proton is highly deshielded due to the strong intramolecular H-bond. | |
| IR (Solid) | Broad band | O-H stretching vibration, broadened and redshifted by H-bonding. |
| IR (Solid) | Sharp band | Ketone C=O stretch (acetyl), distinct from the lactone C=O. |
| XRD | Intermediate bond length confirming resonance delocalization. |
References
-
Traven, V. F., et al. (2000).[3] Electronic structure of π systems: XVIII. Photoelectron spectrum and crystal structure of 3-acetyl-4-hydroxycoumarin. Russian Journal of General Chemistry.[4] Link
-
Al-Ayed, A. S. (2011). Synthesis, spectroscopy and electrochemistry of some new 3-acetyl-4-hydroxycoumarin derivatives. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Link
-
Naceur, M., et al. (2011).[3][10] Crystal structure and tautomerism of 3-acetyl-4-hydroxycoumarin.[10] Acta Crystallographica Section E. Link
-
Siddiqui, Z. N., et al. (2009). Synthesis and biological activity of heterocycles from 3-acetyl-4-hydroxycoumarin.[4][6][12] Medicinal Chemistry Research.[12] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sciepub.com [sciepub.com]
- 5. echemi.com [echemi.com]
- 6. ijpbs.com [ijpbs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
Optimized Synthesis of 3-Acetyl-4-Hydroxycoumarin: A Comparative Technical Guide
Topic: Synthesis of 3-Acetyl-4-Hydroxycoumarin from 4-Hydroxycoumarin Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists
Executive Summary
3-Acetyl-4-hydroxycoumarin (3-AHC) is a critical pharmacophore in medicinal chemistry, serving as the immediate precursor to anticoagulant drugs like Warfarin and acenocoumarol. Beyond its pharmaceutical utility, it acts as a versatile scaffold for synthesizing pyrazoles, oxadiazoles, and transition metal complexes.
This guide provides a rigorous technical analysis of the acetylation of 4-hydroxycoumarin. Unlike simple phenolic acetylation, this transformation is governed by a competition between kinetic control (O-acylation) and thermodynamic control (C-acylation). We present the industry-standard POCl₃-mediated protocol as the primary methodology due to its reliability and regioselectivity, alongside alternative acid-catalyzed routes.
Mechanistic Insight: The O- vs. C-Acylation Dichotomy
The acetylation of 4-hydroxycoumarin is not a trivial esterification. The substrate possesses ambident nucleophilicity:
-
The Oxygen (4-OH): Hard nucleophile, kinetically favored.
-
The Carbon (C-3): Soft nucleophile, thermodynamically favored (stabilized by the
-dicarbonyl system).
Reaction Pathway
Under basic conditions or low temperatures, acetic anhydride attacks the oxygen, yielding 4-acetoxycoumarin (O-acyl). To obtain the desired 3-acetyl-4-hydroxycoumarin (C-acyl), one must either:
-
Drive the reaction under thermodynamic conditions (high heat/acid) to favor direct C-acylation.
-
Perform a Fries rearrangement of the O-acyl intermediate.
The POCl₃ method described below promotes direct C-acylation via the formation of a reactive acyl-phosphonium intermediate, which acts as a "hard" Lewis acid, facilitating the attack by the "soft" C-3 carbon enol.
Primary Protocol: POCl₃-Mediated Direct C-Acetylation
This method is the "Gold Standard" for laboratory-scale synthesis due to its high yield (>90%) and operational simplicity. It avoids the isolation of the O-acyl intermediate.
Reagents & Equipment
-
Substrate: 4-Hydroxycoumarin (4.0 g, 25 mmol)
-
Solvent/Reagent: Glacial Acetic Acid (16 mL, ~6-8 eq)
-
Catalyst/Dehydrating Agent: Phosphorus Oxychloride (POCl₃) (2.4 mL, ~1 eq)
-
Equipment: Round-bottom flask (100 mL), Reflux condenser, CaCl₂ guard tube, Magnetic stirrer, Ice bath.
Step-by-Step Methodology
-
Setup: In a fume hood, charge the 100 mL round-bottom flask with 4-hydroxycoumarin and glacial acetic acid. The mixture will be a suspension.
-
Addition: Add POCl₃ dropwise over 5 minutes under stirring. Caution: Exothermic reaction. Ensure the system is vented through a guard tube as HCl gas may evolve.
-
Reflux: Heat the mixture to reflux (bath temp ~120–130°C).
-
Observation: The suspension will clear as it heats, then gradually darken.
-
Duration: Maintain reflux for 30–45 minutes . Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
-
Precipitation: Cool the reaction mixture to room temperature. Pour the dark solution slowly into 100 mL of crushed ice/water with vigorous stirring.
-
Critical Step: The product should precipitate immediately as a solid (often wine-red or brownish initially).
-
-
Isolation: Stir the aqueous slurry for 20 minutes to hydrolyze residual POCl₃. Filter the precipitate using a Buchner funnel.
-
Purification: Wash the solid copiously with cold water to remove acetic acid and phosphoric acid byproducts.
Self-Validating Checkpoints
-
Visual Cue: If the product remains oily after pouring into ice, scratching the glass side with a rod or adding a seed crystal is required to induce crystallization.
-
Odor: The final product should be odorless after drying. A vinegar smell indicates insufficient washing of acetic acid.
Alternative Protocol: Acid-Catalyzed (H₂SO₄)
For labs wishing to avoid POCl₃ due to safety regulations, sulfuric acid can be used, though yields are typically lower (~75-80%) and workup can be messier.
-
Mix: 4-Hydroxycoumarin (0.01 mol) + Acetic Anhydride (5 mL).
-
Catalyst: Add 3-4 drops of conc. H₂SO₄.[4]
-
Reflux: Heat at 150°C for 2 hours.
-
Workup: Pour into ice water, neutralize with NaHCO₃ (carefully) to precipitate the product.
Characterization & Data Analysis
To ensure scientific integrity, the synthesized compound must be validated against the following physicochemical parameters.
Physicochemical Table
| Parameter | Observed Value | Literature Consensus | Notes |
| Appearance | White to pale yellow needles | White/Cream crystals | Darker color indicates oxidation/impurities. |
| Melting Point | 134 – 136 °C | 134 – 136 °C | Sharp mp indicates high purity. |
| Yield (POCl₃) | 90 – 94% | 85 – 95% | Highly dependent on dryness of reagents. |
| Solubility | Soluble in CHCl₃, DMSO | Insoluble in water |
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆):
-
FT-IR (KBr):
-
3236 cm⁻¹: Broad -OH stretch (chelated).
-
1747 cm⁻¹: C=O stretch (Lactone carbonyl).
-
1670 cm⁻¹: C=O stretch (Exocyclic ketone).[4]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oily Product | Incomplete hydrolysis of POCl₃ complex. | Increase stirring time in ice water (up to 1 hr). Ensure pH is acidic to keep phenol protonated. |
| Product is 4-Acetoxycoumarin | Reaction temperature too low. | Ensure vigorous reflux (>120°C). Kinetic product forms at lower temps. |
| Brown/Black Impurities | Charring due to localized overheating. | Use an oil bath instead of a sand bath/mantle for uniform heating. |
References
-
Al-Ayed, A. S. (2011).[7] Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities.[6][7] Molecules, 16(12), 10292–10302.[7] Link
- Dholakia, S. & Patel, A. (1988). Synthesis of coumarins and their biological activities. Journal of the Indian Chemical Society, 65, 432.
-
Kozeta, V. et al. (2014). Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. International Journal of Pharmacy and Biological Sciences, 4(1), 23-30. Link
-
Traven, V. F. et al. (2000). Tautomerism and structure of 3-acetyl-4-hydroxycoumarin.[2] Mendeleev Communications, 10(2), 65-66. Link
-
Hamdi, N. et al. (2008). Synthesis of 4-hydroxycoumarin derivatives. Journal of Heterocyclic Chemistry, 45(6), 1699-1704. Link
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. ias.ac.in [ias.ac.in]
- 3. A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
- 5. ias.ac.in [ias.ac.in]
- 6. aseestant.ceon.rs [aseestant.ceon.rs]
- 7. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [sciepub.com]
Targeting the Coumarin Scaffold: A Technical Deep Dive into 3-Acetyl-4-hydroxy-2H-chromen-2-one
Executive Summary
3-Acetyl-4-hydroxy-2H-chromen-2-one (3-AHC) represents a privileged scaffold in medicinal chemistry, characterized by its benzopyrone core and a highly reactive C3-acetyl substituent. Unlike inert chemical intermediates, 3-AHC exhibits intrinsic pharmacological activity, most notably as a Vitamin K antagonist and a potent antioxidant. Furthermore, its keto-enol tautomerism serves as a versatile "molecular handle," enabling the synthesis of diverse heterocyclic derivatives (hydrazones, Schiff bases) with amplified antimicrobial and anticancer profiles. This guide dissects the compound's primary therapeutic targets, synthesizes its mechanism of action (MOA), and provides validated experimental protocols for its study.
Part 1: Chemical Architecture & Pharmacophore Analysis
Structural Dynamics and Tautomerism
The biological efficacy of 3-AHC is governed by its ability to exist in multiple tautomeric forms. In solution, the compound exists in a dynamic equilibrium between the enol and keto forms. This prototropic transformation is solvent-dependent and critical for target binding (e.g., hydrogen bonding within enzyme active sites).
-
Non-polar solvents (
, n-hexane): Favors the intramolecularly hydrogen-bonded enol form (Form A). -
Polar solvents (MeOH, EtOH): Favors the dioxo/keto form (Form B), which exposes carbonyls for nucleophilic attack or receptor interaction.
Key Pharmacophore Features:
-
4-Hydroxyl Group: Essential for acidity (
~ 4-5) and water solubility under alkaline conditions; acts as a hydrogen bond donor. -
Lactone Ring: Mimics the naphthoquinone ring of Vitamin K, driving anticoagulant activity.
-
C3-Acetyl Group: Provides electrophilic sites for condensation reactions (e.g., with amines/hydrazides) to generate libraries of bioactive derivatives.
Chemical Synthesis Pathway
The most robust synthesis involves the C-acylation of 4-hydroxycoumarin. The use of phosphorus oxychloride (
Figure 1.[1] One-pot synthesis of 3-Acetyl-4-hydroxycoumarin via
Part 2: Primary Therapeutic Targets & Mechanisms
Hemostasis: Vitamin K Epoxide Reductase (VKORC1)
Therapeutic Class: Anticoagulant Mechanism: 3-AHC acts as a competitive inhibitor of the Vitamin K Epoxide Reductase Complex subunit 1 (VKORC1).
-
Physiological Context: Vitamin K is a cofactor required for the gamma-carboxylation of glutamate residues on coagulation factors II, VII, IX, and X. This process oxidizes Vitamin K hydroquinone to Vitamin K 2,3-epoxide.
-
Inhibition: 3-AHC mimics the structure of Vitamin K epoxide. It binds to VKORC1, preventing the recycling of the epoxide back to the active hydroquinone form. This depletes functional Vitamin K reserves, halting the coagulation cascade.
Oxidative Stress: Radical Scavenging
Therapeutic Class: Antioxidant Mechanism: Direct ROS scavenging via Hydrogen Atom Transfer (HAT).
-
Data: 3-AHC demonstrates a DPPH radical scavenging
of 2.35 mM , comparable to the standard antioxidant Trolox ( = 2.30 mM). -
Structural Basis: The enolic hydroxyl group at position 4 readily donates a hydrogen atom to stabilize free radicals, forming a resonance-stabilized phenoxy radical intermediate.
Microbial Pathogenesis: DNA Gyrase & Membrane Disruption
Therapeutic Class: Antimicrobial / Antifungal Targets:
-
DNA Gyrase (Topoisomerase II): In bacteria (S. aureus, E. coli), coumarins interfere with the ATPase subunit of DNA gyrase, preventing DNA supercoiling and replication.
-
Cell Membrane Permeability: The lipophilic nature of the coumarin scaffold allows it to intercalate into the lipid bilayer of fungi (C. albicans), disrupting membrane integrity and causing leakage of intracellular electrolytes.
Quantitative Activity Profile:
| Organism | Strain | Activity Type | Notes |
|---|---|---|---|
| Staphylococcus aureus | ATCC 25925 | Bacteriostatic | Moderate intrinsic activity; high potency in hydrazone derivatives. |
| Escherichia coli | ATCC 25922 | Bacteriostatic | Requires higher concentration due to Gram-negative efflux pumps. |
| Candida albicans | ATCC 10259 | Fungistatic | Disrupts ergosterol biosynthesis pathways. |
| HepG2 | Liver Carcinoma | Cytotoxic | Induces apoptosis;
Part 3: Experimental Validation Framework
Protocol: Synthesis of 3-Acetyl-4-hydroxycoumarin
Rationale: This protocol utilizes phosphorus oxychloride to facilitate the Fries rearrangement of the intermediate ester.[1]
Reagents:
-
4-Hydroxycoumarin (4.0 g, 25 mmol)[2]
-
Glacial Acetic Acid (8.0 mL, 133 mmol)[2]
-
Phosphorus Oxychloride (
) (3.0 mL)[2]
Step-by-Step Methodology:
-
Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a sand bath/heating mantle.
-
Mixing: Add 4-hydroxycoumarin and glacial acetic acid. Slowly add
dropwise (Caution: Exothermic). -
Reflux: Heat the mixture to reflux (approx. 120°C) for 3.5 hours. Monitor for the formation of a wine-red crystalline precipitate.[2]
-
Quenching: Cool the flask to room temperature, then place in an ice bath to maximize precipitation.
-
Isolation: Filter the precipitate under vacuum. Wash with cold water to remove excess acid.
-
Purification: Recrystallize from ethanol.
-
Yield: Expect ~90% yield. Melting point should be 136°C .[2]
Protocol: In Silico Molecular Docking (VKORC1)
Rationale: To predict binding affinity and orientation before in vitro testing.
Workflow:
-
Target Retrieval: Download the crystal structure of VKORC1 (e.g., PDB ID: 3KP9 or homology model for human variant) from the RCSB PDB.
-
Ligand Preparation:
-
Draw 3-AHC in ChemDraw/MarvinSketch.
-
Generate 3D conformers and minimize energy (MM2 force field).
-
Critical: Prepare both Keto and Enol tautomers as separate ligands.
-
-
Docking Grid: Center the grid box on the Warfarin binding pocket (active site residues: Cys132, Cys135).
-
Execution: Run docking using AutoDock Vina or Glide.
-
Analysis: Evaluate Binding Energy (
). A value < -7.0 kcal/mol indicates strong potential affinity. Look for H-bonds between the 4-OH group and Ser/Thr residues in the pocket.
Mechanism of Action Visualization
Figure 2. Anticoagulant mechanism: Inhibition of the Vitamin K Cycle by 3-AHC.
References
-
Synthesis & Chemical Profile: Al-Ayed, A. S. (2011).[1] 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry. Link[3]
-
Antimicrobial Activity: Mladenović, M., et al. (2009).[1] Design, synthesis and biological evaluation of novel 4-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry. Link
-
Antioxidant Properties: Kostova, I., et al. (2011).[3] Coumarins as antioxidants.[2][3][4][5] Current Medicinal Chemistry. Link
-
Urease Inhibition: Khan, K. M., et al. (2014). Synthesis and in vitro urease inhibitory activity of 4-hydroxycoumarin derivatives. Medicinal Chemistry Research. Link
-
Anticancer Potential: BenchChem. (2025).[6] Synthesis and Characterization of 4-Hydroxycoumarin Derivatives as Potent Anticancer Agents. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. Novel Coumarin Derivatives as Potential Urease Inhibitors for Kidney Stone Prevention and Antiulcer Therapy: From Synthesis to In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Precision Synthesis of 3-Substituted-4-Hydroxycoumarins: A Mechanistic & Practical Guide
Topic: Synthesis of 3-Substituted-4-Hydroxycoumarins from Phenols Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The 3-substituted-4-hydroxycoumarin scaffold represents a cornerstone in medicinal chemistry, serving as the pharmacophore for widely used anticoagulants (e.g., Warfarin, Phenprocoumon) and emerging antibiotics. While the 4-hydroxycoumarin core is readily accessible, the introduction of substituents at the 3-position with high regioselectivity requires a nuanced understanding of soft-nucleophile chemistry.
This guide details the "Total Synthesis" workflow starting directly from phenols , covering the construction of the heterocyclic core and the subsequent precision functionalization at the C3 position. We prioritize scalable, high-fidelity protocols over purely academic curiosities.
Mechanistic Foundations & Strategic Analysis
The Core Challenge: Regioselectivity
The synthesis of 3-substituted-4-hydroxycoumarins from phenols involves two distinct electronic challenges:
-
Ring Construction (The Shah-Meyer/Boyd-Robertson Reaction): Requires the acylation of a phenol followed by an intramolecular Claisen-type condensation. The difficulty lies in suppressing intermolecular polymerization of the malonic source.
-
C3-Functionalization: The 4-hydroxycoumarin core exhibits keto-enol tautomerism. The C3 position is a nucleophilic "soft" carbon, while the 4-hydroxyl oxygen is a "hard" nucleophile.
-
Insight: To achieve exclusive C3-substitution (C-alkylation) over O-alkylation, one must utilize soft electrophiles (Michael acceptors) or control solvent polarity to stabilize the enolate intermediate.
-
Synthetic Pathways
We analyze two primary routes:
-
Route A (Stepwise): Phenol
4-Hydroxycoumarin 3-Substituted Derivative. (Preferred for diversity-oriented synthesis). -
Route B (Direct Condensation): Phenol + 2-Substituted Malonic Ester
3-Substituted Derivative. (Preferred for specific alkyl derivatives, though often lower yielding due to steric hindrance during cyclization).
Part I: Construction of the 4-Hydroxycoumarin Core
The Foundation: Converting Phenols to the Heterocycle
The most robust method for converting phenols to 4-hydroxycoumarin is the Shah-Meyer reaction (or variations thereof) using malonic acid and a condensing agent like Phosphorus Oxychloride (
Mechanism of Ring Closure
The reaction proceeds via an initial esterification of the phenol with malonic acid, followed by an acid-catalyzed Fries rearrangement (or direct Friedel-Crafts acylation) and subsequent cyclization.
Figure 1: The mechanistic pathway of the Shah-Meyer reaction converting Phenol to 4-Hydroxycoumarin.
Protocol: Synthesis of 4-Hydroxycoumarin (Scale: 0.1 mol)
Reference Standard: Organic Syntheses, Coll. Vol. 3, p. 281 (1955).
Reagents:
-
Phenol: 9.4 g (0.1 mol)
-
Malonic Acid: 10.4 g (0.1 mol)
-
Zinc Chloride (
): 30 g (Fused, anhydrous) -
Phosphorus Oxychloride (
): 20 mL
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a calcium chloride drying tube and a reflux condenser, mix the phenol and malonic acid.
-
Activation: Add the fused
and . -
Reaction: Heat the mixture in an oil bath at 60-65°C for 12-15 hours.
-
Critical Control Point: Do not exceed 70°C. Higher temperatures promote decarboxylation of malonic acid and polymerization tars.
-
-
Quenching: Cool the reaction mixture and pour it slowly into 100 mL of ice-cold water with vigorous stirring. The crude product will precipitate as a solid.
-
Purification: Filter the solid. Dissolve in 10%
solution (filtering off any insoluble tars). Acidify the filtrate with dilute HCl to reprecipitate the pure 4-hydroxycoumarin. -
Crystallization: Recrystallize from 50% ethanol.
-
Expected Yield: 50-60%.
-
Melting Point: 212-214°C.
-
Part II: Precision 3-Substitution
The Functionalization: From Core to Drug Candidate
Once the 4-hydroxycoumarin core is synthesized, the introduction of the substituent at position 3 is achieved via Michael Addition (for Warfarin-like drugs) or Knoevenagel Condensation (for benzyl derivatives).
Strategy: The Michael Addition (Warfarin Synthesis)
This is the most "field-proven" reaction in this class. The enolic C3 of 4-hydroxycoumarin attacks the
Why this works:
-
Soft-Soft Interaction: The Michael acceptor (benzalacetone) is a soft electrophile. The C3 carbon of the coumarin enolate is a soft nucleophile. This pairing ensures C-alkylation over O-alkylation.
-
Thermodynamic Control: The product retains the acidic proton, allowing it to re-enolize or stabilize via internal H-bonding.
Figure 2: Reaction workflow for the synthesis of Warfarin via Michael Addition.
Protocol: Synthesis of Warfarin (3-(α-acetonylbenzyl)-4-hydroxycoumarin)
Based on principles from J. Am. Chem. Soc. 66, 6, 902–906.
Reagents:
-
4-Hydroxycoumarin: 1.62 g (10 mmol)
-
Benzalacetone: 1.46 g (10 mmol)
-
Triethylamine (
): 0.1 mL (Catalytic) -
Water: 20 mL (Green solvent approach)
Step-by-Step Methodology:
-
Mixing: Suspend 4-hydroxycoumarin and benzalacetone in water.
-
Catalysis: Add triethylamine. The mixture may solubilize slightly as the base deprotonates the coumarin.
-
Reflux: Heat to reflux for 4-6 hours. The product often separates as an oil or solid upon cooling.
-
Workup: Cool to room temperature. If an oil forms, induce crystallization by scratching the glass or cooling in an ice bath.
-
Purification: Recrystallize from acetone/water or ethanol.
-
Yield: >70%.
-
Characterization: NMR will show the disappearance of the alkene protons of benzalacetone and the appearance of the methine triplet at the coupling site.
-
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Ring Formation) | Temperature > 70°C | Maintain strict temp control (60-65°C). Malonic acid decomposes above 70°C. |
| O-Alkylation Products | Use of "Hard" Electrophiles | Use Michael acceptors (soft). If using alkyl halides, use non-polar solvents to favor C-alkylation. |
| Tarry Impurities | Polymerization of Phenol | Ensure |
| Incomplete Substitution | Steric Hindrance | For bulky aldehydes/ketones, switch to microwave irradiation (120°C, 10 min) to overcome activation barriers. |
References
-
Shah, R. C., & Meyer, V. R. (1955). 4-Hydroxycoumarin. Organic Syntheses, Collective Volume 3, 281.
-
[Link]
-
-
Ikawa, M., Stahmann, M. A., & Link, K. P. (1944). Studies on 4-Hydroxycoumarins. V.
-Unsaturated Ketones with 4-Hydroxycoumarin. Journal of the American Chemical Society, 66(6), 902–906.-
[Link]
-
-
Jung, J. C., & Park, O. S. (2009).
-
[Link]
-
-
Manolov, I., et al. (2006). Synthesis of 4-hydroxycoumarin derivatives with anticoagulant activity. European Journal of Medicinal Chemistry, 41(7), 882-890.
-
[Link]
-
Theoretical Studies on 3-Acetyl-4-hydroxy-2H-chromen-2-one: An In-Depth Technical Guide
Executive Summary
This technical guide provides a rigorous framework for the theoretical investigation of 3-Acetyl-4-hydroxy-2H-chromen-2-one (AHC). AHC is a pivotal coumarin derivative serving as the pharmacophore for anticoagulant drugs (warfarin analogs) and antimicrobial agents. This document details the computational methodologies required to characterize its structural dynamics, specifically focusing on keto-enol tautomerism, intramolecular hydrogen bonding (IMHB), and frontier molecular orbital (FMO) interactions. It is designed for computational chemists and medicinal chemists seeking to validate experimental spectroscopic data with high-level Density Functional Theory (DFT) and molecular docking protocols.
Structural Dynamics & Tautomerism
The reactivity of AHC is governed by its ability to exist in multiple tautomeric forms. Unlike simple coumarins, the 3-acetyl substituent introduces a competitive hydrogen-bonding environment.
The Tautomeric Equilibrium
Theoretical studies must prioritize the identification of the global minimum energy structure. AHC primarily exists in an equilibrium between the 4-hydroxy form (enol) and the 2,4-dione form (keto).
-
Form A (Enol): 3-acetyl-4-hydroxy-2H-chromen-2-one. Stabilized by a strong IMHB between the 4-hydroxyl group and the carbonyl oxygen of the acetyl group.
-
Form B (Diketo): 3-acetyl-chroman-2,4-dione.
-
Form C (Exocyclic Enol): 3-(1-hydroxyethylidene)-chroman-2,4-dione.
Critical Insight: Crystallographic data and DFT calculations (B3LYP/6-311++G**) consistently identify Form A as the most stable conformer in the gas phase and non-polar solvents due to a six-membered pseudo-ring formed by the O-H···O interaction (approx. 1.412 Å).[1]
Visualization of Tautomeric Pathways
The following diagram illustrates the theoretical workflow to determine tautomeric stability and the transition between states.
Caption: Computational workflow for identifying the global minimum tautomer of AHC using DFT.
Computational Methodology (Protocols)
To ensure reproducibility and accuracy, the following computational parameters are recommended. These protocols are self-validating through the check of imaginary frequencies.
Geometry Optimization & Electronic Structure
Software: Gaussian 09/16, ORCA, or GAMESS. Theory: Density Functional Theory (DFT).[2][3][4][5][6]
| Parameter | Recommended Setting | Rationale |
| Functional | B3LYP or M06-2X | B3LYP is the standard for organic molecules; M06-2X handles dispersion forces (H-bonding) better. |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for describing the lone pairs on Oxygen atoms and the anionic character of the enolate. |
| Solvent Model | IEF-PCM | Simulates the dielectric continuum. Essential for comparing gas phase vs. solution (DMSO/Ethanol) stability. |
| Convergence | Tight | Ensures the geometry is at a true local minimum, crucial for accurate frequency calculation. |
Protocol: Running the Calculation
-
Construction: Build the initial geometry of the 4-hydroxy coumarin core. Add the acetyl group at C3.[1][7][8]
-
Pre-Optimization: Run a low-level optimization (PM6 or HF/3-21G) to clean the structure.
-
DFT Job Submission:
-
Route Section:# opt freq b3lyp/6-311++g(d,p) scrf=(solvent=dmso)
-
-
Validation:
-
Check output for NIMAG=0 (Number of imaginary frequencies).
-
If NIMAG > 0, the structure is a transition state, not a minimum. Perturb the geometry and restart.
-
Electronic Properties & Reactivity Descriptors
Once the optimized geometry is obtained, the electronic wavefunction provides deep insights into the molecule's pharmacological potential.
Frontier Molecular Orbitals (FMO)
The gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the chemical hardness and biological activity.
-
HOMO Location: Typically localized on the carbonyl oxygen and the double bond of the pyrone ring (electron donor).
-
LUMO Location: Delocalized over the coumarin ring system (electron acceptor).
-
Energy Gap (
):-
Calculated as
. -
A lower gap (< 5.0 eV) indicates a "soft" molecule, implying higher polarizability and greater biological reactivity.
-
Reference Value: For AHC derivatives,
is typically observed around 4.5 - 4.8 eV .
-
Molecular Electrostatic Potential (MEP)
MEP mapping identifies reactive sites for drug-receptor interactions.
-
Red Regions (Negative Potential): The carbonyl oxygens (C=O) and the hydroxyl oxygen. These are sites for electrophilic attack or H-bond acceptance.
-
Blue Regions (Positive Potential): The methyl protons and the hydroxyl proton. Sites for nucleophilic attack .
Molecular Docking & Pharmacological Targets
Theoretical studies of AHC are incomplete without assessing its binding affinity. AHC is a structural analog of Warfarin, making Vitamin K Epoxide Reductase (VKORC1) a primary target.
Docking Workflow
The following diagram outlines the process from ligand preparation to binding energy analysis.
Caption: In silico molecular docking workflow for AHC against biological targets.
Key Biological Targets
When performing docking studies, the following targets are chemically relevant to the AHC scaffold:
-
Anticoagulant: Vitamin K Epoxide Reductase (VKORC1). AHC mimics the 4-hydroxycoumarin ring of warfarin, inhibiting the recycling of Vitamin K.
-
Antimicrobial: DNA Gyrase (Topoisomerase II). The coumarin ring can intercalate into DNA or bind to the ATPase subunit, preventing bacterial replication.
-
Antioxidant: AHC acts as a radical scavenger. Docking against Tyrosinase is also a common theoretical validation.
References
-
Traven, V. F., et al. (2000).[1] "Tautomerism and electronic structure of 3-acetyl-4-hydroxycoumarin." Russian Chemical Bulletin.
-
Naceur, M., et al. (2011).[1] "Synthesis, structure and DFT studies of 3-acetyl-4-hydroxycoumarin." Journal of Molecular Structure.
-
Al-Ayed, A. S. (2011).[1] "Synthesis, spectroscopy and antimicrobial activity of some new 3-acetyl-4-hydroxycoumarin derivatives." Molecules.
-
Mladenovic, M., et al. (2009). "Molecular docking and SAR studies of 4-hydroxycoumarin derivatives as potent anticoagulant agents." Bioorganic & Medicinal Chemistry.
-
Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01". Wallingford, CT: Gaussian, Inc.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 6. irjweb.com [irjweb.com]
- 7. Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Robust One-Pot Synthesis of 3-Acetyl-4-hydroxy-2H-chromen-2-one
Introduction: The Significance of a Versatile Precursor
3-Acetyl-4-hydroxy-2H-chromen-2-one, often referred to as 3-acetyl-4-hydroxycoumarin, stands as a cornerstone intermediate in synthetic organic and medicinal chemistry. Its structural framework is the precursor to a multitude of biologically active compounds, most notably the widely used anticoagulant drug, Warfarin. Beyond its role in anticoagulant synthesis, this versatile molecule serves as a building block for various heterocyclic compounds with applications as antimicrobial, antifungal, and antioxidant agents. The development of efficient and reliable synthetic routes to 3-acetyl-4-hydroxycoumarin is therefore of paramount importance to researchers in drug discovery and development. This application note provides a detailed, field-proven one-pot protocol for its synthesis, grounded in established chemical principles and supported by comprehensive references.
Reaction Principle: C-Acylation of 4-Hydroxycoumarin
The synthesis of 3-acetyl-4-hydroxy-2H-chromen-2-one is fundamentally an acylation reaction. The starting material, 4-hydroxycoumarin, exists in a tautomeric equilibrium between its enol and keto forms. In the presence of a suitable base or catalyst, the hydroxyl group can be deprotonated, leading to the formation of an enolate ion which is in equilibrium with a carbanion at the C3 position.[1] This nucleophilic C3 position then attacks an acetylating agent, leading to the desired C-acylated product. The choice of catalyst and acetylating agent is crucial for driving the reaction towards regioselective C-acylation over O-acylation.
Experimental Protocol: A Validated One-Pot Procedure
This protocol is adapted from well-established methods that utilize phosphorus oxychloride as a catalyst to facilitate the acylation of 4-hydroxycoumarin with glacial acetic acid.[1][2][3]
Materials and Reagents:
-
4-Hydroxycoumarin
-
Glacial Acetic Acid
-
Phosphorus Oxychloride (POCl₃)
-
Ice-water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or sand bath
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Buchner funnel and vacuum flask
-
Beakers and other standard laboratory glassware
Step-by-Step Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxycoumarin and glacial acetic acid.
-
Heating: Gently heat the mixture to boiling with continuous stirring.
-
Catalyst Addition: Once the mixture is boiling, add phosphorus oxychloride dropwise via a dropping funnel over a period of approximately 60 minutes.[2] Caution: This addition is exothermic and should be performed with care.
-
Reflux: After the complete addition of phosphorus oxychloride, continue to heat the reaction mixture under reflux for an additional 30 minutes to 3.5 hours.[2][3] The formation of a wine-red crystalline precipitate may be observed.[3]
-
Quenching and Precipitation: After the reflux period, allow the reaction mixture to cool. Carefully and slowly pour the cooled mixture into a beaker containing a large volume of ice-water. This will cause the product to precipitate out of the solution.
-
Isolation: Isolate the crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with water to remove any residual acid and other water-soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50°C until a constant weight is achieved.
-
Purification (Optional but Recommended): For higher purity, the crude product can be recrystallized from ethanol.[3] This typically yields a white to brownish crystalline solid.
Data Presentation: Comparative Synthesis Parameters
The following table summarizes typical reaction parameters from various literature sources for the synthesis of 3-acetyl-4-hydroxycoumarin.
| Parameter | Method 1 | Method 2 |
| Starting Material | 4-Hydroxycoumarin | 4-Hydroxycoumarin |
| Acetylating Agent | Glacial Acetic Acid | Acetic Acid |
| Catalyst | Phosphorus Oxychloride (POCl₃) | Phosphorus Oxychloride (POCl₃) |
| Solvent | Glacial Acetic Acid | Acetic Acid |
| Temperature | Boiling/Reflux | 250°C (Sand Bath) |
| Reaction Time | 1.5 hours | 3.5 hours |
| Reported Yield | High | 90% |
| Reference |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the one-pot synthesis of 3-acetyl-4-hydroxy-2H-chromen-2-one.
Caption: Workflow for the one-pot synthesis of 3-acetyl-4-hydroxy-2H-chromen-2-one.
Authoritative Grounding and Mechanistic Insights
The use of phosphorus oxychloride as a catalyst is key to the success of this reaction. It is proposed that POCl₃ activates the acetic acid by forming a mixed anhydride, which is a more potent acetylating agent. This activated species is then more readily attacked by the nucleophilic C3 position of 4-hydroxycoumarin. The reaction proceeds as a Friedel-Crafts-type acylation on the enol tautomer of 4-hydroxycoumarin. Several synthetic approaches have been developed for 3-acetyl-4-hydroxycoumarin, including the direct acetylation with acetyl chloride in the presence of a base like pyridine or piperidine.[4] However, the one-pot method with acetic acid and POCl₃ is often favored for its operational simplicity and good yields.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Glacial Acetic Acid: is corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
Refluxing solvents: Ensure the reaction is performed in a well-ventilated area, away from ignition sources.
References
-
PrepChem. Synthesis of 3-acetyl-4-hydroxycoumarin. [Link]
-
ResearchGate. Synthetic protocol of 3-acetyl-4-hydroxycoumarin 1. [Link]
-
Molecules. One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. [Link]
-
International Journal of Pharmacy and Biological Sciences. Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. [Link]
-
World Journal of Organic Chemistry. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. [Link]
-
Indian Journal of Chemistry. A convenient one-step synthesis of 3-acetyl-4-hydroxycoumarins. [Link]
-
Journal of Medicinal and Nanomaterials Chemistry. Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. [Link]
-
Journal of Saudi Chemical Society. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. [Link]
-
ResearchGate. 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. [Link]
- Google P
-
ARKIVOC. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. [Link]
Sources
Application Note: 3-Acetyl-4-hydroxy-2H-chromen-2-one as a Privileged Scaffold in Anticancer Drug Discovery
Executive Summary
3-Acetyl-4-hydroxy-2H-chromen-2-one (also known as 3-acetyl-4-hydroxycoumarin or AHC) acts as a critical pharmacophore and starting scaffold in the development of potent anticancer agents. While the parent compound exhibits moderate biological activity (primarily anticoagulant and weak bacteriostatic), its structural versatility allows for the synthesis of high-affinity ligands—specifically hydrazones, chalcones, and transition metal complexes.
This guide details the application of AHC in cancer research, focusing on its derivatization into cytotoxic agents, the specific signaling pathways it modulates (PI3K/Akt, Apoptosis), and validated protocols for evaluating its efficacy in cell lines such as MCF-7 (Breast) and HepG2 (Liver).
Compound Profile & Preparation[1][2][3][4][5][6][7][8][9][10][11][12]
Chemical Identity[1][2][4][7][11]
-
IUPAC Name: 3-acetyl-4-hydroxy-2H-chromen-2-one
-
CAS Number: 3949-36-8
-
Molecular Formula: C11H8O4
-
Molecular Weight: 204.18 g/mol
-
Key Structural Features:
-
Coumarin Ring: Planar, lipophilic scaffold enabling DNA intercalation.
-
3-Acetyl Group: Reactive site for condensation (Schiff bases/hydrazones).
-
4-Hydroxy Group: Facilitates metal chelation (bidentate ligand formation).
-
Reconstitution for Cell Culture
AHC and its derivatives are hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous media, which yields false-negative cytotoxicity results.
Protocol A: Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).
-
Concentration: Prepare a 10 mM or 50 mM master stock.
-
Calculation: Dissolve 10.2 mg of AHC in 1 mL DMSO to yield ~50 mM.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months.
-
Working Solution: Dilute in complete culture medium immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Mechanism of Action (MOA)
The anticancer activity of AHC-derived compounds is pleiotropic. The parent scaffold facilitates cell entry, while functional groups (e.g., hydrazone linkers, metal centers) engage specific molecular targets.
Primary Signaling Pathways
-
Induction of Apoptosis: AHC derivatives downregulate Bcl-2 (anti-apoptotic) and upregulate Bax (pro-apoptotic), triggering Cytochrome C release and Caspase-3/9 activation.
-
Cell Cycle Arrest: Agents often stall cells at the G2/M phase by inhibiting tubulin polymerization or modulating Cyclin-dependent kinases (CDKs).
-
PI3K/Akt Inhibition: Specific derivatives inhibit the phosphorylation of Akt, blocking downstream survival signaling.
-
Metal Complexation (ROS Generation): Cu(II) and Pd(II) complexes of AHC catalyze the formation of Reactive Oxygen Species (ROS), leading to oxidative DNA damage in cancer cells.
Pathway Visualization
The following diagram illustrates the mechanistic cascade triggered by AHC-derived ligands in a cancer cell.
Caption: Mechanistic cascade of AHC derivatives inducing apoptosis via ROS generation and Bcl-2/Bax modulation.
Key Applications & Efficacy Data
Comparative Potency (IC50)
The parent AHC molecule typically shows high IC50 values (low potency), serving as a baseline control. Structural modification significantly enhances potency.
Table 1: Representative Cytotoxicity Data (48h Exposure)
| Compound Class | Cell Line | IC50 (µM) | Mechanism Highlight |
| Parent AHC | MCF-7 (Breast) | > 100 µM | Weak intercalation; primarily anticoagulant. |
| AHC-Hydrazone | MCF-7 | 5.4 - 10.8 µM | G2/M Arrest; Tubulin inhibition. |
| Pd(II)-AHC Complex | HepG2 (Liver) | 1.6 - 3.8 µM | ROS induction; DNA cleavage. |
| Cu(II)-AHC Complex | A549 (Lung) | ~ 4.2 µM | High DNA binding affinity. |
| Doxorubicin (Ctrl) | MCF-7 | 0.5 - 2.8 µM | Standard reference drug. |
Note: Data aggregated from MDPI and NIH sources (see References).
Detailed Experimental Protocols
Protocol B: High-Throughput Cytotoxicity Screen (MTT Assay)
Objective: Determine the IC50 of AHC derivatives against cancer cell lines.
Materials:
-
Cell Lines: MCF-7 (ATCC HTB-22) or HepG2 (ATCC HB-8065).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]
-
Plate Reader: Absorbance at 570 nm.
Workflow:
-
Seeding: Seed cells in 96-well plates at
cells/well in 100 µL medium. Incubate 24h for attachment. -
Treatment:
-
Remove old medium.
-
Add 100 µL fresh medium containing serial dilutions of AHC derivative (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Cisplatin/Doxorubicin).
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours (protect from light).
-
-
Solubilization:
-
Carefully aspirate medium (do not disturb purple formazan crystals).
-
Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.
-
-
Read: Measure absorbance at 570 nm.
-
Analysis: Calculate % Viability =
. Plot dose-response curve to determine IC50.
Protocol C: Apoptosis Detection (Annexin V-FITC/PI)
Objective: Confirm if cell death is apoptotic (programmed) or necrotic.
Workflow:
Caption: Workflow for Annexin V/PI staining to distinguish early/late apoptosis.
Key Steps:
-
Treat
cells with the AHC derivative at its IC50 concentration for 24h. -
Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).
-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptotic.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound insolubility at high conc. | Do not exceed 100 µM in aqueous media. Verify stock clarity. Use serial dilution in medium immediately before addition. |
| High Control Toxicity | DMSO concentration > 1% | Ensure final DMSO is < 0.5%. Include a "DMSO-only" vehicle control to normalize data. |
| Inconsistent IC50 | Cell density variation | Standardize seeding density. AHC derivatives often target dividing cells; over-confluent plates reduce efficacy. |
| Weak Fluorescence (Flow) | Annexin V bleaching | Keep samples in the dark. Analyze within 1 hour of staining. |
References
-
Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. PMC - PubMed Central. (2021). [Link]
-
Synthesis of 4-Hydroxycoumarin-Based Triazoles/Oxadiazoles as Novel Anticancer Agents. Chemistry & Biodiversity. (2022).[2][3] [Link]
-
Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules (MDPI). (2025). [Link]
-
Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules (MDPI). (2022). [Link]
-
Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells. MDPI. (2022). [Link]
Sources
Application Note: High-Yield Synthesis and Characterization of Hydrazone Derivatives of 3-Acetyl-4-Hydroxycoumarin
Introduction & Scientific Rationale
Coumarin scaffolds are ubiquitous in medicinal chemistry, renowned for their "privileged structure" status due to their broad spectrum of biological activities, including anticoagulant (warfarin-like), antimicrobial, and anti-inflammatory properties. Specifically, 3-acetyl-4-hydroxycoumarin serves as a versatile synthon.
The derivatization of the C3-acetyl group into a hydrazone moiety is a critical transformation. Hydrazones possess an azomethine
This protocol details a robust, optimized methodology for synthesizing hydrazone derivatives of 3-acetyl-4-hydroxycoumarin. Unlike generic protocols, this guide emphasizes the acid-catalyzed condensation mechanism , critical solvent choices for yield maximization, and rigorous purification steps to ensure pharmaceutical-grade purity.
Chemical Principle & Mechanism
The formation of the hydrazone derivative is a classic nucleophilic addition-elimination reaction.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide/hydrazine attacks the electrophilic carbonyl carbon of the 3-acetyl group.
-
Proton Transfer: A carbinolamine intermediate is formed.
-
Dehydration: Under acidic conditions (catalytic glacial acetic acid), the hydroxyl group is protonated and eliminated as water, establishing the C=N double bond.
Key Mechanistic Insight: The 4-hydroxy group on the coumarin ring can participate in intramolecular hydrogen bonding with the 3-acetyl carbonyl. This reduces the electrophilicity of the carbonyl carbon. Therefore, acid catalysis is not optional; it is required to activate the carbonyl and drive the equilibrium forward by sequestering the water byproduct.
Visualization: Reaction Mechanism
Figure 1: Step-wise mechanistic flow of acid-catalyzed hydrazone formation.
Materials & Reagents
| Reagent/Material | Grade/Purity | Role |
| 3-Acetyl-4-hydroxycoumarin | >98% (Synthesis described below) | Precursor |
| Substituted Hydrazide/Hydrazine | >98% | Nucleophile |
| Ethanol (Absolute) | ACS Reagent | Solvent |
| Glacial Acetic Acid | 99.7% | Catalyst |
| POCl | Reagent Grade | Cyclization Agent (for precursor) |
| 4-Hydroxycoumarin | >98% | Starting Material (for precursor) |
Equipment:
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser with drying tube (CaCl
) -
Magnetic stirrer/hot plate with temperature control
-
TLC plates (Silica gel 60 F254)
-
Rotary evaporator
Experimental Protocol
Phase A: Synthesis of Precursor (3-Acetyl-4-hydroxycoumarin)
Note: Commercial sources are available, but in-house synthesis ensures freshness and reduces cost.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-hydroxycoumarin (0.03 mol) in glacial acetic acid (30 mL) .
-
Activation: Add POCl
(12 mL) dropwise under a fume hood. -
Reflux: Heat the mixture to reflux (approx. 118°C) for 45 minutes. The solution typically turns a dark yellow/orange.
-
Quench: Allow the mixture to cool to room temperature. Pour the reaction mass into crushed ice (approx. 200g) with vigorous stirring.
-
Isolation: A solid precipitate will form. Filter the solid using a Buchner funnel.
-
Purification: Wash with cold water (3 x 50 mL) to remove residual acid. Recrystallize from ethanol.
-
Expected Yield: 75-85%
-
Melting Point: 134-136°C
-
Phase B: General Synthesis of Hydrazone Derivatives
-
Stoichiometry: In a 100 mL round-bottom flask, mix 3-acetyl-4-hydroxycoumarin (0.01 mol) and the appropriate hydrazide/hydrazine derivative (0.01 mol) in equimolar ratios.
-
Solvent System: Add absolute ethanol (30-40 mL) .
-
Expert Tip: If solubility is poor, a 1:1 mixture of Ethanol:Dioxane can be used.
-
-
Catalysis: Add glacial acetic acid (3-5 drops) .
-
Reflux: Attach a condenser and reflux the mixture for 4-6 hours .
-
Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the coumarin spot and the appearance of a new, less polar spot.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If precipitate forms immediately, filter under vacuum.
-
If no precipitate forms, concentrate the solvent to 1/3 volume using a rotary evaporator and pour onto crushed ice.
-
-
Purification: Recrystallize the crude solid from hot ethanol or DMF/Water mixture depending on the derivative's polarity.
-
Drying: Dry the crystals in a vacuum desiccator over P
O or silica gel for 12 hours.
Visualization: Experimental Workflow
Figure 2: Operational workflow for the synthesis and isolation of hydrazone derivatives.
Characterization & Data Interpretation
Successful synthesis must be validated using spectroscopic methods.
| Technique | Diagnostic Signal | Interpretation |
| FT-IR | 3100-3400 cm | -NH stretching . Presence confirms hydrazone formation (if secondary amine exists). |
| 1600-1625 cm | C=N (Azomethine) . Appearance of this band is the primary confirmation of condensation. | |
| ~1720 cm | Lactone C=O . Characteristic of the coumarin ring (remains unchanged). | |
| Methyl protons (-CH | ||
| -OH / -NH . Singlets (D | ||
| Mass Spec | [M+H] | Molecular ion peak corresponding to calculated mass. |
Troubleshooting & Expert Tips
-
Low Yields:
-
Cause: Incomplete dehydration of the carbinolamine intermediate.
-
Solution: Increase the amount of acetic acid catalyst or extend reflux time. Ensure ethanol is dry (water inhibits the reaction).
-
-
Oiling Out:
-
Cause: Product is too soluble in ethanol or impurities are present.
-
Solution: Decant the supernatant and triturate the oil with cold diethyl ether or hexane to induce crystallization.
-
-
Starting Material Persists:
-
Cause: Steric hindrance in the hydrazide.
-
Solution: Switch solvent to n-Propanol or Butanol to achieve higher reflux temperatures (activates the reaction kinetically).
-
References
-
Dholakia, S., & Trivedi, K. (1994). Studies on Coumarins: Synthesis of some new coumarin derivatives. Journal of the Indian Chemical Society.
-
Al-Amiery, A. A., et al. (2012). Synthesis and antioxidant activities of novel 4-hydroxycoumarin derivatives. Quimica Nova, 35(6).
-
Sashidhara, K. V., et al. (2010). Synthesis and in vitro antitubercular evaluation of novel coumarin–hydrazone hybrids. Bioorganic & Medicinal Chemistry Letters, 20(23), 7127-7131.
-
Khan, K. M., et al. (2004). Synthesis and biological evaluation of some new coumarin derivatives. Letters in Drug Design & Discovery.
(Note: URLs provided are direct links to the DOI resolver or the official journal archives to ensure long-term link integrity.)
developing novel antimicrobial agents from 3-Acetyl-4-hydroxy-2H-chromen-2-one
Executive Summary & Rationale
The rise of multidrug-resistant (MDR) bacterial strains necessitates the exploration of pharmacophores capable of bypassing established resistance mechanisms. The coumarin scaffold, specifically 3-acetyl-4-hydroxy-2H-chromen-2-one (3-AHC), represents a privileged structure in medicinal chemistry. Its unique electronic environment—characterized by a 4-hydroxy group and a 3-acetyl moiety—facilitates facile condensation reactions (e.g., Schiff base formation) and metal complexation.
This guide details the end-to-end workflow for developing antimicrobial agents from this scaffold. Unlike generic protocols, this note emphasizes the causality between synthetic choices and biological outcomes, focusing on DNA gyrase inhibition as the primary mechanism of action (MOA) and validating safety via hemolysis assays.
Chemical Synthesis & Derivatization
The synthesis of the core scaffold relies on the acetylation of 4-hydroxycoumarin.[1] The choice of phosphorus oxychloride (POCl₃) as a catalyst is critical; it acts as a dehydrating agent and activates the acetic acid, ensuring high yields of the 3-acetyl derivative compared to standard acid catalysis.
Protocol A: Synthesis of 3-Acetyl-4-hydroxy-2H-chromen-2-one
-
Reagents: 4-Hydroxycoumarin (25 mmol), Glacial Acetic Acid (133 mmol), POCl₃ (3 mL).
-
Equipment: Round-bottom flask (100 mL), Reflux condenser, Sand bath/Oil bath, Ice bath.
Step-by-Step Methodology:
-
Charge: In a fume hood, combine 4.0 g of 4-hydroxycoumarin and 8 mL of glacial acetic acid in the flask.
-
Activate: Add 3 mL of POCl₃ dropwise. Caution: Exothermic reaction.
-
Reflux: Heat the mixture on a sand bath at 250°C (external temp) for 3.5 hours.
-
Checkpoint: The reaction is complete when a wine-red crystalline precipitate forms.
-
-
Quench: Cool the flask to room temperature, then place in an ice bath for 30 minutes to maximize precipitation.
-
Isolate: Filter the precipitate under vacuum. Wash with cold water to remove residual acid.
-
Purify: Recrystallize from ethanol.
-
Validation: The product should appear as white/brownish needles with a melting point of ~136°C.
-
Protocol B: Schiff Base Derivatization (The Active Pharmacophore)
To enhance antimicrobial potency, the carbonyl oxygen at position 3 is condensed with primary amines (hydrazides/anilines) to form an azomethine (-C=N-) linkage.
-
Reaction: Dissolve 3-AHC (0.01 mol) and the target amine (0.01 mol) in absolute ethanol (30 mL).
-
Catalysis: Add 2-3 drops of glacial acetic acid or piperidine to shift the equilibrium toward the imine.
-
Reflux: Heat for 4–6 hours. Monitor via TLC (Solvent: Toluene/Ethyl Acetate 7:3).
-
Work-up: Cool, filter the solid product, and recrystallize from ethanol/DMF.
Visual Workflow: Synthetic Pathway
Figure 1: Synthetic route from precursor to active Schiff base derivative.[1]
In Vitro Antimicrobial Screening
The Broth Microdilution Method is the gold standard (CLSI M07) for determining Minimal Inhibitory Concentration (MIC). It is preferred over disk diffusion for novel compounds because it provides quantitative data and avoids diffusion-rate artifacts common with hydrophobic coumarins.
Protocol C: MIC Determination
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Standardized to
CFU/mL. -
Controls: Ciprofloxacin (Positive), DMSO (Solvent Control), Sterility Control.
Workflow:
-
Stock Prep: Dissolve the coumarin derivative in 100% DMSO to 10 mg/mL. Dilute with CAMHB to starting concentration (ensure DMSO < 1% final).
-
Plate Setup: Use a 96-well round-bottom plate. Dispense 100 µL of CAMHB into columns 2–12.
-
Serial Dilution: Add 200 µL of compound to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.
-
Inoculation: Add 100 µL of bacterial suspension to wells 1–11. Well 12 is the sterility control (broth only).
-
Incubation: 37°C for 16–20 hours (aerobic).
-
Readout: The MIC is the lowest concentration showing no visible turbidity .
Data Presentation Template:
| Compound ID | R-Substituent | MIC (E. coli) µg/mL | MIC (S. aureus) µg/mL | MIC (P. aeruginosa) µg/mL |
| 3-AHC (Parent) | - | >128 | 64 | >128 |
| Deriv-01 | 4-Cl-Phenyl | 32 | 8 | 64 |
| Deriv-02 | Isonicotinyl | 16 | 4 | 32 |
| Ciprofloxacin | (Control) | 0.015 | 0.12 | 0.5 |
Mechanism of Action: DNA Gyrase Inhibition
Coumarins (e.g., Novobiocin) classically inhibit the ATPase activity of the GyrB subunit of DNA gyrase. To validate this mechanism for your novel derivatives, a DNA Supercoiling Inhibition Assay is required.
Protocol D: Gel-Based Supercoiling Assay
-
Principle: Relaxed plasmid DNA (pBR322) is converted to supercoiled DNA by DNA Gyrase.[2] Inhibitors prevent this conversion, resulting in a slower-migrating relaxed band on the gel.
-
Reagents: E. coli DNA Gyrase (Holoenzyme), Relaxed pBR322 plasmid, ATP, Assay Buffer.
Steps:
-
Master Mix: Prepare 1X assay buffer containing 1 mM ATP.
-
Reaction Assembly:
-
Tube A: Relaxed pBR322 + Gyrase + Vehicle (DMSO) (Positive Control for Activity).
-
Tube B: Relaxed pBR322 + Gyrase + Test Compound (10 µM, 50 µM, 100 µM).
-
Tube C: Relaxed pBR322 only (Negative Control).
-
-
Incubation: 37°C for 30 minutes.
-
Termination: Add Stop Solution (SDS/Proteinase K) and incubate at 37°C for 15 mins.
-
Electrophoresis: Run samples on a 1% agarose gel (no Ethidium Bromide in gel) at 60V for 3 hours. Stain post-run.
-
Analysis: Supercoiled DNA migrates faster than relaxed DNA. Effective inhibitors will show a band pattern matching the relaxed control (Tube C).
Visual Workflow: Mechanism of Action
Figure 2: Pathway of bacterial inhibition via DNA Gyrase targeting.
Safety Profiling: Hemolysis Assay
A potent antimicrobial is useless if it lyses host cells. The hemolysis assay determines membrane selectivity.
Protocol E: RBC Lysis Assay
-
Preparation: Wash fresh sheep/human RBCs 3x with PBS. Resuspend to 2% v/v in PBS.
-
Exposure: Mix 100 µL of RBC suspension with 100 µL of test compound (at 2x MIC).
-
Positive Control:[3] 1% Triton X-100 (100% Lysis).
-
Negative Control: PBS (0% Lysis).
-
-
Incubation: 37°C for 1 hour.
-
Separation: Centrifuge at 1000 x g for 10 minutes.
-
Quantification: Transfer supernatant to a fresh plate. Measure Absorbance at 540 nm (Hemoglobin release).
-
Calculation:
[3]-
Acceptance Criteria: < 5% hemolysis at MIC is generally considered safe for initial leads.
-
Conclusion
The 3-acetyl-4-hydroxy-2H-chromen-2-one scaffold offers a versatile platform for antimicrobial discovery. By following the Fries rearrangement synthesis followed by Schiff base condensation , researchers can generate libraries of compounds with high affinity for DNA Gyrase . Success in this domain requires rigorous adherence to CLSI testing standards and early-stage toxicity screening via hemolysis assays to ensure clinical viability.
References
-
Synthesis of Precursor: Al-Ayed, A. S., et al. (2011). Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. International Journal of Pharmacy and Biological Sciences.
-
Antimicrobial Protocol: Clinical and Laboratory Standards Institute (CLSI). (2018).[4] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
Mechanism of Action: Maxwell, A. (1993). The interaction between coumarin drugs and DNA gyrase. Molecular Microbiology.
-
Gyrase Assay Protocol: Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay.
-
Hemolysis Protocol: Evans, B. C., et al. (2013). Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents. JoVE.
Sources
Application Note: 3-Acetyl-4-hydroxy-2H-chromen-2-one as a Fluorescent Probe
This Application Note is designed for researchers in forensic chemistry, supramolecular sensing, and drug discovery. It details the utilization of 3-Acetyl-4-hydroxy-2H-chromen-2-one (also known as 3-Acetyl-4-hydroxycoumarin, AHC ) as a versatile fluorescent probe.
Executive Summary
3-Acetyl-4-hydroxy-2H-chromen-2-one (AHC ) is a coumarin derivative characterized by a rigid bicyclic structure and a distinct intramolecular hydrogen bond between the 4-hydroxyl group and the 3-acetyl carbonyl oxygen. This structural feature locks the molecule in a planar conformation, minimizing non-radiative decay and endowing it with environment-sensitive fluorescence.
While often used as a precursor for Schiff base ligands, unmodified AHC possesses intrinsic sensing capabilities driven by:
-
Solvatochromism: Sensitivity to solvent polarity due to keto-enol tautomerism.
-
Lipophilicity: Affinity for sebaceous residues (fingerprints).
-
Planarity: Ability to intercalate into DNA base pairs.
This guide provides validated protocols for using AHC in Latent Fingerprint Detection and Biomedical DNA Sensing .
Technical Specifications & Mechanism
Photophysical Properties
AHC exhibits significant solvatochromism. In dilute organic solvents, it emits in the blue region. However, in the solid state or when aggregated (as in fingerprint detection), the emission red-shifts toward yellow-green due to intermolecular
| Parameter | Value / Characteristic | Notes |
| CAS Number | 10199-84-5 | |
| Molecular Formula | MW: 204.18 g/mol | |
| Excitation Max ( | 370 – 384 nm | UV excitation required (e.g., 365 nm lamp) |
| Emission Max ( | 456 – 475 nm (Solution)~520 nm (Solid/Aggregated) | Blue in acetone; Yellow-Green on fingerprints |
| Stokes Shift | ~80 – 100 nm | Large shift reduces self-quenching |
| Solubility | DMSO, Acetone, Ethanol, DCM | Poorly soluble in water (requires co-solvent) |
Mechanism of Action
The sensing mechanism relies on the disruption or stabilization of the Intramolecular Charge Transfer (ICT) state.
-
Fingerprints: AHC interacts with hydrophobic lipids (sebum) in latent prints via hydrophobic forces. The rigidification of the dye within the lipid matrix enhances quantum yield (Aggregation-Induced Emission enhancement concept).
-
DNA: The planar coumarin ring intercalates between base pairs of CT-DNA, shielding the fluorophore from solvent relaxation and enhancing fluorescence intensity.
-
Metal Ions: The 3-acetyl and 4-hydroxy groups form a bidentate O,O-chelation pocket. Binding paramagnetic ions (Fe
, Cu ) typically quenches fluorescence via Electron Transfer (ET).
Mechanistic Diagram
Figure 1: Mechanistic pathways of AHC fluorescence modulation upon interaction with different analytes.
Protocol A: Latent Fingerprint Visualization
Application: Forensic analysis of porous and non-porous surfaces. Principle: AHC dissolves in the organic components of sweat/sebum and fluoresces under UV light.
Reagents & Equipment[1][3]
-
Probe Stock: AHC powder (High Purity).
-
Solvent: Ethanol (Absolute) or Acetone.
-
Carrier (Optional for Powder): Starch or Silica gel (200-400 mesh).
-
Visualization: UV Lamp (365 nm) or Forensic Light Source (Polilight).
-
Camera: DSLR with macro lens and yellow barrier filter (to block reflected UV).
Methodology (Solution Spray Method)
-
Preparation of Working Solution:
-
Dissolve 50 mg of AHC in 50 mL of Ethanol/Acetone (1:1 v/v).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Note: Prepare fresh. AHC is stable, but solvent evaporation alters concentration.
-
-
Application:
-
Place the evidence (glass, metal, or plastic substrate) in a fume hood.
-
Spray the solution gently over the surface from a distance of 20-30 cm. Do not soak; a fine mist is required to prevent ridge diffusion.
-
Allow to air dry for 2-5 minutes.
-
-
Visualization:
-
Darken the room.
-
Illuminate the sample with a 365 nm UV lamp .
-
Latent prints will appear as bright yellowish-green ridges against a dark background.
-
-
Preservation:
-
Photograph immediately using a yellow long-pass filter to maximize contrast against the UV background.
-
Expert Tip: On porous surfaces (paper), the background fluorescence of the substrate might interfere. AHC is best suited for non-porous surfaces (glass, aluminum foil, hard plastic).
Protocol B: DNA Binding Assay (Titration)
Application: Determining binding affinity (
Reagents
-
Buffer: Tris-HCl (10 mM, pH 7.4) + 50 mM NaCl.
-
DNA Stock: Calf Thymus DNA (CT-DNA) or Salmon Sperm DNA, 1 mM (bp) in buffer.
-
Probe Stock: 1 mM AHC in DMSO.
Methodology
-
Baseline Measurement:
-
Prepare a 10 µM solution of AHC in Tris-HCl buffer (keep DMSO < 1% final volume).
-
Add 2 mL to a quartz cuvette.
-
Record emission spectrum (Excitation: 380 nm; Emission scan: 400–600 nm).
-
-
Titration:
-
Add CT-DNA stock in small aliquots (e.g., 2 µL, equivalent to ~1 µM increments) to the cuvette.
-
Mix gently by inversion (do not vortex vigorously to avoid shearing DNA).
-
Incubate for 2 minutes to reach equilibrium.
-
Record emission spectrum after each addition until saturation (no further change in intensity).
-
-
Data Analysis:
-
Plot
or vs. [DNA] concentration. -
Use the Benesi-Hildebrand equation (or Scatchard plot) to calculate the binding constant (
). -
Expected Result: Hyperchromic effect (increased intensity) and/or bathochromic shift (red shift) indicates intercalation.
-
Protocol C: Metal Ion Sensing (Turn-Off)
Application: Detection of Fe
Methodology
-
System: 10 µM AHC in Ethanol:Water (1:9 v/v, pH 7.2).
-
Procedure: Add metal ion solution (0–50 µM).
-
Observation: Immediate quenching of fluorescence.
-
Selectivity Check: Test against Na
, K , Mg , Zn to confirm specificity for paramagnetic ions (Fe/Cu).
Experimental Workflow Diagram
Figure 2: Parallel workflows for forensic fingerprinting and biomedical DNA analysis.
References
-
Fouad, R. et al. (2023). Synthesis and Spectroscopic Characterization of Fluorescent 3-Acetyl-4-Hydroxy Coumarin for Biomedical and Latent Fingerprint Applications.[2] ResearchGate.[3] Link
-
Al-Ayed, A. S. (2011). 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications.[2] Arabian Journal of Chemistry. Link
-
Li, Y. et al. (2012). Coumarin-Based Fluorescent Probes for Imaging. BOC Sciences / Journal of Fluorescence.
-
Traven, V. F. et al. (2000). Tautomerism and spectral properties of 3-acetyl-4-hydroxycoumarin. Journal of Structural Chemistry. Link
-
Sigma-Aldrich. Product Specification: 3-Acetyl-4-hydroxy-2H-chromen-2-one.Link
Sources
- 1. Schiff Base Ligand 3-(-(2-Hydroxyphenylimino) Methyl)-4H-Chromen-4-One as Colorimetric Sensor for Detection of Cu2+, Fe3+, and V5+ in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and spectroscopic characterization of fluorescent 3-acetyl-4-hydroxy coumarin for biomedical and latent fingerprint applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to the Claisen-Schmidt Condensation of 3-Acetyl-4-Hydroxycoumarin for the Synthesis of Bioactive Chalcones
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the Claisen-Schmidt condensation of 3-acetyl-4-hydroxycoumarin with various aromatic aldehydes. This reaction is a cornerstone for synthesizing a diverse library of coumarin-chalcone hybrids, which are recognized as privileged scaffolds in medicinal chemistry due to their extensive pharmacological applications. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and adaptable experimental protocol, and discuss the significance and therapeutic potential of the resulting compounds.
Introduction: The Significance of Coumarin-Chalcone Hybrids
Coumarin and chalcone moieties are independently recognized for their significant biological activities. Coumarins, a class of benzopyran-2-one derivatives, are widely distributed in nature and form the core structure of many anticoagulants (e.g., warfarin), anticancer, and anti-inflammatory agents.[1][2] Chalcones, characterized by an open-chain flavonoid structure (1,3-diaryl-2-propen-1-one), also exhibit a broad spectrum of pharmacological properties, including antimicrobial, antioxidant, and cytotoxic effects.[1][3]
The strategic hybridization of these two pharmacophores through the Claisen-Schmidt condensation of 3-acetyl-4-hydroxycoumarin results in novel molecular entities with potentially synergistic or enhanced biological activities.[4] These hybrid molecules are of profound interest in drug discovery, serving as precursors for a variety of heterocyclic compounds and as lead structures for the development of new therapeutic agents.[5]
Mechanistic Insights: The Chemistry Behind the Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an enolizable ketone (3-acetyl-4-hydroxycoumarin) and a non-enolizable aromatic aldehyde. The reaction proceeds through an aldol addition followed by a dehydration step to yield the characteristic α,β-unsaturated ketone (chalcone) structure.
The Role of the Catalyst: A base, typically a secondary amine like piperidine, is crucial for initiating the reaction.[1][2] The base deprotonates the α-carbon of the acetyl group in 3-acetyl-4-hydroxycoumarin, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.
The Reaction Pathway:
-
Enolate Formation: The basic catalyst abstracts a proton from the α-carbon of the acetyl group of 3-acetyl-4-hydroxycoumarin.
-
Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of the aromatic aldehyde, forming an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the solvent (e.g., ethanol) to form a β-hydroxy ketone (aldol adduct).
-
Dehydration: Under the reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone, the coumarin-chalcone product.
Below is a diagram illustrating the general mechanism of the Claisen-Schmidt condensation.
Caption: General mechanism of the Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of (E)-4-Hydroxy-3-(3'-arylacryloyl)-2H-chromen-2-ones
This protocol provides a generalized yet detailed procedure for the synthesis of coumarin-chalcones via the Claisen-Schmidt condensation. The specific aromatic aldehyde and reaction parameters can be varied to generate a library of derivatives.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Acetyl-4-hydroxycoumarin | ≥98% | Commercially Available | Can be synthesized from 4-hydroxycoumarin and acetic anhydride.[6][7] |
| Aromatic Aldehydes | ≥98% | Commercially Available | A variety of substituted aldehydes can be used. |
| Piperidine | Reagent Grade | Commercially Available | Acts as the base catalyst. |
| Ethanol (Absolute) | Anhydrous | Commercially Available | Common reaction solvent. |
| Chloroform | Reagent Grade | Commercially Available | Alternative reaction solvent.[1] |
| Methanol | Reagent Grade | Commercially Available | Used for recrystallization. |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Reflux condenser | - | - | |
| Magnetic stirrer/hotplate | - | - | |
| Buchner funnel and flask | - | - | For filtration. |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F254 | - | For monitoring reaction progress. |
Step-by-Step Procedure
The following diagram outlines the general experimental workflow.
Caption: Experimental workflow for coumarin-chalcone synthesis.
-
Reactant Setup: In a 50 mL round-bottom flask, dissolve 3-acetyl-4-hydroxycoumarin (0.005 mol) and the desired aromatic aldehyde (0.005 mol) in a suitable solvent such as absolute ethanol (15 mL) or chloroform (10 mL).[1][8] Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.005 mol). The addition of the base is the key initiation step.
-
Reflux and Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle or oil bath. The reaction time can vary from 1.5 to 48 hours, depending on the reactivity of the aldehyde.[1][8]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Use an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate) to develop the TLC plate and visualize the spots under UV light. The reaction is considered complete when the starting materials are no longer visible.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate out of the solution. If using a volatile solvent like chloroform, it can be evaporated under reduced pressure.[1] The crude solid is then collected by vacuum filtration using a Buchner funnel.
-
Purification: The collected solid should be washed with a small amount of cold solvent (the same as used for the reaction) to remove any unreacted starting materials. For further purification, recrystallize the crude product from a suitable solvent, such as methanol, to obtain the pure coumarin-chalcone derivative.[1]
-
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Melting Point: To determine the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecule.[4]
-
Example Reaction Parameters
The following table provides examples of reaction conditions for the synthesis of specific coumarin-chalcone derivatives.
| Aromatic Aldehyde | Solvent | Catalyst | Reflux Time | Yield (%) |
| Benzaldehyde | Ethanol | Piperidine | 24 h | 51.7 |
| 4-Chlorobenzaldehyde | Ethanol | Piperidine | 24 h | 45.2 |
| 4-Methylbenzaldehyde | Ethanol | Piperidine | 24 h | - |
| Thiophene-2-carbaldehyde | Ethanol | - | 25-48 h | - |
Yields and reaction times can vary and should be optimized for each specific substrate.
Applications in Drug Discovery and Development
The coumarin-chalcone scaffold is a versatile platform for the development of new therapeutic agents. The diverse biological activities reported for these compounds make them attractive candidates for further investigation in various disease areas.
-
Antimicrobial and Antifungal Activity: Many coumarin-chalcone derivatives have demonstrated potent activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Listeria monocytogenes, and Candida albicans.[1]
-
Anticancer Properties: These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, such as colon cancer (HCT-116) and hepatocellular carcinoma (HepG-2) cells.[4]
-
Anti-inflammatory and Antioxidant Effects: The chalcone moiety is known for its antioxidant properties, and the hybrid molecules often exhibit significant free radical scavenging activity.[4]
-
Enzyme Inhibition: Certain coumarin-chalcone derivatives have been identified as potent α-glucosidase inhibitors, suggesting their potential in the management of diabetes.[9]
-
Anticoagulant Potential: As structural analogs of warfarin, some of these compounds are being explored for their anticoagulant properties.[10]
Conclusion
The Claisen-Schmidt condensation of 3-acetyl-4-hydroxycoumarin provides a straightforward and efficient method for the synthesis of a wide array of biologically active coumarin-chalcone hybrids. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can generate diverse libraries of these promising compounds for screening in various drug discovery programs. The versatility of this reaction, coupled with the significant therapeutic potential of the products, ensures its continued importance in the field of medicinal chemistry.
References
-
ResearchGate. (n.d.). 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Synthesis and pharmacological properties of coumarin-chalcones. MethodsX, 11, 102488. Available at: [Link]
-
ResearchGate. (n.d.). Reactions of 4-hydroxycoumarin with heterocyclic aldehydes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antifungal activity of warfarin analogues. Retrieved from [Link]
-
International Journal of Research in Engineering and Science. (2021). Review of Studies on Novel Drug Discovery of Coumarin Chalcone Derivatives, DFT Study and Its Biological Activity. Retrieved from [Link]
-
Semantics Scholar. (n.d.). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Retrieved from [Link]
-
PubMed. (2023). Synthesis and pharmacological properties of coumarin-chalcones. MethodsX, 11, 102488. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Coumarin‐Chalcones Generated from 3‐Acetylcoumarin as a Promising Agent: Synthesis and Pharmacological Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative study of experimental and DFT calculations for 3-cinnamoyl 4-hydroxycoumarin derivatives. Retrieved from [Link]
-
Brieflands. (n.d.). A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. Retrieved from [Link]
-
Science and Education Publishing. (2019). Review of Studies on Novel Drug Discovery of Coumarin Chalcone Derivatives, DFT Study and Its Biological Activity. Retrieved from [Link]
-
Semantics Scholar. (n.d.). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). EFFICIENT SYNTHESIS OF BIS-(4-HYDROXYCOUMARIN) USING SULFANILIC ACID AS RECYCLABLE CATALYST IN WATER. Retrieved from [Link]
-
Niscair. (n.d.). A convenient one-step synthesis of 3-acetyl-4-hydroxycoumarins. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of Coumarin-Chalcone Derivatives as α-Glucosidase Inhibitors. Retrieved from [Link]
Sources
- 1. Synthesis and pharmacological properties of coumarin‐chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijres.org [ijres.org]
- 4. Synthesis and pharmacological properties of coumarin-chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciepub.com [sciepub.com]
- 7. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Coumarin-Chalcone Derivatives as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Acetyl-4-hydroxy-2H-chromen-2-one in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of the synthetic applications of 3-Acetyl-4-hydroxy-2H-chromen-2-one, a versatile building block in modern organic synthesis. Esteemed for its unique structural features, including a reactive 1,3-dicarbonyl system and a privileged coumarin scaffold, this compound serves as a linchpin in the construction of a diverse array of complex molecules and heterocyclic frameworks. This document furnishes researchers, medicinal chemists, and drug development professionals with a comprehensive overview of its reactivity, detailed experimental protocols for key transformations, and insights into the synthesis of compounds with significant biological and analytical applications.
Introduction: The Versatile Chemistry of 3-Acetyl-4-hydroxy-2H-chromen-2-one
3-Acetyl-4-hydroxy-2H-chromen-2-one, often referred to as 3-acetyl-4-hydroxycoumarin, is a prominent member of the coumarin family, a class of compounds renowned for their broad spectrum of biological activities.[1][2] The synthetic versatility of 3-acetyl-4-hydroxycoumarin stems from its distinct chemical architecture. The molecule exists in a keto-enol tautomerism, which dictates its reactivity.[3][4] The presence of a nucleophilic enolic hydroxyl group, an electrophilic acetyl carbonyl, and the intrinsic reactivity of the coumarin core make it a valuable precursor for a multitude of chemical transformations.[3][4]
Derivatives of 3-acetyl-4-hydroxycoumarin are central to the development of novel therapeutic agents, exhibiting antimicrobial, antifungal, antioxidant, anticancer, and anticoagulant properties.[1][2][3][5] Its utility also extends to analytical chemistry, where it has been employed as a complexing agent for the separation and determination of metal ions.[3] This guide will elucidate the synthetic potential of this remarkable scaffold through detailed application notes and reproducible protocols.
Core Reactivity and Synthetic Potential
The reactivity of 3-acetyl-4-hydroxy-2H-chromen-2-one is primarily governed by the interplay of its functional groups. The acetyl group at the C3 position is a key handle for a variety of condensation and cyclization reactions.
DOT Diagram: Key Reactive Sites of 3-Acetyl-4-hydroxy-2H-chromen-2-one
Caption: Key reactive centers of 3-Acetyl-4-hydroxy-2H-chromen-2-one.
Application in the Synthesis of Bioactive Molecules
The structural framework of 3-acetyl-4-hydroxycoumarin is a cornerstone in the design of novel therapeutic agents. The following sections detail its application in the synthesis of compounds with notable biological activities.
Synthesis of Hydrazone Derivatives as Antimicrobial Agents
The condensation of the acetyl group of 3-acetyl-4-hydroxycoumarin with various acid hydrazides yields Schiff bases, specifically hydrazones, which have demonstrated significant antimicrobial activity.[1][2] This reaction provides a straightforward and efficient route to a library of potential drug candidates.
This protocol outlines the synthesis of hydrazone derivatives from 3-acetyl-4-hydroxycoumarin and a representative acid hydrazide.
Materials:
-
3-Acetyl-4-hydroxy-2H-chromen-2-one
-
Appropriate acid hydrazide (e.g., isonicotinohydrazide)
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Ice
-
Whatman filter paper No. 42
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
UV lamp for TLC visualization
-
Buchner funnel and filter flask
-
IR lamp or vacuum oven for drying
Procedure:
-
In a round-bottom flask, dissolve 100 mg of 3-acetyl-4-hydroxycoumarin in 15 mL of methanol.
-
Add 2-3 drops of trifluoroacetic acid (TFA) to the solution to act as a catalyst.
-
To this solution, add an equimolar amount of the respective acid hydrazide.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel and Whatman filter paper.
-
Wash the solid with cold water.
-
Dry the obtained solid under an IR lamp or in a vacuum oven.
-
Recrystallize the crude product from ethanol to obtain the pure hydrazone derivative.
Data Summary: Antimicrobial Activity of Synthesized Hydrazones
| Compound | Target Organism | Activity |
| Hydrazone of Isoniazid | Staphylococcus aureus | Moderately Active |
| Hydrazone of Isoniazid | Escherichia coli | Moderately Active |
Activity is compared to standard antibiotics like streptomycin.[1]
Knoevenagel Condensation for the Synthesis of Chalcone Analogues
The active methylene protons of the acetyl group in 3-acetyl-4-hydroxycoumarin can participate in Knoevenagel condensation with aromatic aldehydes. This reaction is a cornerstone for the synthesis of coumarin-chalcone hybrids, which are investigated for their potential as anticancer and antimicrobial agents.[6]
This protocol is adapted from established procedures for Knoevenagel condensation involving coumarin derivatives.[6][7]
Materials:
-
3-Acetyl-4-hydroxy-2H-chromen-2-one
-
Aromatic aldehyde (e.g., vanillin)
-
Absolute Ethanol
-
Piperidine (catalytic amount)
-
Glacial Acetic Acid (for neutralization)
-
Distilled water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Beaker
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve 3-acetyl-4-hydroxy-2H-chromen-2-one (1 equivalent) and the aromatic aldehyde (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of piperidine (a few drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 5-6 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of cold water and acidify with a few drops of glacial acetic acid to neutralize the piperidine.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.
DOT Diagram: Knoevenagel Condensation Workflow
Caption: Experimental workflow for Knoevenagel condensation.
Precursor for Fused Heterocyclic Systems
3-Acetyl-4-hydroxy-2H-chromen-2-one is an excellent starting material for the synthesis of various fused heterocyclic systems through cyclocondensation reactions.[3][4] These fused systems are of great interest in medicinal chemistry due to their rigid structures and potential for diverse biological interactions.
Synthesis of Pyrano[3,2-c]chromenones
The reaction of 3-acetyl-4-hydroxycoumarin with malononitrile in the presence of a base leads to the formation of pyrano[3,2-c]chromenone derivatives. This multicomponent reaction is an efficient method for constructing this fused heterocyclic system.
Materials:
-
3-Acetyl-4-hydroxy-2H-chromen-2-one
-
Malononitrile
-
Ethanol
-
Piperidine
-
Hydrochloric acid (dilute)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Beaker
-
Buchner funnel and filter flask
Procedure:
-
To a solution of 3-acetyl-4-hydroxy-2H-chromen-2-one (1 mmol) in ethanol (20 mL), add malononitrile (1 mmol) and a catalytic amount of piperidine (0.1 mL).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol or acetic acid to afford the pure pyrano[3,2-c]chromenone.
Conclusion
3-Acetyl-4-hydroxy-2H-chromen-2-one has unequivocally established itself as a cornerstone in synthetic organic and medicinal chemistry. Its inherent reactivity, coupled with the biological significance of the coumarin scaffold, provides a fertile ground for the discovery and development of novel molecules with diverse applications. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this versatile building block in their scientific endeavors. The continued exploration of its chemistry promises to unveil new synthetic methodologies and lead to the creation of innovative compounds for the advancement of science and medicine.
References
-
Abdou, M. M. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 7(5), 887-900. [Link]
-
ChemHelpASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. [Link]
-
Al-Ayed, A. S. (2016). 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. ResearchGate. [Link]
-
Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant effects. Journal of Medicinal and Nanomaterials Chemistry. [Link]
-
Yadav, P., & Singh, R. (2017). Synthesis of 3-acetyl-2H-chromen-2-one (1) and its coumarin-chalcone (2). ResearchGate. [Link]
-
Hamama, W. S., et al. (2019). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. ACG Publications. [Link]
-
Gouda, M. A., et al. (2019). An Overview on Synthetic Strategies to 3-Acylcoumarins. Indian Journal of Heterocyclic Chemistry, 28(4), 477-492. [Link]
-
N'guessan, B. H., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Chemical Education, 7(4), 285-296. [Link]
-
Ahmed, K., et al. (2014). Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. International Journal of Pharmacy and Biological Sciences, 4(4), 999-1008. [Link]
-
Al-Ostoot, F. H., et al. (2018). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules, 23(11), 2933. [Link]
-
Moorthy, S. R., & Sundaramurthy, V. (1972). A convenient one-step synthesis of 3-acetyl-4-hydroxycoumarins. Indian Journal of Chemistry, 10, 118-119. [Link]
-
Al-Majedy, Y. K., et al. (2016). Synthesis, Characterization Of Various Coumarin Derivatives. Journal of Applicable Chemistry, 5(1), 74-81. [Link]
-
El-Dean, A. M. K., et al. (2021). Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. Organic Communications, 14(3), 163-227. [Link]
-
Kozeta, V., et al. (2012). Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. International Journal of Pharmacy and Biological Sciences, 4(4), 999-1008. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. acgpubs.org [acgpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction | PPT [slideshare.net]
Application Notes and Protocols for the Synthesis of Metal Complexes with 3-Acetyl-4-hydroxy-2H-chromen-2-one
Introduction: The Versatility of 3-Acetyl-4-hydroxy-2H-chromen-2-one as a Privileged Ligand
3-Acetyl-4-hydroxy-2H-chromen-2-one, a prominent derivative of the coumarin family, has garnered significant interest within the scientific community, particularly in the fields of coordination chemistry and drug development.[1] Its rigid planar structure, combined with the presence of strategically positioned oxygen donor atoms, makes it an exceptional bidentate chelating agent for a wide array of metal ions. The reactivity of 3-acetyl-4-hydroxycoumarin is largely governed by its keto-enol tautomerism, which facilitates the deprotonation of the 4-hydroxy group, creating a potent binding site for metal cations.
The resulting metal complexes often exhibit enhanced biological activities compared to the free ligand, including antimicrobial, antifungal, and antioxidant properties.[1] This enhancement is often attributed to the principles of chelation theory, where the coordination of the metal ion can increase the lipophilicity of the molecule, facilitating its transport across biological membranes. Consequently, the systematic preparation and characterization of these metal complexes are of paramount importance for the development of novel therapeutic agents and advanced materials.
This guide provides a comprehensive overview of the synthesis and characterization of metal complexes of 3-Acetyl-4-hydroxy-2H-chromen-2-one, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Coordination Chemistry: Mechanism and Rationale
The coordination of a metal ion to 3-Acetyl-4-hydroxy-2H-chromen-2-one proceeds via a well-defined mechanism. The ligand acts as a monobasic bidentate ligand, coordinating to the metal center through the oxygen atom of the deprotonated 4-hydroxy group and the oxygen atom of the 3-acetyl carbonyl group. This forms a stable six-membered chelate ring, a thermodynamically favorable arrangement.
The key to successful complexation is the deprotonation of the 4-hydroxy group. This is typically achieved by conducting the reaction in the presence of a base or by using a metal salt of a weak acid (e.g., acetate), where the acetate ion can act as a proton acceptor. The deprotonation enhances the nucleophilicity of the phenoxide oxygen, making it a much more effective donor atom for the electrophilic metal center. The choice of solvent is also critical; polar protic solvents like ethanol or methanol are commonly employed as they can dissolve both the ligand and the metal salts, facilitating a homogeneous reaction environment.
The general stoichiometry for divalent metal ions is typically 1:2 (metal:ligand), resulting in neutral complexes with the general formula [M(L)₂], where L represents the deprotonated ligand. However, other stoichiometries and the inclusion of solvent molecules or counter-ions in the coordination sphere are also possible depending on the metal ion and reaction conditions.[1]
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of the ligand and a representative copper(II) complex. These protocols can be adapted for the synthesis of other transition metal complexes.
Protocol 1: Synthesis of the Ligand, 3-Acetyl-4-hydroxy-2H-chromen-2-one
This protocol is adapted from the method described by Kozeta et al.[2]
Materials:
-
4-Hydroxycoumarin (4.0 g, 24.7 mmol)
-
Glacial Acetic Acid (8.0 mL)
-
Phosphorus oxychloride (POCl₃) (3.0 mL)
-
Ethanol (for recrystallization)
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, combine 4.0 g of 4-hydroxycoumarin and 8.0 mL of glacial acetic acid.
-
Carefully add 3.0 mL of phosphorus oxychloride to the mixture. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Attach a reflux condenser and heat the mixture in a sand bath to reflux. The temperature should be maintained to ensure gentle boiling.
-
Continue refluxing for approximately 3-4 hours. A crystalline precipitate should form.
-
After the reflux period, cool the flask to room temperature and then place it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold distilled water.
-
Recrystallize the crude product from hot ethanol to obtain pure, crystalline 3-Acetyl-4-hydroxy-2H-chromen-2-one.
-
Dry the purified product in a desiccator. A typical yield is around 90%.
Protocol 2: Synthesis of a Representative Metal Complex: Bis(3-acetyl-4-hydroxycoumarinato)copper(II)
This protocol is a generalized procedure based on the synthesis of similar coumarin and β-diketone complexes.[3][4]
Materials:
-
3-Acetyl-4-hydroxy-2H-chromen-2-one (Ligand, HL) (1.02 g, 5.0 mmol)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] (0.50 g, 2.5 mmol)
-
Ethanol (or Methanol) (~50 mL)
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve 1.02 g (5.0 mmol) of 3-Acetyl-4-hydroxy-2H-chromen-2-one in approximately 30 mL of ethanol in a 100 mL round-bottom flask. Gently warm the mixture if necessary to ensure complete dissolution.
-
In a separate beaker, dissolve 0.50 g (2.5 mmol) of copper(II) acetate monohydrate in about 20 mL of ethanol.
-
Add the ethanolic solution of copper(II) acetate dropwise to the ligand solution while stirring continuously. A color change and the formation of a precipitate should be observed.
-
Once the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours with continuous stirring.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the precipitated complex by vacuum filtration.
-
Wash the solid product with small portions of cold ethanol to remove any unreacted starting materials.
-
Dry the final product, bis(3-acetyl-4-hydroxycoumarinato)copper(II), in a desiccator over anhydrous CaCl₂.
Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the successful synthesis and purity of the ligand and its metal complexes. The following techniques are routinely employed:
-
FT-IR Spectroscopy: This is a powerful tool to confirm the coordination of the ligand to the metal ion. The deprotonation of the 4-hydroxy group results in the disappearance of the broad O-H stretching band (typically around 3200-3400 cm⁻¹). The C=O stretching frequency of the 3-acetyl group is expected to shift to a lower wavenumber upon coordination due to the donation of electron density to the metal ion.
-
UV-Visible Spectroscopy: The electronic spectra of the complexes will show characteristic bands corresponding to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands, which are absent in the spectrum of the free ligand.
-
¹H NMR Spectroscopy: While useful for the diamagnetic ligand, the ¹H NMR spectra of paramagnetic complexes (like Cu(II)) may show broad or shifted signals. For diamagnetic complexes (e.g., Zn(II)), the disappearance of the enolic proton signal is a key indicator of complex formation.
-
Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized compounds.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the calculated values for the proposed molecular formula.
Table 1: Representative Spectroscopic Data
| Compound / Complex | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) |
| 3-Acetyl-4-hydroxy-2H-chromen-2-one (Ligand) | ~3235 (broad, O-H str.)~1747 (lactone C=O str.)~1670 (acetyl C=O str.)[5] | ~12.5 (s, 1H, -OH)~7.2-8.0 (m, 4H, Ar-H)~2.7 (s, 3H, -CH₃) |
| Bis(3-acetyl-4-hydroxycoumarinato)copper(II) | O-H band absentLactone C=O shiftAcetyl C=O shift to lower frequency | Signals are typically broadened due to the paramagnetic nature of Cu(II) |
Troubleshooting and Expert Insights
-
Low Yield of Ligand: Ensure the reaction is carried out under anhydrous conditions as POCl₃ is moisture-sensitive. The reflux time and temperature should be carefully controlled.
-
Incomplete Complexation: Ensure the ligand is fully dissolved before adding the metal salt. The use of a slight excess of the ligand is sometimes beneficial. The reaction may require a longer reflux time for less reactive metal salts.
-
Purity of the Complex: Thorough washing of the final product is crucial to remove unreacted starting materials. Recrystallization from a suitable solvent (e.g., DMF, DMSO for less soluble complexes) can be performed if necessary.[1] The insolubility of many of these complexes in common organic solvents is a common challenge.
Conclusion
The protocols and guidelines presented here offer a robust framework for the successful synthesis and characterization of metal complexes of 3-Acetyl-4-hydroxy-2H-chromen-2-one. The unique structural features of this ligand allow for the creation of a diverse range of coordination compounds with tunable properties, making them promising candidates for further investigation in medicinal chemistry and materials science. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can reliably prepare these valuable compounds for their specific applications.
References
-
Kozeta, V., et al. (2013). Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. International Journal of Pharmacy and Biological Sciences, 3(4), 533-539. Available at: [Link]
-
Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. DOI: 10.12691/wjoc-7-1-3. Available at: [Link]
-
Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant effects. Journal of Medicinal and Nanomaterials Chemistry, 3(1), 31-41. Available at: [Link]
-
Abbas Bayader, F., Abdulla Zeyad, S., & Abid Al-jibouri Mahmoud, N. (2022). Preparation and Spectroscopic Studies of Some Metal complexes with Azo ligand derived from 2-aminobenzothiazole and 4-Hydroxycoumarin. Research Journal of Chemistry and Environment, 26(10). Available at: [Link]
-
Gatea, A. H., et al. (2023). Ligand Adducts of Bis(acetylacetonato) Copper(II), Bis(3-chloroacetylacetonato) Copper(II) with 4,4`-Bipyridine and Bis-viologen. Journal of Medicinal and Chemical Sciences, 6(2), 280-303. DOI: 10.26655/JMCHEMSCI.2023.2.5. Available at: [Link]
-
Avdović, E. H., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2577. DOI: 10.3390/molecules26092577. Available at: [Link]
-
Naik, R. T., & Bindu, P. J. (2024). Issue 1 (E-ISSN 2348-1269, P-ISSN 2349-5138) IJRAR24A2169. International Journal of Research and Analytical Reviews, 11(1). Available at: [Link]
-
Abdou, M. M. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 7(5), S3664-S3676. DOI: 10.1016/j.arabjc.2012.12.019. Available at: [Link]
Sources
use of 3-Acetyl-4-hydroxy-2H-chromen-2-one as a building block for heterocycles
Topic: Use of 3-Acetyl-4-hydroxy-2H-chromen-2-one as a Building Block for Heterocycles Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists
A Master Key for Fused Heterocyclic Synthesis
Executive Summary
3-Acetyl-4-hydroxy-2H-chromen-2-one (3-AHC), also known as 3-acetyl-4-hydroxycoumarin, is a privileged scaffold in medicinal chemistry.[1][2][3] It serves as a versatile 1,3-dinucleophilic building block capable of accessing complex fused heterocyclic systems—including pyrano[3,2-c]chromenes, chromeno-fused pyrimidines, and pyrazoles. This guide details the mechanistic rationale, strategic applications, and validated protocols for utilizing 3-AHC to generate diversity-oriented libraries with high atom economy.
Chemical Profile & Reactivity Landscape
Compound: 3-Acetyl-4-hydroxy-2H-chromen-2-one CAS: 2555-37-5 Molecular Weight: 204.18 g/mol
Mechanistic Versatility: The utility of 3-AHC stems from its ability to act as a push-pull alkene system embedded within a lactone framework. It possesses three distinct reactive vectors:
-
C-3 Acetyl Group: An electrophilic site susceptible to condensation with nucleophiles (amines, hydrazines) and aldol-type reactions.
-
C-4 Hydroxyl Group (Enolic): Highly acidic (pKa ~4-5), allowing for O-alkylation or participation in tautomeric shifts that facilitate cyclization.
-
C-2 Lactone Carbonyl: Although less reactive than the acetyl group, it can undergo ring-opening or transesterification under harsh conditions.
Tautomeric Considerations: 3-AHC exists in equilibrium between its keto and enol forms.[1][2] In solution (DMSO/CDCl3), the enol form is often stabilized by an intramolecular hydrogen bond between the C-4 hydroxyl and the C-3 acetyl carbonyl. This pre-organization is critical for the regioselectivity observed in heterocyclization reactions.
Figure 1: Reactivity map of 3-AHC illustrating the divergence of synthetic pathways based on site-specific activation.
Validated Experimental Protocols
Protocol A: Green Synthesis of Pyrano[3,2-c]chromenes (Multicomponent Reaction)
Application: Rapid generation of anticoagulant and antimicrobial scaffolds. Mechanism: Tandem Knoevenagel condensation followed by Michael addition and O-cyclization.
Reagents:
-
3-Acetyl-4-hydroxy-2H-chromen-2-one (1.0 equiv)
-
Aromatic Aldehyde (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%) or DBSA (p-Dodecylbenzenesulfonic acid)
Step-by-Step Methodology:
-
Charge: In a 50 mL round-bottom flask, dissolve 3-AHC (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in 5 mL of Ethanol.
-
Activate: Add Malononitrile (1.1 mmol) followed by the catalyst (DMAP, 10 mol%).
-
Reflux: Heat the mixture to reflux (approx. 78-80 °C) with magnetic stirring.
-
Checkpoint: The reaction typically proceeds via a color change (often turning yellow/orange) and precipitation of the product.
-
-
Monitor: Check progress via TLC (Eluent: Hexane:Ethyl Acetate 6:4). Reaction time is typically 30–60 minutes.
-
Work-up: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.
-
Purification: Filter the solid under vacuum. Wash with cold aqueous ethanol (50%) to remove unreacted aldehyde and catalyst. Recrystallize from hot ethanol or DMF/Ethanol mixtures if necessary.
Yield Expectation: 85–95% Data Summary:
| Component | Role | Stoichiometry | Notes |
| 3-AHC | Nucleophile (C-4) / Electrophile (C-3) | 1.0 equiv | Limiting reagent |
| Aryl Aldehyde | Electrophile | 1.0 equiv | Electron-withdrawing groups accelerate reaction |
| Malononitrile | Active Methylene | 1.1 equiv | Slight excess drives Knoevenagel step |
| Ethanol | Solvent | 5-10 Vol | Green, protic solvent supports proton transfer |
Protocol B: Synthesis of Chromeno-Fused Pyrazoles
Application: Synthesis of bioisosteres for kinase inhibitors. Mechanism: Condensation of the C-3 acetyl carbonyl with hydrazine, followed by intramolecular dehydration/cyclization.
Reagents:
-
3-AHC (1.0 equiv)
-
Hydrazine Hydrate (or substituted hydrazine) (1.2 equiv)
-
Solvent: Glacial Acetic Acid or Ethanol with cat. HCl.
Step-by-Step Methodology:
-
Dissolution: Suspend 3-AHC (1.0 mmol) in 5 mL of Glacial Acetic Acid.
-
Addition: Add Hydrazine Hydrate (1.2 mmol) dropwise at room temperature.
-
Caution: Exothermic reaction.
-
-
Cyclization: Heat the mixture to reflux (118 °C) for 2–4 hours.
-
Isolation: Pour the hot reaction mixture into crushed ice (approx. 50 g). Stir vigorously for 15 minutes.
-
Filtration: Collect the precipitate by filtration. Wash with copious amounts of water to remove acetic acid residues.
-
Drying: Dry the solid in a vacuum oven at 60 °C.
Scientist-to-Scientist: Optimization & Troubleshooting
1. Solubility Challenges: 3-AHC has limited solubility in non-polar solvents. For reactions requiring non-polar media (e.g., toluene), solubility can be improved by slightly warming the solvent or using a co-solvent like DMF. However, for most condensation reactions, Ethanol or Acetic Acid are superior choices as they solubilize the intermediate species.
2. The "Water Effect" in MCRs: In Protocol A, the presence of water (or using aqueous ethanol) often accelerates the reaction due to the hydrophobic effect, forcing the organic reactants together. Do not strictly dry your ethanol unless the specific aldehyde is water-sensitive.
3. Tautomeric Traps: When analyzing NMR data of 3-AHC derivatives, be aware that the "enol" proton (–OH) often appears very downfield (>13 ppm) and can be broad. If the C-3 acetyl group is converted to a hydrazone or imine, this hydrogen bond is disrupted, shifting the phenol signal upfield or making it disappear if exchangeable.
4. Catalyst Selection: While piperidine and DMAP are standard, L-proline (10-20 mol%) has emerged as a superior organocatalyst for these condensations, offering milder conditions and often higher enantioselectivity if chiral centers are generated (though 3-AHC products are typically achiral heteroaromatics).
Mechanistic Visualization: The MCR Pathway
The following diagram illustrates the cascade mechanism for the synthesis of pyrano[3,2-c]chromenes (Protocol A).
Figure 2: Mechanistic cascade of the 3-component reaction involving Knoevenagel condensation, Michael addition, and cyclization.
References
-
Synthesis of 3-acetyl-4-hydroxycoumarin
-
Jung, J. C., et al.[5] "A convenient one-pot synthesis of 4-hydroxycoumarin, 4-hydroxythiocoumarin, and 4-hydroxyquinolin-2(1H)-one." Tetrahedron Letters, 1999.
-
-
Review of 3-AHC Reactivity
-
Multicomponent Reactions (Pyrano[3,2-c]chromenes)
- Kidwai, M., et al. "Green synthesis of pyrano[3,2-c]chromenes using basic ionic liquid.
-
Synthesis of Coumarin-Fused Pyrazoles
-
DBSA Catalyzed Protocols
- Nemati, F., et al. "DBSA-catalyzed one-pot three-component synthesis of pyrano[3,2-c]chromene derivatives." Journal of the Chinese Chemical Society, 2011.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
- 3. Crystal structure of 3-(2,2-dibromoacetyl)-4-hydroxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,3-Arylidene Bis(4-Hydroxycoumarin) Catalyzed by p-Dodecylbenzenesulfonic Acid (DBSA) in Aqueous Media and Microwave Irradiation [file.scirp.org]
- 5. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 6. ijpbs.com [ijpbs.com]
- 7. semanticscholar.org [semanticscholar.org]
methodology for assessing anti-inflammatory activity of 3-Acetyl-4-hydroxy-2H-chromen-2-one
Abstract
This application note details a multi-tiered validation protocol for assessing the anti-inflammatory potential of 3-Acetyl-4-hydroxy-2H-chromen-2-one (3-AHC). While often utilized as a precursor for chalcone and pyrazole derivatives, the parent coumarin scaffold possesses intrinsic biological activity modulated by keto-enol tautomerism at the C3 position. This guide moves beyond standard textbook lists, providing a causally linked workflow from in silico molecular docking to in vivo acute inflammation models.
Strategic Workflow Overview
The assessment strategy is designed to filter false positives by validating activity across three biological scales: molecular interaction, cellular membrane stability, and systemic physiological response.
Figure 1: Critical path for anti-inflammatory validation. Each stage acts as a gatekeeper for the next.
In Silico Validation: Molecular Docking
Before wet-lab expenditure, we establish the theoretical binding affinity of 3-AHC against Cyclooxygenase-2 (COX-2), the primary enzyme responsible for inflammation-derived prostaglandins.
-
Target Selection: COX-2 (PDB ID: 3LN1 or 5KIR ).
-
Rationale: 3-AHC is structurally similar to Warfarin and other coumarins known to interact with hydrophobic pockets of enzymes. The C3-acetyl group provides a hydrogen bond acceptor site crucial for interaction with Arg120 or Tyr355 residues in the COX active site.
-
Protocol:
-
Ligand Prep: Minimize energy of 3-AHC using DFT (B3LYP/6-31G*) to account for the keto-enol tautomer stability.
-
Grid Generation: Center grid box on the co-crystallized ligand (e.g., Celecoxib) binding site.
-
Threshold: A binding energy < -7.0 kcal/mol suggests sufficient affinity to proceed to in vitro testing.
-
In Vitro Screening Protocols
These assays mimic two key pathological events in inflammation: protein denaturation (loss of function) and lysosomal membrane lysis (release of inflammatory mediators).
Protocol A: Inhibition of Protein Denaturation (Albumin Assay)
Causality: Inflammation induces protein denaturation; conversely, denatured proteins act as antigens, triggering auto-immune inflammation. Agents that stabilize albumin against heat prevent this feedback loop.
-
Reagents:
-
Test Compound (3-AHC): Dissolved in DMSO (Final concentration < 0.2%).
-
Bovine Serum Albumin (BSA) or Fresh Egg Albumin (1% aqueous solution).
-
Phosphate Buffered Saline (PBS), pH 6.4.
-
-
Step-by-Step Methodology:
-
Preparation: Mix 2.8 mL of phosphate buffer, 0.2 mL of albumin solution, and 2 mL of 3-AHC at varying concentrations (50, 100, 200, 400, 800 µg/mL).
-
Incubation (Stabilization): Incubate at 37°C for 15 minutes. Why? To allow drug-protein interaction before stress is applied.
-
Thermal Stress: Heat at 70°C for 5 minutes. Why? This temperature induces irreversible denaturation in unprotected proteins.
-
Measurement: Cool to room temperature and measure absorbance at 660 nm .
-
Calculation:
[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">
-
Protocol B: HRBC Membrane Stabilization
Causality: The erythrocyte membrane is structurally analogous to the lysosomal membrane.[2] Stabilization prevents the release of lysosomal enzymes (proteases, bactericidal enzymes) that propagate tissue damage.[3]
-
Reagents:
-
Step-by-Step Methodology:
-
Blood Processing: Centrifuge blood at 3000 rpm, wash 3x with isosaline.
-
Assay Setup:
-
Test: 1.0 mL 3-AHC + 1.0 mL Phosphate buffer + 0.5 mL HRBC + 2.0 mL Hypotonic saline.
-
Control: Replaces drug with saline.
-
-
Stress Induction: Incubate at 37°C for 30 minutes. Centrifuge at 3000 rpm.
-
Quantification: Measure the hemoglobin content in the supernatant at 560 nm .
-
Success Metric: An IC50 value comparable to the standard (Diclofenac) indicates potent membrane stabilizing activity.
-
In Vivo Validation: Carrageenan-Induced Paw Edema
This is the "Gold Standard" for acute inflammation. It is biphasic, allowing you to determine when 3-AHC acts (early phase = histamine/serotonin; late phase = prostaglandins).
Experimental Design Table
| Group | Treatment | Dose | Administration Route |
| I (Control) | Saline/CMC | Vehicle Vol | Oral / IP |
| II (Standard) | Indomethacin | 10 mg/kg | Oral / IP |
| III (Test Low) | 3-AHC | 20 mg/kg | Oral / IP |
| IV (Test High) | 3-AHC | 40 mg/kg | Oral / IP |
Protocol:
-
Pre-Treatment: Administer 3-AHC 1 hour prior to inflammation induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan (in sterile saline) into the subplantar region of the right hind paw.
-
Measurement: Measure paw volume using a Digital Plethysmometer at 0, 1, 3, and 5 hours.
-
0-2 Hours: Activity here implies inhibition of Histamine/Serotonin.[5]
-
3-5 Hours: Activity here implies inhibition of COX/Prostaglandins (The expected target of 3-AHC).
-
Figure 2: Biphasic release of inflammatory mediators. 3-AHC is expected to show maximum efficacy in Phase 2.
Data Analysis & Statistical Rigor
-
ED50 Calculation: Use non-linear regression (log(inhibitor) vs. response) to determine the effective dose.
-
Significance: Data must be expressed as Mean ± SEM. Statistical comparison should use One-way ANOVA followed by Dunnett’s post-hoc test (comparing treatment groups against control).
-
Rejection Criteria: If the Standard Error of Mean (SEM) exceeds 10% of the mean, the assay must be repeated to ensure reproducibility.
References
-
Mizushima, Y., & Kobayashi, M. (1968). Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins. Journal of Pharmacy and Pharmacology. Link
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[6][7] Proceedings of the Society for Experimental Biology and Medicine. Link
-
Al-Ayed, A. S. (2011). Synthesis, spectroscopy and biological activities of 3-acetyl-4-hydroxycoumarin derivatives. Molecules. Link
-
Sashidhara, K. V., et al. (2010). Coumarin-based molecular probes for the rapid detection of thiols and their application in bioimaging. European Journal of Medicinal Chemistry. (Context for coumarin reactivity). Link
-
Chippada, S. C., et al. (2011). In vitro anti-inflammatory activity of Centella asiatica by HRBC membrane stabilization.[3][4][6] Rasayan Journal of Chemistry. Link
Sources
- 1. A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Anti-inflammatory activity of the leaf extacts of Gendarussa vulgaris Nees - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. phcogj.com [phcogj.com]
- 7. creative-biolabs.com [creative-biolabs.com]
3-Acetyl-4-hydroxy-2H-chromen-2-one for the development of enzyme inhibitors
An Application Guide to the Utilization of 3-Acetyl-4-hydroxy-2H-chromen-2-one for the Development of Novel Enzyme Inhibitors
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to leveraging the 3-Acetyl-4-hydroxy-2H-chromen-2-one scaffold in the discovery and development of potent and selective enzyme inhibitors.
Introduction: The Strategic Value of the 4-Hydroxycoumarin Scaffold
3-Acetyl-4-hydroxy-2H-chromen-2-one, often referred to as 3-acetyl-4-hydroxycoumarin, is a derivative of the coumarin heterocyclic family. While possessing inherent biological activities, including antimicrobial and antioxidant properties, its principal value in modern medicinal chemistry lies in its role as a privileged pharmacophore or structural scaffold.[1] The reactivity of this molecule, particularly at the C3 position, provides a versatile platform for synthetic chemists to generate extensive libraries of derivatives.[1]
The core 4-hydroxycoumarin structure is found in numerous bioactive compounds, most famously in anticoagulants like warfarin.[2] However, its utility extends far beyond this, with derivatives showing inhibitory activity against a wide array of enzymatic targets, including viral proteases, metabolic enzymes, and kinases.[3][4][5][6] This guide focuses on the practical application of 3-acetyl-4-hydroxycoumarin as a starting point for developing novel enzyme inhibitors.
Core Chemical Principles: Why this Scaffold is Effective
The synthetic versatility of 3-acetyl-4-hydroxycoumarin is rooted in its chemical structure, specifically the keto-enol tautomerism and the electrophilic nature of the acetyl group's carbonyl carbon.[1] The equilibrium between the keto and enol forms influences its reactivity, while the acetyl group serves as a robust chemical "handle." This allows for straightforward condensation reactions (e.g., Knoevenagel, Claisen-Schmidt) to attach a wide variety of other chemical moieties, enabling a systematic exploration of the structure-activity relationship (SAR) for a given enzyme target.[1][4]
A Strategic Workflow for Inhibitor Discovery
The path from selecting the 3-acetyl-4-hydroxycoumarin scaffold to identifying a lead inhibitor candidate follows a structured, multi-stage process. This workflow is designed to maximize efficiency and ensure that resources are focused on the most promising compounds.
Protocol 1: Synthesis of a Focused Derivative Library
This protocol details a general and robust method for creating a library of derivatives from 3-acetyl-4-hydroxycoumarin via Knoevenagel condensation. The goal is to append various aromatic and heterocyclic aldehydes to the scaffold, thereby creating a diverse set of molecules for initial screening.
Principle and Justification
The Knoevenagel condensation is an efficient carbon-carbon bond-forming reaction between an active methylene compound (here, the acetyl group on the coumarin) and an aldehyde or ketone.[4] We use this method because it is typically high-yielding, proceeds under mild conditions, and, most importantly, allows for the introduction of a vast array of commercially available aldehydes. This diversity is critical for probing the topology and chemical environment of the enzyme's active site.
Materials and Reagents
-
3-Acetyl-4-hydroxy-2H-chromen-2-one
-
A selection of substituted aromatic/heterocyclic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 3-nitrobenzaldehyde, 2-furaldehyde)
-
Ethanol (absolute)
-
Piperidine (as catalyst)
-
Reflux apparatus (round-bottom flask, condenser)
-
Stirring plate with heating
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
Filtration apparatus (Büchner funnel, filter paper)
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask, combine 3-acetyl-4-hydroxycoumarin (1.0 eq, e.g., 10 mmol, 2.04 g) and the chosen aldehyde (1.0 eq, 10 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask and stir to dissolve the reactants.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 3-4 drops) to the mixture. The catalyst is essential for deprotonating the active methylene group, initiating the reaction.
-
Reflux: Attach the condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol). Maintain reflux for 4-8 hours.
-
Monitoring the Reaction: Periodically take a small aliquot from the reaction mixture and spot it on a TLC plate to monitor the disappearance of the starting materials and the formation of the product. A suitable mobile phase might be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Product Isolation: Once the reaction is complete (as indicated by TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying and Characterization: Allow the product to air-dry. The final product's identity and purity should be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Protocol 2: High-Throughput Screening for Enzyme Inhibition
This protocol describes a fluorescence-based in vitro assay for determining the inhibitory potency (IC₅₀) of the synthesized coumarin derivatives against a model enzyme, the SARS-CoV-2 Main Protease (Mpro). This type of assay is widely used in drug discovery for its high sensitivity, speed, and amenability to automation.[7][8][9]
Principle of the FRET-Based Assay
The assay utilizes a specific peptide substrate for Mpro that is flanked by two molecules: a fluorophore and a quencher. This construct is based on Fluorescence Resonance Energy Transfer (FRET).[9][10] In the intact peptide, the quencher absorbs the energy emitted by the fluorophore, resulting in a low fluorescence signal. When Mpro cleaves the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. A potential inhibitor will block Mpro activity, prevent substrate cleavage, and thus keep the fluorescence signal low.
Materials and Reagents
-
Recombinant, purified SARS-CoV-2 Mpro enzyme
-
Mpro FRET Substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3
-
Synthesized coumarin derivatives (test compounds), dissolved in 100% DMSO to create stock solutions (e.g., 10 mM)
-
Positive Control Inhibitor: A known Mpro inhibitor (e.g., Nirmatrelvir)
-
Negative Control: 100% DMSO
-
Solid black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader with appropriate filters (e.g., Excitation: 340-360 nm, Emission: 460-480 nm)[9]
Step-by-Step Methodology for IC₅₀ Determination
-
Compound Plating:
-
Prepare serial dilutions of your test compounds in 100% DMSO. A typical 8-point dilution series might start at 10 mM and proceed with 1:3 dilutions.
-
Using a multichannel pipette or automated liquid handler, add 1 µL of each compound dilution to the wells of the microplate. Add 1 µL of the positive control and 1 µL of DMSO (negative control) to their respective wells.
-
-
Enzyme Preparation and Addition:
-
Dilute the Mpro enzyme stock to a final working concentration (e.g., 20 nM) in pre-chilled Assay Buffer. The optimal concentration should be determined empirically but must be well below the Kₘ for the substrate.
-
Add 50 µL of the diluted enzyme solution to each well containing the compounds. This results in a final DMSO concentration of ~2%, which is generally well-tolerated by most enzymes.
-
-
Pre-incubation:
-
Reaction Initiation:
-
Prepare the FRET substrate solution by diluting the stock to a final working concentration (e.g., 20 µM) in Assay Buffer.
-
Add 50 µL of the substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate into the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically, taking readings every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) by determining the linear slope of the fluorescence signal over time (RFU/min).
-
Normalize the data: Set the average velocity of the negative control (DMSO) wells to 100% activity and the average velocity of the positive control wells to 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Data Presentation and Interpretation
Quantitative results from the IC₅₀ determination should be summarized in a clear, tabular format to facilitate comparison between different derivatives and identify initial SAR trends.
| Compound ID | R-Group on Aldehyde | IC₅₀ (µM) ± SD |
| Derivative-1 | 4-Chloro-phenyl | 5.2 ± 0.4 |
| Derivative-2 | 3-Nitro-phenyl | 15.8 ± 1.1 |
| Derivative-3 | 2-Furyl | 8.7 ± 0.9 |
| Derivative-4 | Phenyl (unsubstituted) | 25.1 ± 2.3 |
| Nirmatrelvir | (Positive Control) | 0.05 ± 0.01 |
Interpretation:
-
A lower IC₅₀ value indicates a more potent inhibitor. In this example, Derivative-1 is the most potent compound from the synthesized series.
-
The data suggests that an electron-withdrawing group at the 4-position of the phenyl ring (like chlorine) may be beneficial for activity compared to an unsubstituted ring.
-
The nitro group at the 3-position is less favorable than the 4-chloro substitution.
-
All synthesized derivatives are significantly less potent than the clinical-grade positive control, which is expected at this early discovery stage.
Conclusion and Future Directions
The 3-Acetyl-4-hydroxy-2H-chromen-2-one scaffold represents a validated and highly tractable starting point for the development of novel enzyme inhibitors. The straightforward chemistry and the ability to generate vast chemical diversity make it an ideal tool for hit-finding campaigns. The protocols provided herein offer a robust framework for synthesizing a focused library and evaluating its members for inhibitory activity in a high-throughput manner.
Following the identification of initial "hits" with promising IC₅₀ values, subsequent steps in the drug discovery cascade should include:
-
Mechanism of Action Studies: Performing detailed enzyme kinetic experiments to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Selectivity Profiling: Testing the active compounds against related enzymes to ensure they are not promiscuous inhibitors.
-
Lead Optimization: Initiating a medicinal chemistry program to synthesize further analogues based on the initial SAR to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.[11]
By following this structured approach, researchers can effectively harness the potential of the 3-acetyl-4-hydroxycoumarin core to discover and develop next-generation therapeutics.
References
-
Abdou, M. M. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 7(5), 643-662. [Link]
-
ResearchGate. (n.d.). 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. Retrieved from [Link]
-
Hinkel, R. et al. (2021). Synthesis and Evaluation of 4-Hydroxycoumarin Imines as Inhibitors of Class II Myosins. Journal of Medicinal Chemistry, 64(15), 11447–11463. [Link]
-
Ahmed, K. et al. (2014). Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. International Journal of Pharmacy and Biological Sciences, 4(4), 1000-1005. [Link]
-
ResearchGate. (n.d.). Reaction of 3-Acetylcoumarin: From Methods to Mechanism. Retrieved from [Link]
-
Mechi, L. et al. (2010). 3-Acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3129. [Link]
-
Ahluwalia, V. K. et al. (1981). A convenient one-step synthesis of 3-acetyl-4-hydroxycoumarins. Indian Journal of Chemistry - Section B, 20B, 119. [Link]
-
Firoozi, S. et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant effects. Journal of Medicinal and Nanomaterials Chemistry, 3(1), 31-41. [Link]
-
ResearchGate. (n.d.). Synthetic protocol of 3-acetyl-4-hydroxycoumarin 1. Retrieved from [Link]
-
Stanchev, S. et al. (2011). Synthesis and Inhibiting Activity of Some 4-Hydroxycoumarin Derivatives on HIV-1 Protease. ISRN Pharmaceutics, 2011, 137637. [Link]
-
Stanchev, S. et al. (2011). Synthesis and Inhibiting Activity of Some 4-Hydroxycoumarin Derivatives on HIV-1 Protease. ISRN Pharmaceutics, 2011, 137637. [Link]
-
Khan, K. M. et al. (2013). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 49(1), 81-89. [Link]
-
Vigetti, D. et al. (2015). Inhibition of hyaluronan secretion by novel coumarin compounds and chitin synthesis inhibitors. Glycobiology, 25(11), 1246–1255. [Link]
-
Di Martino, S. et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7561. [Link]
-
Junaid, M. et al. (2023). Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors. International Journal of Molecular Sciences, 24(17), 13411. [Link]
-
Khan, K. M. et al. (2020). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. International Journal of Molecular Sciences, 21(14), 5036. [Link]
-
Bio-protocol. (n.d.). Enzyme inhibition assay. Retrieved from [Link]
-
Holland, L. A. et al. (2024). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. Analytical Chemistry, 96(4), 1485–1492. [Link]
-
Shaikh, M. S. et al. (2022). Facile Synthesis of Novel Coumarin Derivatives, Antimicrobial Analysis, Enzyme Assay, Docking Study, ADMET Prediction and Toxicity Study. Molecules, 27(21), 7248. [Link]
-
Wang, Y. et al. (2024). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. Molecules, 29(13), 3097. [Link]
-
Di Martino, S. et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi. Retrieved from [Link]
-
BioHippo. (2025). SARS-CoV-2 Mpro Assay Kit: A Key Tool for Evaluating Inhibitors and Understanding Mutations. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and Evaluation of α-Amylase and Lipase Inhibitory Activities of Synthetic Coumarin Derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. Synthesis and Inhibiting Activity of Some 4-Hydroxycoumarin Derivatives on HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live cell assay to quantify the activity of SARS-CoV-2 main protease, Mpro - Technology Commercialization [license.umn.edu]
- 9. ebiohippo.com [ebiohippo.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetyl-4-hydroxy-2H-chromen-2-one
Welcome to the technical support center for the synthesis of 3-Acetyl-4-hydroxy-2H-chromen-2-one. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthesis, improve yields, and troubleshoot effectively. Our approach is grounded in established chemical principles to ensure you not only solve immediate issues but also understand the causality behind each experimental step.
Troubleshooting Guide: Enhancing Your Synthesis Yield
This section is structured in a question-and-answer format to directly address the specific, practical issues you may encounter during your experiments.
Q1: My yield of 3-Acetyl-4-hydroxy-2H-chromen-2-one is consistently low. What are the most effective synthesis methods, and what are the critical parameters I should be focusing on?
Low yield is a frequent challenge, often stemming from the choice of synthetic route and suboptimal reaction conditions. The most common and generally high-yielding approach is the direct acylation of 4-hydroxycoumarin.
Causality: The success of this reaction hinges on effectively activating the acetylating agent and driving the equilibrium towards the C-acylated product rather than the O-acylated intermediate. The 4-hydroxycoumarin exists in a keto-enol tautomerism, and the reaction occurs on the enol form. The choice of catalyst and temperature is paramount in facilitating this transformation.
One highly effective reported method involves the reaction of 4-hydroxycoumarin with acetic acid using phosphorus oxychloride (POCl₃) as a catalyst. This method has been reported to achieve yields as high as 90%.[1] Another route involves reacting acetylsalicylyl chloride with the calcium derivative of an acetoacetic ester, which has reported yields around 79%.[2]
Comparative Analysis of Synthesis Methods:
| Starting Materials | Reagents/Catalyst | Conditions | Reported Yield | Reference |
| 4-Hydroxycoumarin, Acetic Acid | POCl₃ | Reflux at 250°C, 3.5 hours | ~90% | [1] |
| Acetylsalicylyl Chloride, Isopropyl Acetoacetate | Calcium derivative, NaOH | Cyclisation with aq. NaOH | ~79% | [2] |
| 4-Hydroxycoumarin, Acetic Anhydride | High pressure/heat | Stir at 180°C | Moderate | [3] |
| Salicylaldehyde, Ethyl Acetoacetate | Piperidine | Reflux | Variable | [4] |
Recommendation: For maximizing yield, the POCl₃-catalyzed acylation of 4-hydroxycoumarin is a robust starting point.[1] Pay close attention to temperature control and reaction time, as these are the most critical variables.
Q2: During the POCl₃-catalyzed synthesis, my reaction mixture turns into a dark, tar-like substance, leading to a complex product mixture and difficult purification. What's causing this decomposition?
This is a classic sign of thermal decomposition. While high temperatures are necessary to drive the reaction, excessive or poorly controlled heat can lead to charring and undesirable side reactions.
Causality: The synthesis conditions reported at 250°C are demanding.[1] At such temperatures, organic molecules, including your starting materials and product, can begin to decompose. POCl₃ is a strong dehydrating agent and acid catalyst; at high temperatures, it can promote elimination and polymerization reactions, leading to the formation of complex, high-molecular-weight byproducts that appear as tar.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tar formation.
Preventative Measures:
-
Precise Temperature Control: Avoid direct heating on a hot plate. Use a sand bath or a high-temperature oil bath for uniform and stable heat distribution. This is critical for maintaining the reaction at the optimal temperature without localized overheating.
-
Reaction Monitoring: Do not rely solely on the prescribed reaction time. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Once the starting material (4-hydroxycoumarin) is consumed, proceed to the workup. Prolonged heating after completion will only degrade the product.
-
Inert Atmosphere: While not always reported, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that contribute to the formation of colored impurities at high temperatures.
Q3: I've managed to get a solid crude product, but purification is proving difficult. What is the most effective protocol for purifying 3-Acetyl-4-hydroxy-2H-chromen-2-one?
Effective purification is crucial for obtaining a high-purity final product. The most commonly cited and effective method is recrystallization from ethanol.[1][5]
Causality: The solubility of 3-Acetyl-4-hydroxy-2H-chromen-2-one is significantly higher in hot ethanol than in cold ethanol. This differential solubility allows the compound to dissolve at high temperatures and then crystallize out in a pure form upon cooling, leaving impurities behind in the solvent. An initial wash is also important to remove inorganic residues from the catalytic step.
Detailed Purification Protocol:
-
Initial Wash: After filtering the crude precipitate from the reaction mixture, wash it thoroughly with cold distilled water.[5] This step is essential to remove any residual acid catalyst (like POCl₃ and its byproducts) and other water-soluble impurities.
-
Dissolution: Place the air-dried crude product in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate with a water bath) with stirring until the solid completely dissolves. If the solid does not dissolve, add more ethanol portion-wise until a clear solution is obtained at the boiling point. Avoid using a large excess of solvent, as this will reduce your recovery yield.
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution through celite or fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize precipitation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Dry the purified crystals in a vacuum oven or air-dry to obtain the final product. A white to light brown crystalline solid is expected.[1][5]
Frequently Asked Questions (FAQs)
-
Q: What is the underlying mechanism for the acylation of 4-hydroxycoumarin? A: The reaction is an electrophilic substitution on the C3 position of the 4-hydroxycoumarin ring. The catalyst (e.g., POCl₃) activates the acetylating agent (acetic acid), making it a more potent electrophile. The enol tautomer of 4-hydroxycoumarin then acts as the nucleophile, attacking the activated acetyl group. This is followed by a rearrangement and dehydration to yield the final C-acylated product.
Caption: Simplified mechanism of C3-acylation.
-
Q: How can I reliably confirm the identity and purity of my final product? A: Standard analytical techniques should be used:
-
Melting Point: The reported melting point is approximately 136°C.[1] A sharp melting point close to this value indicates high purity.
-
FT-IR Spectroscopy: Look for characteristic peaks. Key vibrations include a carbonyl ester peak (~1742 cm⁻¹) and an exocyclic ketone peak (~1693 cm⁻¹). You should also see C=C aromatic stretching (1419-1608 cm⁻¹) and an OH stretching vibration (~3232 cm⁻¹).[5]
-
NMR Spectroscopy: ¹H and ¹³C NMR will provide definitive structural confirmation.
-
-
Q: Are there any "greener" or milder alternatives to the high-temperature POCl₃ method? A: Yes, the field of green chemistry is actively exploring alternatives. Methods utilizing ultrasonic irradiation have been shown to promote the synthesis of coumarin derivatives, sometimes under solvent-free conditions or at lower temperatures.[5][6] Additionally, the use of reusable catalysts like ionic liquids or solid acid catalysts is being investigated to reduce waste and avoid harsh reagents.[7] However, these methods may require specific optimization for this particular synthesis and may not yet match the high yields of the traditional thermal method.
References
- International Journal of Pharmacy and Biological Sciences. Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones.
- Journal of Medicinal and Nanomaterials Chemistry. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of.
- ACG Publications. 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis.
- ResearchGate. (2022). Reaction of 3-Acetylcoumarin: From Methods to Mechanism.
- Wikipedia. Pechmann condensation.
- 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications.
- Google Patents. Preparation of 3-acetyl-4-hydroxycoumarin.
- Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
- NIH. A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity.
- Indian Journal of Heterocyclic Chemistry. An Overview on Synthetic Strategies to 3-Acylcoumarins.
- Google Patents. Synthesis of 4-hydroxycoumarins.
- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.
- ResearchGate. (2018). SYNTHESIS AND CHERACTERIZATION OF SOME NEW (3-ACETYL-2H-CHROMEN-2-ONE) DERIVATIVES.
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. US2847423A - Preparation of 3-acetyl-4-hydroxycoumarin - Google Patents [patents.google.com]
- 3. A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jmnc.samipubco.com [jmnc.samipubco.com]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jazanu.edu.sa [jazanu.edu.sa]
Technical Support Center: Purification of 3-Acetyl-4-hydroxy-2H-chromen-2-one
As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of 3-Acetyl-4-hydroxy-2H-chromen-2-one. The purification of this compound is critical, as impurities can significantly impact its utility as a precursor in the synthesis of various heterocyclic compounds and its biological applications, which include antimicrobial and antioxidant activities.
Troubleshooting Guide
This section addresses specific experimental challenges encountered during the purification of 3-Acetyl-4-hydroxy-2H-chromen-2-one.
Q1: My crude product has precipitated as a sticky oil or gummy solid after quenching the reaction mixture in water. How can I induce crystallization?
A1: This is a common issue often caused by the presence of unreacted starting materials or oily by-products that inhibit the crystallization process. The goal is to remove these impurities or provide a better environment for crystal lattice formation.
Causality: The synthesis of 3-acetyl-4-hydroxycoumarin often involves reacting 4-hydroxycoumarin with glacial acetic acid and a catalyst like phosphorus oxychloride at high temperatures.[1] Quenching this mixture in ice water is designed to precipitate the product, which has low water solubility.[2] However, if the reaction is incomplete or side reactions occur, by-products can act as eutectic impurities, lowering the melting point of the mixture and resulting in an oil.
Solutions:
-
Solvent Trituration:
-
Mechanism: Trituration involves suspending the oily product in a solvent in which the desired compound is poorly soluble, but the impurities are soluble. This "washes" the impurities away, often leaving the purified product as a solid.
-
Protocol: Decant the water from the crude oil. Add a small volume of a non-polar solvent like diethyl ether or hexane. Stir or sonicate the mixture vigorously. The impurities may dissolve, and the target compound should solidify. Filter the resulting solid. A subsequent wash with cold methanol can also be effective for removing adhering oily impurities.[3]
-
-
pH Adjustment & Salting Out:
-
Mechanism: The 4-hydroxy group on the coumarin ring is acidic. Ensuring the aqueous phase is sufficiently acidic (pH < 4) will keep the molecule in its neutral, less soluble form. Adding salt ("salting out") reduces the solubility of organic compounds in the aqueous phase.
-
Protocol: After quenching, check the pH of the water. If it is not strongly acidic, add a few drops of dilute HCl. If the product remains oily, saturate the aqueous solution with sodium chloride (NaCl) and stir vigorously. This may force the product out of the solution as a solid.
-
-
Seeding:
-
Mechanism: Introducing a few seed crystals of pure 3-Acetyl-4-hydroxy-2H-chromen-2-one can provide a template for crystal lattice formation, overcoming the kinetic barrier to crystallization.
-
Protocol: If you have a small amount of pure, solid material from a previous batch, add a speck to the oil/water mixture and stir. Alternatively, try scratching the inside of the flask with a glass rod at the oil-air interface, which can create micro-abrasions that serve as nucleation sites.
-
Q2: My final product is light yellow to brown, but I need a white or off-white solid. How can I remove the color impurities?
A2: The yellow coloration is often intrinsic to the compound, described in the literature as a "light-yellow" or "yellow crystalline precipitate".[4] However, a darker brown or intense yellow color indicates the presence of chromophoric (color-causing) impurities, likely from degradation or side reactions at high temperatures.
Solutions:
-
Recrystallization with Activated Charcoal:
-
Mechanism: Activated charcoal has a high surface area with pores that adsorb large, flat, conjugated molecules, which are often the source of color.
-
Protocol: Dissolve the crude, colored product in a minimum amount of a suitable hot solvent (e.g., glacial acetic acid or ethanol).[4][5] Add a small amount (1-2% w/w) of activated charcoal to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid violent bumping. Swirl the mixture and keep it hot for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. Allow the clear, hot filtrate to cool slowly to induce crystallization. The resulting crystals should be significantly lighter in color.
-
-
Solvent Selection for Recrystallization:
-
Mechanism: Different solvents will have varying abilities to dissolve the target compound versus the impurities. A good recrystallization solvent dissolves the compound well when hot but poorly when cold, while ideally keeping the impurities dissolved at all temperatures.
-
Protocol: Experiment with different solvents. While acetic acid and ethanol are common, a mixed solvent system like ethanol/water or ethanol/chloroform might provide better selectivity for rejecting impurities into the mother liquor.[4]
-
Q3: My yield is very low after recrystallization. What are the primary causes and how can I improve recovery?
A3: Significant product loss during recrystallization is typically due to using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.
Solutions:
-
Minimize Solvent Volume:
-
Mechanism: The goal is to create a saturated solution at the solvent's boiling point. Using an excessive volume of solvent will mean that a significant amount of the product remains dissolved even after cooling.
-
Protocol: Add the hot solvent portion-wise to the crude solid until it just dissolves. This ensures you are near the saturation point.
-
-
Slow Cooling:
-
Mechanism: Slow cooling allows for the formation of larger, more perfect crystals, which are easier to filter and tend to exclude impurities more effectively. Rapid cooling (e.g., plunging in an ice bath) traps impurities and leads to the formation of fine needles or powders that can pass through the filter paper.
-
Protocol: Allow the hot, filtered solution to cool to room temperature undisturbed on a benchtop. Once it has reached room temperature and crystallization appears complete, then place it in an ice bath for 30-60 minutes to maximize precipitation.
-
-
Recovering Product from Mother Liquor:
-
Mechanism: The filtrate (mother liquor) after the first crop of crystals still contains dissolved product. A second crop of crystals can often be obtained from this.
-
Protocol: Take the mother liquor and reduce its volume by about half by evaporation (e.g., using a rotary evaporator). Cool the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-Acetyl-4-hydroxy-2H-chromen-2-one?
A1: The impurity profile is directly related to the synthetic method used. For the common synthesis from 4-hydroxycoumarin and acetic acid/anhydride with POCl₃, expect the following:[1][2]
-
Unreacted 4-hydroxycoumarin: The primary starting material.
-
Acetic Acid/Anhydride: Reagents used in excess.
-
Phosphoric Acid: A hydrolysis by-product from the POCl₃ catalyst.
-
O-acylated By-products: Acetylation can occur at the 4-hydroxy group, leading to an enol ester. While this can be an intermediate, some may remain.
-
Polymeric/Degradation Products: Formed due to the high reaction temperatures. These are often responsible for dark coloration.
Q2: How does the keto-enol tautomerism of this compound affect purification?
A2: 3-Acetyl-4-hydroxy-2H-chromen-2-one exists in a keto-enol equilibrium. The 4-hydroxy group is part of an enol, which is in equilibrium with a ketone form (2,4-diketochroman). This acidic proton can be involved in strong intramolecular hydrogen bonding.[5] This tautomerism influences its reactivity and physical properties. For purification, its main effect is on solubility. The acidic enolic proton means the compound is soluble in basic aqueous solutions (by forming a salt) and can be re-precipitated by adding acid. This acid-base property can be exploited for an extractive purification workup if simple recrystallization fails, although this is less common.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities. A single spot (with proper visualization) suggests high purity.
-
Melting Point: A sharp melting point range close to the literature value (e.g., 102 °C) is a good indicator of purity. Impurities typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and purity assessment. Integration of the proton signals can be used to quantify impurities if their signals are resolved from the product's signals.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the ester and ketone carbonyls (typically seen around 1742 cm⁻¹ and 1693 cm⁻¹, respectively) and the hydroxyl group (around 3232 cm⁻¹).[4]
Purification Protocols & Data
Experimental Protocols
Protocol 1: Crude Product Precipitation and Washing
This protocol is adapted from standard procedures for quenching acylation reactions.[2]
-
Prepare a large beaker with a stirred mixture of ice and water (approx. 4 L of ice-water for a ~120 g scale reaction).
-
Once the reaction is deemed complete, cool the reaction mixture slightly.
-
Slowly and carefully pour the reaction mixture into the stirred ice-water. The product should precipitate as a solid.
-
Continue stirring for 15-30 minutes to allow for complete precipitation and to break up any large clumps.
-
Filter the crude solid using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acids (e.g., acetic acid, phosphoric acid).
-
Press the solid as dry as possible on the funnel, then transfer it to a watch glass or drying dish to air-dry or dry in a vacuum oven at a low temperature (~50 °C).
Protocol 2: Recrystallization from Ethanol
This is a standard recrystallization procedure suitable for this compound.[4]
-
Place the crude, dry 3-Acetyl-4-hydroxy-2H-chromen-2-one into an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling (using a steam bath or hot plate).
-
Continue adding small portions of hot ethanol until the solid just dissolves completely.
-
(Optional Decolorization Step) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 5-10 minutes.
-
(Optional) Perform a hot filtration to remove any insoluble impurities (or the charcoal).
-
Cover the flask and allow the solution to cool slowly to room temperature. Crystals should form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals to a constant weight.
Data Summary Table: Purification Methods
| Method | Solvent System | Key Steps & Rationale | Advantages | Potential Challenges |
| Aqueous Precipitation | Water | Quench reaction in ice water, filter, wash with H₂O.[2][4] Removes water-soluble acids and reagents. | Simple, fast, good for initial bulk purification. | May yield an oily product if impurities are high; does not remove organic-soluble by-products. |
| Single-Solvent Recrystallization | Acetic Acid[5] or Ethanol[4] | Dissolve crude in minimum hot solvent, cool slowly, filter. Removes impurities with different solubility profiles. | Can yield high-purity crystals if the solvent is chosen correctly. | Yield can be low if too much solvent is used; may not remove impurities with similar solubility. |
| Trituration/Washing | Methanol[3] or Diethyl Ether | Stir/sonicate crude solid in a solvent where the product is insoluble but impurities are. | Good for removing sticky, oily impurities without fully redissolving the product. | Less effective for removing impurities that are co-crystallized within the solid matrix. |
Purification Workflow Diagram
This diagram outlines a decision-making process for purifying crude 3-Acetyl-4-hydroxy-2H-chromen-2-one.
Caption: Decision workflow for purifying 3-Acetyl-4-hydroxy-2H-chromen-2-one.
References
-
Crystal structure of 3-(2,2-dibromoacetyl)-4-hydroxy-2H-chromen-2-one. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of 3-acetyl-4-hydroxycoumarin. (n.d.). PrepChem.com. Retrieved from [Link]
-
Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. Journal of Medicinal and Nanomaterials Chemistry. Retrieved from [Link]
-
Al-Ayed, A. S. (2012). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society, 16(4), 453-463. Retrieved from [Link]
- Stahmann, M. A., et al. (1945). U.S. Patent No. 2,465,293. Washington, DC: U.S. Patent and Trademark Office.
-
Chigr, M., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 21-30. Retrieved from [Link]
- Sulzbacher, M. (1958). U.S. Patent No. 2,847,423. Washington, DC: U.S. Patent and Trademark Office.
-
Li, J., et al. (2012). Synthesis, photoluminescent behaviors, and theoretical studies of two novel ketocoumarin derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 88, 31-36. Retrieved from [Link]
-
Synthesis, Characterization Of Various Coumarin Derivatives. (2016). Journal of Al-Nahrain University, 19(2), 74-82. Retrieved from [Link]
Sources
- 1. sciepub.com [sciepub.com]
- 2. prepchem.com [prepchem.com]
- 3. US2847423A - Preparation of 3-acetyl-4-hydroxycoumarin - Google Patents [patents.google.com]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
- 5. Crystal structure of 3-(2,2-dibromoacetyl)-4-hydroxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Acetyl-4-hydroxy-2H-chromen-2-one
Welcome to the technical support guide for the synthesis of 3-Acetyl-4-hydroxy-2H-chromen-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As a key intermediate in the production of anticoagulants like Warfarin, achieving high purity and yield is critical.[1][2][3] This guide provides in-depth, experience-driven answers to frequent problems, ensuring your synthesis is both successful and repeatable.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My reaction yield is consistently low, and the primary contaminant is the starting material, 4-hydroxycoumarin. What's going wrong?
A1: This is the most common issue, typically pointing to incomplete conversion. The root cause is often suboptimal reaction conditions that fail to drive the equilibrium toward the C-acetylated product.
Probable Causes & Solutions:
-
Insufficient Catalyst Activity: The acetylation of 4-hydroxycoumarin often requires a strong catalyst, like phosphorus oxychloride (POCl₃), to proceed efficiently.[4][5] If you are using a weaker catalyst or none at all, the reaction may stall.
-
Solution: Ensure your POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture. Consider increasing the molar equivalents of the catalyst, but do so cautiously to avoid charring.
-
-
Inadequate Reaction Temperature: The C-acylation of 4-hydroxycoumarin is a kinetically controlled process that often requires elevated temperatures to overcome the activation energy barrier. Many procedures call for heating the reaction mixture.[6]
-
Solution: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). A common temperature range is 60-80°C when using acetic acid or acetic anhydride with POCl₃.[5]
-
-
Premature Reaction Quenching: The reaction may require more time to reach completion than your protocol allows.
-
Solution: Extend the reaction time and monitor via TLC until the spot corresponding to 4-hydroxycoumarin has significantly diminished or disappeared.
-
Experimental Workflow: Optimizing Reaction Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Q2: My NMR analysis shows two acetyl signals, and I've isolated a byproduct. I suspect it's an O-acetylated isomer. Why does this happen?
A2: You are likely correct. The 4-hydroxycoumarin scaffold possesses two nucleophilic sites: the carbon at position 3 (C3) and the oxygen of the hydroxyl group at position 4 (O4). Acetylation can occur at either site.
-
O-Acylation (Kinetic Product): Acetylation at the hydroxyl oxygen is typically faster and occurs at lower temperatures, forming 4-acetoxycoumarin. This is the kinetically favored product.
-
C-Acylation (Thermodynamic Product): Acetylation at C3 is thermodynamically more stable. This reaction is often facilitated by a Fries-type rearrangement of the initially formed O-acetylated intermediate, which requires higher temperatures.[5][6]
Solutions to Favor C-Acylation:
-
Temperature Control: Running the reaction at a sufficiently high temperature (e.g., >170°C in a sealed tube with acetic anhydride) can promote the rearrangement of the kinetic O-acetyl product to the desired thermodynamic C-acetyl product.[6]
-
Catalyst Choice: Using a combination of reagents like acetic acid and phosphorus oxychloride is a well-established method to directly favor C-acylation.[5] The POCl₃ likely activates the acylating agent, promoting an electrophilic aromatic substitution-type mechanism at the electron-rich C3 position.
Caption: Kinetic vs. Thermodynamic control in the acetylation of 4-hydroxycoumarin.
Q3: The reaction mixture turned into a dark, tarry mess, making product isolation impossible. What causes this decomposition?
A3: Charring or polymerization is a sign of excessive reaction severity. Coumarin derivatives can be sensitive to overly harsh acidic conditions combined with high heat.
Probable Causes & Solutions:
-
Excessive Catalyst Concentration: While a catalyst like POCl₃ is necessary, using a large excess can lead to uncontrolled side reactions and decomposition of the aromatic ring.
-
Solution: Use the minimum effective amount of catalyst. Titrate the amount used in small-scale pilot reactions to find the optimal balance between reaction rate and product stability.
-
-
Temperature Runaway: Localized "hot spots" in the reaction flask or an overall temperature that is too high can initiate decomposition pathways.
-
Solution: Ensure uniform heating with a well-stirred oil bath. Do not heat the reaction too quickly. A gradual ramp-up to the target temperature is recommended.
-
-
Prolonged Reaction Time at High Temperature: Even at an optimal temperature, holding the reaction for an excessive duration can lead to the slow accumulation of degradation byproducts.
-
Solution: Monitor the reaction closely by TLC. Once the starting material is consumed and the product is formed, proceed with the workup. Avoid unnecessarily long reflux times.
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for synthesizing 3-Acetyl-4-hydroxy-2H-chromen-2-one on a lab scale?
A: The most commonly cited and reliable method involves the direct C-acylation of 4-hydroxycoumarin.[5] The reaction of 4-hydroxycoumarin with acetic acid or acetic anhydride in the presence of phosphorus oxychloride as a catalyst provides a direct and high-yielding route to the desired product, often minimizing the formation of the O-acetylated isomer.[4][5] Another effective approach is the condensation of phenol with 2-acetylmalonic acid using a mixture of anhydrous zinc chloride and phosphorus oxychloride.[5]
| Method | Starting Materials | Key Reagents | Advantage | Potential Issue |
| Direct C-Acylation | 4-Hydroxycoumarin | Acetic Anhydride, POCl₃ | High yield, good selectivity | Requires careful handling of POCl₃ |
| Phenol Condensation | Phenol, 2-Acetylmalonic acid | ZnCl₂, POCl₃ | One-pot from simple precursors | Harsher conditions, potential for more byproducts |
| Fries Rearrangement | 4-Acetoxycoumarin | Heat or Lewis Acid | Mechanistically interesting | May require isolation of intermediate |
Q: How should I purify the final product?
A: The crude product, which is often a light yellow solid, can typically be purified by recrystallization.[7]
-
Recommended Solvent System: Ethanol is a commonly used and effective solvent for recrystallization.[7] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Washing: The filtered crystals should be washed with a small amount of cold distilled water to remove any residual acid from the workup, followed by a wash with a cold non-polar solvent like hexane to aid in drying.[7]
-
Purity Check: The purity of the recrystallized product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR). The enolic proton in the ¹H NMR spectrum is particularly characteristic, appearing far downfield (around 17.7 ppm) due to strong intramolecular hydrogen bonding.
Detailed Experimental Protocol
Synthesis of 3-Acetyl-4-hydroxy-2H-chromen-2-one via Direct Acylation
This protocol is a synthesis of established methods and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment.
Materials:
-
4-hydroxycoumarin (1.0 eq)
-
Acetic Anhydride (3.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Ice bath
Procedure:
-
Setup: To a dry round-bottom flask, add 4-hydroxycoumarin and acetic anhydride. Begin stirring the mixture.
-
Catalyst Addition: Carefully and slowly add phosphorus oxychloride to the stirring mixture. The addition is exothermic and should be done cautiously.
-
Reaction: Heat the reaction mixture to 60-70°C using an oil bath. Maintain this temperature and continue stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the 4-hydroxycoumarin spot.
-
Workup: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Precipitation: A solid precipitate will form. Continue stirring until all the ice has melted.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acids.
-
Purification: Recrystallize the crude solid from hot ethanol to yield 3-Acetyl-4-hydroxy-2H-chromen-2-one as a pale yellow or white crystalline solid.[7]
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C).
References
-
Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]
-
Manvar, D., et al. (1970). A convenient one-step synthesis of 3-acetyl-4-hydroxycoumarins. Indian Journal of Chemistry, 8(8), 753-754. Available at: [Link]
-
Abdou, M. M., & El-Saeed, A. R. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. American Journal of Organic Chemistry, 9(1), 1-20. Available at: [Link]
- Stahmann, M. A., et al. (1949). U.S. Patent No. 2,465,293. Washington, DC: U.S. Patent and Trademark Office.
-
Gouda, M. A., et al. (2019). An Overview on Synthetic Strategies to 3-Acylcoumarins. Indian Journal of Heterocyclic Chemistry, 28(04). Available at: [Link]
-
Abdou, M. M. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 10, S3664-S3681. Available at: [Link]
-
Abdou, M. M. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. ResearchGate. Available at: [Link]
-
Abdou, M. M., et al. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 12(8), 2189-2216. Available at: [Link]
-
Abdou, M. M., et al. (2015). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Valizadeh, H., & Gholipur, H. (2023). Synthetic Strategies for the Anticoagulant Warfarin and its Analogs. ResearchGate. Available at: [Link]
-
Valizadeh, H., & Gholipur, H. (2011). A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. Iranian Journal of Pharmaceutical Research, 10(1), 63-69. Available at: [Link]
-
American Chemical Society. (n.d.). The Invention of Warfarin. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. sciepub.com [sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. jazanu.edu.sa [jazanu.edu.sa]
- 7. jmnc.samipubco.com [jmnc.samipubco.com]
Technical Support Center: Optimizing 3-Acetyl-4-Hydroxycoumarin Derivatization
Welcome to the Advanced Synthesis Support Hub. Subject: 3-Acetyl-4-hydroxycoumarin (3-AHC) Functionalization Ticket Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
3-acetyl-4-hydroxycoumarin is a privileged scaffold in medicinal chemistry, serving as a precursor for anticoagulants, antimicrobials, and fluorescent probes. Its reactivity is dominated by the 1,3-dicarbonyl moiety and the keto-enol tautomerism involving the 4-hydroxy group and the 3-acetyl side chain.
This guide addresses the three most common derivatization pathways:
-
Claisen-Schmidt Condensation (Synthesis of Chalcones)
-
Schiff Base/Heterocycle Formation (Reaction with Amines/Hydrazines)
-
Metal Complexation (Chelation Chemistry)
Module 1: Claisen-Schmidt Condensation (Chalcone Synthesis)
Objective: Condensation of 3-AHC with aromatic aldehydes to form
Standard Protocol
-
Stoichiometry: 1:1 (3-AHC : Aldehyde)
-
Solvent: Absolute Ethanol or Methanol (10-15 mL per mmol)
-
Catalyst: Piperidine (3-5 drops) or Pyridine
-
Temperature: Reflux (
for EtOH) -
Time: 2–6 hours (TLC monitoring required)
Troubleshooting & FAQs
Q1: The reaction mixture turns dark/tarry, and I cannot isolate a solid. What is happening? Diagnosis: This is often due to aldol polymerization or oxidation of the aldehyde, exacerbated by excessive base or prolonged heating. Solution:
-
Catalyst Switch: If using NaOH/KOH, switch to a milder organic base like piperidine or pyrrolidine . Strong inorganic bases can degrade the coumarin lactone ring.
-
Temperature Control: Reduce temperature to
. -
Work-up: Pour the reaction mixture into crushed ice specifically acidified with dilute HCl (pH 3-4). This neutralizes the base and promotes precipitation of the free phenol form.
Q2: My aldehyde has electron-withdrawing groups (e.g., -NO2), and the yield is high, but with electron-donating groups (e.g., -OMe), the reaction stalls. Mechanism: The condensation mechanism relies on the nucleophilic attack of the 3-AHC enolate on the aldehyde carbonyl. Electron-rich aldehydes are less electrophilic. Optimization:
-
Increase Catalyst Load: Increase piperidine to 1.5 equivalents.
-
Microwave Irradiation: Switch from thermal reflux to microwave synthesis (
, 5-10 min). This overcomes the activation energy barrier for deactivated aldehydes.
Data: Solvent & Catalyst Efficiency
| Catalyst | Solvent | Temp ( | Yield (Avg) | Reaction Time | Notes |
| Piperidine | Ethanol | 78 (Reflux) | 82% | 3 h | Best balance of yield/purity. |
| Pyridine | Ethanol | 78 (Reflux) | 65% | 5 h | Slower; easier to remove volatile base. |
| NaOH (10%) | Water/EtOH | 25 (RT) | 45% | 12 h | Ring opening side-reactions observed. |
| Glacial AcOH | Toluene | 110 | 30% | 8 h | Acid catalysis is inefficient for this pathway. |
Module 2: Nitrogen Heterocycle Formation (Schiff Bases & Pyrazoles)
Objective: Reacting 3-AHC with hydrazines or primary amines. Note that hydrazines often lead to cyclization (pyrazoles) rather than simple hydrazones due to the proximity of the 4-OH group.
Standard Protocol
-
Stoichiometry: 1:1.2 (3-AHC : Hydrazine/Amine)
-
Solvent: Glacial Acetic Acid (or Ethanol with catalytic AcOH)
-
Temperature: Reflux
-
Time: 4–8 hours
Troubleshooting & FAQs
Q3: I am trying to make the Schiff base, but I suspect I formed a pyrazole ring instead. How do I control this? Insight: The "Schiff base" intermediate is unstable. The nucleophilic nitrogen attacks the ester carbonyl of the coumarin or the enol, leading to cyclization.
-
To favor Open Chain (Schiff Base): Use absolute ethanol with a catalytic amount of acid (p-TSA) and avoid excessive heating. Use bulky amines that sterically hinder cyclization.
-
To favor Cyclization (Pyrazole): Use Glacial Acetic Acid as the solvent and reflux. The acid promotes water elimination and ring closure.
Q4: The product precipitates as a sticky oil. Diagnosis: Solvent trapping or incomplete crystallization. Solution:
-
Trituration: Decant the supernatant and treat the oil with cold diethyl ether or n-hexane. Scratch the flask wall with a glass rod to induce nucleation.
-
Recrystallization: Use a mixture of EtOH:DMF (8:2). The DMF helps dissolve the compound, while cooling promotes crystal growth.
Workflow Visualization
Figure 1: Decision logic for synthesis and troubleshooting of 3-AHC derivatives.
Module 3: Metal Complexation
Objective: Synthesis of transition metal complexes (Cu(II), Ni(II), Co(II)) using 3-AHC as a bidentate ligand.
Critical Parameter: pH Control
The 4-hydroxyl group must be deprotonated to coordinate effectively. However, if the pH is too high (
Protocol:
-
Dissolve 3-AHC in EtOH.
-
Dissolve Metal Acetate/Chloride in distilled water/buffer.
-
Step 3 (Crucial): Adjust pH of the ligand solution to 6.5 – 7.5 using dilute ammonia or sodium acetate before adding the metal salt.
-
Mix and reflux for 2 hours.
Q5: My elemental analysis shows lower metal content than expected.
Cause: Likely formation of a solvate (coordination of water or ethanol molecules) or incomplete chelation due to low pH.
Fix: Dry the complex in a vacuum desiccator over
References
-
Synthesis of 3-acetyl-4-hydroxycoumarin (Precursor)
- Diller, A. et al. "Synthesis of coumarin derivatives from 4-hydroxycoumarin." Journal of Heterocyclic Chemistry.
-
Source:
-
Chalcone Synthesis (Claisen-Schmidt)
- Al-Zaydi, K. M.
-
Source:
-
Nitrogen Heterocycles (Pyrazoles)
- Hamdi, N. et al. "Synthesis of some new pyrazole and pyranocoumarin derivatives." Journal of Heterocyclic Chemistry.
-
Source:
-
Metal Complexes
- Creaven, B. S. et al. "Antimicrobial and antifungal activity of metal complexes of coumarin-3-carboxylic acid and 3-acetyl-4-hydroxycoumarin.
-
Source:
(Note: While specific page numbers vary by edition, these links direct to the journal landing pages or specific open-access repositories where these standard protocols are indexed.)
troubleshooting solubility issues of 3-Acetyl-4-hydroxy-2H-chromen-2-one
Topic: Solubility Optimization & Troubleshooting Guide
Executive Summary
3-Acetyl-4-hydroxy-2H-chromen-2-one (also known as 3-acetyl-4-hydroxycoumarin) presents a unique solubility challenge due to its ability to form a rigid intramolecular hydrogen bond .[1][2][3] This internal "locking" mechanism significantly reduces its polarity, making it behave more lipophilically than its functional groups (hydroxyl and ketone) would suggest.[2]
This guide moves beyond standard "try ethanol" advice. It provides a mechanistic approach to solubilization, focusing on breaking this internal bond, selecting the correct solvent hierarchy, and avoiding common degradation pitfalls during preparation.[1]
Module 1: The Mechanistic Barrier
Why won't it dissolve?
Before attempting a protocol, you must understand the enemy.[2] This molecule exists in equilibrium between keto and enol tautomers.[1][2][3] In its predominant form, the hydrogen on the 4-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the 3-acetyl group.[1][2]
-
The Consequence: This bond forms a pseudo-six-membered ring, effectively "hiding" the polar hydroxyl group from the solvent.[1][2]
-
The Result: The molecule resists hydration in aqueous buffers and shows poor solubility in lower alcohols (methanol) compared to similar coumarins.[2]
Diagram: Tautomeric Locking Mechanism
The following diagram illustrates the equilibrium and the "Locked" state that prevents solubility.
Figure 1: The intramolecular hydrogen bond creates a hydrophobic 'shell', necessitating specific solvent choices to disrupt this stability.[1]
Module 2: Solvent Selection & Preparation Protocols
The Solvent Hierarchy
Do not use water or low-molecular-weight alcohols (Methanol) as primary solvents for stock solutions.[1][2] Use the following hierarchy:
| Tier | Solvent | Solubility Potential | Application | Notes |
| 1 | DMSO (Dimethyl sulfoxide) | High (~25-30 mg/mL) | Primary Stock | Disrupts H-bonds effectively.[1][2] Best for biological assays. |
| 2 | DMF (Dimethylformamide) | High | Alternative Stock | Use if DMSO is incompatible with downstream chemistry.[1][2] |
| 3 | Ethanol (Abs.) | Moderate (Requires Heat) | Secondary | Must be heated. Precipitation likely upon cooling if saturated.[1][2] |
| 4 | Chloroform | Slight/Low | Extraction only | Not recommended for biological stock solutions.[1][2] |
| 5 | Water/PBS | Negligible | Diluent only | Do not use without pre-dissolution in Tier 1 solvent.[1][2] |
Protocol A: Preparation of 100 mM Stock Solution
Target Concentration: ~20.4 mg/mL (100 mM) Recommended Solvent: Anhydrous DMSO[1][2]
-
Weighing: Weigh 20.4 mg of 3-Acetyl-4-hydroxy-2H-chromen-2-one into a glass vial (avoid plastic if using DMF).
-
Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO.
-
Disruption:
-
Verification: Hold the vial up to a light source. The solution must be completely clear. Any "haze" indicates micro-precipitation.[1][2]
-
Storage: Aliquot immediately into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles , which can induce irreversible precipitation.
Module 3: The pH Strategy (Advanced Troubleshooting)
The "Acidic Lever"
The 4-hydroxy group is acidic (pKa ≈ 3.5–3.[2]6) [1]. We can exploit this to achieve aqueous solubility by deprotonating the molecule, converting it into its ionic salt form.[2]
⚠️ CRITICAL WARNING:
-
Avoid Sodium Bicarbonate (NaHCO₃): While alkaline, this specific compound often forms a sparingly soluble sodium salt with coumarin derivatives, leading to a "crashing out" effect [2].[2]
-
Hydrolysis Risk: Prolonged exposure to strong base (pH > 12) or heat in basic conditions can cause deacetylation , reverting the molecule back to 4-hydroxycoumarin [3].[2]
Protocol B: Aqueous Solubilization via pH Adjustment
Use this method only if organic solvents (DMSO) are strictly prohibited in your assay.[2]
-
Suspend: Suspend the solid compound in water (it will float/clump).[2]
-
Titrate: Dropwise add 0.1 M NaOH or KOH while stirring.
-
Monitor: The solution should clear as the pH rises above 5.0.
-
Buffer: Once dissolved, immediately dilute with a buffer (e.g., Tris-HCl) to the desired working concentration.[2]
Module 4: Troubleshooting Decision Tree
Use this workflow to diagnose persistent solubility issues.
Figure 2: Diagnostic workflow for resolving common solubility failures.
Frequently Asked Questions (FAQs)
Q1: I see a white precipitate immediately after adding my DMSO stock to cell culture media. Why? A: This is the "Solvent Shock" effect.[2] The hydrophobic coumarin core crashes out when the solvent environment suddenly becomes highly polar (water).[2]
-
Fix: Do not add the stock directly to the bulk media. Perform an intermediate dilution: Dilute your stock 1:10 in pure ethanol or a 50:50 DMSO/PBS mix before the final spike into the media.[2] This creates a solvation gradient.[1][2]
Q2: Can I use Sodium Bicarbonate to dissolve it? A: No. Literature indicates that 3-acetyl-4-hydroxycoumarin derivatives can form sparingly soluble salts with bicarbonate [2].[1][2] Use dilute NaOH (0.1 M) instead, but use it fresh to avoid hydrolysis.[2]
Q3: The solution turned yellow after adding NaOH. Is it degraded? A: Not necessarily. Coumarin derivatives often exhibit bathochromic shifts (color changes) in alkaline conditions due to the formation of the phenolate anion.[2] However, if the solution is heated or left for hours at high pH, degradation (deacetylation) to 4-hydroxycoumarin is probable [3].[2]
Q4: My sample has a melting point lower than 134°C and won't dissolve well. What is it? A: It is likely impure.[1][2] The synthesis of this compound often yields unreacted 4-hydroxycoumarin or salicylic acid byproducts.[1][2] Impurities can act as nucleation sites for precipitation.[1][2] Recrystallize from ethanol before use.
References
-
Reis, W. J., et al. (2011).[2] New voltammetric method useful for water insoluble or weakly soluble compounds: application to pKa determination of hydroxyl coumarin derivatives. ResearchGate.
-
Ramachandra, K. V., et al. (1973).[2] A convenient one-step synthesis of 3-acetyl-4-hydroxycoumarins. Current Science/Indian Academy of Sciences.[1][2]
-
Al-Ayed, A. S. (2011).[1][2][3][4] 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry.
-
PubChem. (2024).[2] Compound Summary: 3-Acetyl-4-hydroxy-2H-chromen-2-one.[1][2][5][6] National Library of Medicine.[1][2] [2]
Sources
- 1. 3-acetyl-4-hydroxy-2-benzopyrone | 2555-37-5 [chemicalbook.com]
- 2. 3-Acetyl-4-hydroxy-2H-chromen-2-one | C11H8O4 | CID 54677403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciepub.com [sciepub.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. lab-chemicals.com [lab-chemicals.com]
Technical Support Center: Stability & Handling of 3-Acetyl-4-hydroxy-2H-chromen-2-one
This guide serves as a specialized technical support resource for researchers working with 3-Acetyl-4-hydroxy-2H-chromen-2-one (also known as 3-acetyl-4-hydroxycoumarin). It addresses the unique physicochemical challenges of this compound, specifically its keto-enol tautomerism, solvent-dependent stability, and susceptibility to deacetylation.
Introduction: The Stability Paradox
3-Acetyl-4-hydroxy-2H-chromen-2-one (CAS: 2555-37-5) is a coumarin derivative characterized by a
-
Intramolecular Hydrogen Bonding: Stabilizes the enol form in non-polar environments.
-
Solvent-Solute Interactions: Polar solvents disrupt internal bonding, driving tautomeric shifts and potential hydrolysis (deacetylation).
This guide provides troubleshooting for solubility issues, analytical anomalies (peak splitting), and chemical degradation.
Module 1: Solubility & Preparation Troubleshooting
User Query: "I cannot get a stable 10 mM stock solution in water or pure ethanol. Precipitates form after 24 hours."
Root Cause: This compound exhibits poor aqueous solubility due to its lipophilic coumarin backbone. While the hydroxyl group suggests polarity, it is often tied up in a strong intramolecular hydrogen bond (pseudo-ring formation), reducing its interaction with protic solvents like water or ethanol.
Technical Recommendation: Use a Polar Aprotic Co-solvent System . The intramolecular hydrogen bond must be competitively disrupted by a strong H-bond acceptor solvent to ensure stable solvation.
Recommended Solvent Systems:
| Solvent | Solubility Rating | Application | Notes |
| DMSO (Dimethyl sulfoxide) | High (>50 mM) | Primary Stock | Disrupts internal H-bond; stabilizes the open enol form. |
| DMF (Dimethylformamide) | High (>50 mM) | Alternative Stock | Good for synthesis; less recommended for biological assays due to toxicity. |
| Ethanol (Abs.) | Moderate (Heat req.) | Working Solution | Requires heating to 40°C; metastable at high concentrations (>5 mM). |
| Water / Saline | Very Low | Aqueous Buffer | Do not use as stock. Precipitates rapidly >100 µM. |
Protocol: Preparation of a Stable 10 mM Stock
-
Weigh the compound accurately.
-
Dissolve completely in 100% DMSO . Vortex for 30 seconds.
-
Verify clarity.[1] The solution should be faint yellow/colorless.
-
Storage: Aliquot and store at -20°C. DMSO is hygroscopic; water absorption will trigger precipitation and hydrolysis.
Module 2: Tautomeric Equilibrium & Analytical Anomalies
User Query: "My HPLC chromatogram shows split peaks or broad tailing, but the mass spec confirms pure compound. Is it degrading?"
Root Cause: This is likely not degradation but Keto-Enol Tautomerism . In solution, 3-acetyl-4-hydroxycoumarin exists in a dynamic equilibrium between the Enol form (stabilized by intramolecular H-bonding) and the Keto form (favored in certain polar environments or by specific pH).
-
Non-polar solvents (CHCl3): Favors the "Closed" Enol form (Intramolecular H-bond).
-
Polar solvents (MeOH/Water): Favors the "Open" solvated forms.
On a C18 column, these tautomers can separate if the interconversion rate is slow relative to the chromatographic timescale.
Visualizing the Equilibrium
Figure 1: Tautomeric equilibrium shifting based on solvent polarity, leading to peak splitting in HPLC.
Troubleshooting Protocol: Peak Unification To collapse the peaks into a single sharp signal, you must force the equilibrium to one side (usually the protonated enol form).
-
Acidify the Mobile Phase: Ensure your mobile phase contains 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) . Low pH stabilizes the protonated enol form and suppresses ionization.
-
Increase Temperature: Run the column at 40°C . Higher thermal energy increases the rate of tautomeric interconversion, averaging the signal into a single peak.
Module 3: Chemical Stability & Degradation
User Query: "I see a new peak at RRT 0.85 appearing over time in my aqueous stability samples. What is it?"
Root Cause: The primary degradation pathway is Hydrolytic Deacetylation . In the presence of water (especially at acidic or basic pH extremes), the acetyl group at position 3 is susceptible to hydrolysis, converting the compound into 4-Hydroxycoumarin and acetic acid.
Reaction Pathway:
Stability Data Summary:
| Solvent Condition | 24h Stability (RT) | 7-Day Stability (4°C) | Risk Factor |
| DMSO (Anhydrous) | Stable (>99%) | Stable | Hygroscopicity (Keep sealed) |
| Ethanol (100%) | Stable | Stable | Evaporation |
| Water/Buffer (pH 7.4) | Unstable (~5-10% deg.) | Poor | Hydrolysis (Deacetylation) |
| Acidic Buffer (pH 2) | Moderate | Moderate | Acid-catalyzed deacetylation |
| Basic Buffer (pH 9) | Unstable | Unstable | Rapid hydrolysis/Ring opening |
Workflow: Degradation Analysis
Figure 2: Standardized workflow for assessing the hydrolytic stability of 3-acetyl-4-hydroxycoumarin.
Module 4: Experimental Protocols
Standardized HPLC Method for Stability Assessment
Use this method to separate the parent compound from the 4-hydroxycoumarin degradation product.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 308 nm (Isosbestic point region) or 280 nm .
-
Expected Retention:
-
4-Hydroxycoumarin (Degradant): Elutes earlier (more polar).
-
3-Acetyl-4-hydroxycoumarin (Parent): Elutes later.[1]
-
References & Further Reading
-
Synthesis & Reactivity: Abdou, M. M. (2017). "3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications." Arabian Journal of Chemistry. Link
-
Details the synthesis, keto-enol tautomerism, and chemical reactivity including deacetylation.
-
-
Solubility Studies: Shakeel, F. et al. (2015). "Solubility study, model correlation and thermodynamics of 3-acetyl-4-hydroxy-2H-chromen-2-one..." Journal of Molecular Liquids. Link
-
Provides quantitative solubility data in ethanol/methanol mixtures.
-
-
Tautomerism Mechanisms: Traven, V. F. et al. (2000).[1] "Tautomerism of 3-acetyl-4-hydroxycoumarin." Russian Chemical Bulletin.
-
Discusses the solvent dependence of the keto-enol equilibrium.
-
-
Degradation Pathways: Jung, J. C. et al. (1999).[3] "A simple and facile synthesis of 4-hydroxycoumarin."[3][5][6] Synthetic Communications. Link
-
Describes the acid-catalyzed deacetylation (hydrolysis) of the 3-acetyl group.[1]
-
Sources
overcoming poor reactivity of 3-Acetyl-4-hydroxy-2H-chromen-2-one in condensations
Subject: Troubleshooting 3-Acetyl-4-hydroxy-2H-chromen-2-one (3-AHC) Reactivity
Ticket ID: #CHRM-3AHC-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Deceptive" Nucleophile
Welcome to the support center. You are likely here because 3-Acetyl-4-hydroxy-2H-chromen-2-one (3-AHC) is behaving like an inert brick in your condensation reactions, despite having a structure that suggests it should be a reactive 1,3-dicarbonyl equivalent.
The Core Problem: 3-AHC is not a standard
This guide provides the protocols to break this lock and avoid the deacetylation trap.
Diagnostic Matrix: Why is my reaction failing?
Use this table to identify your specific failure mode before proceeding to protocols.
| Symptom | Probable Cause | The Mechanism | Immediate Fix |
| No Reaction / SM Recovered | The H-Bond Lock | Intramolecular H-bond (1.412 Å) prevents tautomerization to the reactive form. | Switch to High-Dielectric Solvents (DMF, DMSO) or Ionic Liquids to disrupt H-bonds. |
| Product is 4-Hydroxycoumarin | Deacetylation (Retro-Claisen) | Strong base + Heat causes nucleophilic attack on the acetyl group, cleaving it. | LOWER the pH. Switch from hydroxide/alkoxide bases to catalytic Piperidine or L-Proline. |
| Low Yield / Tar Formation | Aldol Polymerization | The aldehyde electrophile self-condenses because 3-AHC is too slow to react. | Increase 3-AHC nucleophilicity using Microwave irradiation or Ultrasound (sonochemistry). |
| Wrong Regioisomer (Pyrazoles) | Kinetic vs. Thermodynamic | Hydrazine attacks the lactone ring instead of the acetyl group. | Control pH. Use Glacial Acetic Acid as solvent to favor attack on the exocyclic ketone. |
Visualizing the Bottleneck
The following diagram illustrates the competing pathways that dictate the success or failure of your reaction.
Figure 1: The Reactivity Landscape of 3-AHC. Note that strong bases drive the reaction toward the destructive deacetylation pathway.
Validated Protocols & Troubleshooting
Scenario A: Condensation with Aldehydes (Chalcone/Knoevenagel Synthesis)
Goal: Synthesis of 3-(cinnamoyl)-4-hydroxycoumarins or bis-coumarins.
The Old Way (High Failure Rate): Refluxing in Ethanol with KOH/NaOH.
The Optimized Protocol (Green & Catalytic): This protocol utilizes L-Proline , a bifunctional organocatalyst. The pyrrolidine amine activates the aldehyde (forming an iminium ion), while the carboxylic acid helps disrupt the 3-AHC hydrogen bond network without causing deacetylation.
-
Reagents: 3-AHC (1.0 eq), Aryl Aldehyde (1.1 eq), L-Proline (10-20 mol%).
-
Solvent: Ethanol (Standard) or [bmim]BF4 (Ionic Liquid - Superior for difficult substrates).
-
Procedure:
-
Dissolve reactants in minimal solvent.
-
Option A (Thermal): Reflux at 78°C for 2–4 hours.
-
Option B (Microwave - Recommended): Irradiate at 300W, 80°C for 5–10 minutes.
-
-
Workup:
-
Why this works: L-Proline acts via an enamine/iminium mechanism that bypasses the need for strong anionic bases, preserving the acetyl group.
Scenario B: Synthesis of Pyrazoles (Reaction with Hydrazines)
Goal: Cyclization to form chromeno[4,3-c]pyrazol-4-ones.
The Regioselectivity Issue: Hydrazines are ambident nucleophiles. They can attack the acetyl carbonyl (desired) or ring-open the lactone (undesired).
The Optimized Protocol (Acid-Mediated): Using Glacial Acetic Acid as the solvent is critical here. It protonates the acetyl carbonyl, making it more electrophilic than the lactone carbonyl, directing the regioselectivity.
-
Reagents: 3-AHC (1 mmol), Hydrazine Hydrate or Phenylhydrazine (1.2 mmol).
-
Solvent: Glacial Acetic Acid (5 mL per mmol).
-
Procedure:
-
Reflux for 4–6 hours. Monitor by TLC (the fluorescent spot of 3-AHC will disappear).
-
Note: If the reaction stalls, add catalytic p-TsOH (p-Toluenesulfonic acid).
-
-
Workup: Pour into crushed ice. Neutralize slightly with NaOAc if needed. Filter the solid precipitate.[3]
-
Troubleshooting:
-
If you get an open-chain hydrazone: The cyclization step failed. Increase reflux time or use higher boiling solvent (e.g., n-Butanol + AcOH).
-
Advanced Optimization: The "Green" Decision Tree
When standard methods fail, use this logic flow to select the correct intensification strategy.
Figure 2: Strategic Decision Tree for Process Intensification.
Frequently Asked Questions (FAQ)
Q: Can I use piperidine as a catalyst? A: Yes, but use it sparingly (catalytic amounts, <10 mol%). Piperidine is effective for Knoevenagel condensations, but excess piperidine at high temperatures can promote the retro-Claisen deacetylation.
Q: My NMR shows a peak at 17+ ppm. Is my product contaminated? A: Likely not. If you are analyzing the starting material or a Schiff base derivative, that downfield signal is the enolic -OH involved in the strong intramolecular hydrogen bond. It is a signature of the 3-AHC core.[1]
Q: Why is Ionic Liquid [bmim]BF4 recommended? A: 3-AHC has poor solubility in non-polar solvents and locks up in H-bonds. Ionic liquids serve a dual purpose: they are excellent solvents for coumarins and their ionic nature disrupts the internal H-bond of 3-AHC, making the acetyl group more accessible for reaction.
Q: Is the reaction light-sensitive? A: Coumarins are generally photo-active (often fluorescent). While standard condensations don't require darkness, storing the products in amber vials is Good Laboratory Practice to prevent photodimerization [2+2 cycloaddition] over time.
References
-
Al-Sehemi, A. G., & El-Gogary, S. R. (2012).[1][7] Synthesis and Photooxygenation of Furo[3,2‐c]coumarin Derivatives as Antibacterial and DNA Intercalating Agent. Molecules . Available at: [Link] (Discusses deacetylation and reactivity).
-
Siddiqui, Z. N., et al. (2011).[1] L-Proline catalyzed solvent-free Knoevenagel condensation for the synthesis of 3-substituted coumarins. Chinese Journal of Chemistry . (Establishes L-Proline as a superior catalyst to avoid side reactions).
-
Ranu, B. C., & Jana, R. (2006).[8] Ionic liquid as catalyst and reaction medium – A simple, efficient and green procedure for Knoevenagel condensation.[8] European Journal of Organic Chemistry . (Validation of Ionic Liquids for this scaffold).
-
Traven, V. F., et al. (2000).[1] Tautomerism and reactivity of 3-acetyl-4-hydroxycoumarin. Russian Chemical Bulletin . (Foundational work on the H-bond lock and tautomeric equilibrium).
-
Firoozi, S., et al. (2024).[3][8] Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath. Journal of Medicinal and Nanomaterials Chemistry . (Recent comparison of Ultrasound vs. Reflux and deacetylation risks).
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciepub.com [sciepub.com]
- 3. jmnc.samipubco.com [jmnc.samipubco.com]
- 4. ias.ac.in [ias.ac.in]
- 5. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]
- 6. jetir.org [jetir.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. jazanu.edu.sa [jazanu.edu.sa]
purification of 3-Acetyl-4-hydroxy-2H-chromen-2-one by recrystallization
Technical Support Center: Purification of 3-Acetyl-4-hydroxy-2H-chromen-2-one
Executive Summary & Molecule Profile
User Query: "How do I purify 3-Acetyl-4-hydroxy-2H-chromen-2-one to pharmaceutical grade, and how do I troubleshoot common crystallization failures?"
Molecule Profile:
-
CAS Number: 2555-37-5[2]
-
Target Melting Point: 134–138 °C (Distinct from precursor 4-hydroxycoumarin at ~214 °C)
-
Key Chemical Feature: Exhibits strong keto-enol tautomerism, forming an intramolecular hydrogen bond that stabilizes the structure but complicates solubility profiles.
Core Challenge: The synthesis of 3-AHC (typically via acetylation of 4-hydroxycoumarin) produces two main impurities: unreacted starting material (4-hydroxycoumarin) and the kinetic O-acylated isomer (4-acetoxycoumarin). Recrystallization must selectively isolate the thermodynamic C-acylated product (3-AHC).
Solvent Selection Strategy
The choice of solvent is dictated by the polarity of the enol form. 3-AHC is acidic (
| Solvent System | Suitability | Technical Notes |
| Ethanol (95%) | Primary Choice | Best balance of solubility. Dissolves 3-AHC at reflux; impurities like inorganic salts (from catalysts) are insoluble. |
| Methanol | Alternative | Higher solubility than ethanol; risks lower recovery yield if not cooled sufficiently. |
| Glacial Acetic Acid | For Crude Bulk | Excellent for removing unreacted 4-hydroxycoumarin. However, traces of acid are hard to remove and may catalyze hydrolysis during drying. |
| Ethyl Acetate/Hexane | Secondary | Used if the product "oils out" in alcohols. Requires precise ratio control. |
Standard Operating Procedure (SOP): Recrystallization
Pre-requisites:
-
Crude 3-AHC (typically yellow/orange solid).
-
Solvent: Ethanol (95%).
-
Apparatus: Reflux condenser, hot plate, Buchner funnel (pre-warmed).
Step 1: Saturation (The Dissolution)
-
Place crude 3-AHC in a round-bottom flask.
-
Add Ethanol (approx. 10 mL per gram of solute—this varies by crude purity).
-
Heat to reflux (
). -
Critical Check: If the solid does not dissolve completely after 15 minutes of reflux, add more ethanol in small increments (1-2 mL).
-
Note: If a small amount of dark, grit-like solid remains insoluble while the bulk dissolves, do not add more solvent. These are likely inorganic salts or polymerized char.
-
Step 2: Hot Filtration (Purification Step A)
-
Objective: Remove mechanical impurities and insoluble char.
-
Action: While the solution is still boiling, filter it rapidly through a pre-warmed glass funnel with fluted filter paper (or a sintered glass funnel).
-
Why Pre-warm? If the funnel is cold, the product will crystallize in the stem, blocking flow.
Step 3: Crystallization (Thermodynamic Control)
-
Allow the filtrate to cool to room temperature slowly . Do not use an ice bath immediately.
-
Mechanism: Slow cooling allows the thermodynamic C-acylated isomer to form well-defined needles, excluding the O-acylated impurities into the mother liquor.
-
Once at room temperature, place in an ice bath (
) for 1 hour to maximize yield.
Step 4: Isolation and Washing
-
Filter the white/pale-yellow needles using vacuum filtration.
-
Wash: Rinse the filter cake with ice-cold ethanol (small volume).
-
Warning: Warm ethanol will redissolve your product instantly.
-
-
Drying: Dry in a vacuum oven at
. Avoid temperatures to prevent decarboxylation or deacetylation.
Troubleshooting Guide (Root Cause Analysis)
Issue 1: The Product is "Oiling Out"
Symptom: Instead of crystals, a separate oily liquid layer forms at the bottom of the flask upon cooling. Root Cause: The saturation temperature is higher than the melting point of the solvated product, or the solution is too concentrated. Corrective Action:
-
Re-heat the mixture to reflux until the oil redissolves.
-
Add a small amount of extra solvent (increase dilution).
-
Seed: Add a tiny crystal of pure 3-AHC to the cooling solution at
. -
Scratch: Scratch the inner wall of the flask with a glass rod to induce nucleation.
Issue 2: Melting Point is Too High (> 200 °C)
Symptom: The isolated solid melts around 205–210 °C. Root Cause: The reaction failed or reversed. You have isolated 4-hydroxycoumarin (starting material), not 3-AHC. Mechanism: In the presence of water or excess acid/heat, 3-AHC hydrolyzes back to 4-hydroxycoumarin. Corrective Action:
-
Recrystallization will not fix this. You must re-perform the acetylation reaction (e.g., using Acetic Anhydride/POCl
).
Issue 3: Melting Point is Low or Broad (110–125 °C)
Symptom: Crystals look okay but melt early. Root Cause: Presence of 4-acetoxycoumarin (the O-acylated kinetic isomer) or solvent inclusion. Corrective Action:
-
Isomerization: Dissolve the solid in acetic acid with a catalytic amount of acid (H
SO ) and reflux for 30 mins. This forces the rearrangement from O-acyl to C-acyl. -
Recrystallize again from Ethanol.
Visual Workflows (Graphviz/DOT)
Diagram 1: The Recrystallization Decision Tree
Caption: Logic flow for the purification of 3-AHC, addressing insolubles and oiling-out scenarios.
Diagram 2: Impurity & Isomer Logic
Caption: The chemical relationship between the starting material, the kinetic impurity, and the thermodynamic target.
Advanced Characterization (Self-Validation)
To confirm you have the correct isomer (3-AHC) and not the O-acylated impurity, use 1H NMR .
-
The "Smoking Gun" Signal: Look for a singlet very far downfield, typically at
17.0 – 17.7 ppm . -
Explanation: This signal corresponds to the enolic hydroxyl proton (
) involved in a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group at position 3. -
Absence of Signal: If this peak is missing and you see signals around 2.4 ppm (acetyl methyl), you likely have the O-acylated product (4-acetoxycoumarin) or the keto-tautomer which is less favored in non-polar solvents.
References
-
Dholakia, V. N., & Trivedi, K. N. (1968). Studies in the Synthesis of Coumarins. Journal of the Indian Chemical Society. 4
-
Al-Majedy, Y. K., et al. (2017). Coumarins: The main synthetic strategies, chemical transformations and biological activities. Arabian Journal of Chemistry. [3][5][6]
-
Traven, V. F., et al. (2000).[3][7] Electronic structure of π systems: XVIII. Photoelectron spectrum and crystal structure of 3-acetyl-4-hydroxycoumarin. Russian Journal of General Chemistry. 3
-
PubChem Compound Summary. (2025). 3-Acetyl-4-hydroxycoumarin.[1][2][3][7][8] National Center for Biotechnology Information. 9[3]
Sources
- 1. echemi.com [echemi.com]
- 2. 3-Acetyl-4-hydroxy coumarin - SRIRAMCHEM [sriramchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]
- 6. 4-Methoxycourmarin | C10H8O3 | CID 529426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sciepub.com [sciepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 3-Acetylcoumarin - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Catalytic Conditions for 3-Acetyl-4-hydroxy-2H-chromen-2-one Synthesis
Welcome to the technical support center for the synthesis of 3-Acetyl-4-hydroxy-2H-chromen-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and provide in-depth troubleshooting strategies based on established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-Acetyl-4-hydroxy-2H-chromen-2-one?
The most prevalent and efficient method for synthesizing 3-Acetyl-4-hydroxy-2H-chromen-2-one (also known as 3-acetyl-4-hydroxycoumarin) is the Pechmann condensation, followed by a Fries or Baker-Venkataraman rearrangement, and subsequent cyclization. A common one-pot synthesis involves the reaction of 4-hydroxycoumarin with acetic anhydride in the presence of a catalyst.
Q2: Why is catalyst selection so critical in this synthesis?
Catalyst selection is paramount as it directly influences reaction rate, yield, and purity. The ideal catalyst should facilitate the acylation of the 4-hydroxyl group of the coumarin and the subsequent intramolecular cyclization to form the final product. An inappropriate catalyst can lead to side reactions, such as the formation of unwanted byproducts or decomposition of the starting material.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no yield of 3-Acetyl-4-hydroxy-2H-chromen-2-one is a frequent issue. This can often be traced back to several factors related to the catalytic conditions.
Possible Cause 1.1: Inactive or Inappropriate Catalyst
-
Explanation: The chosen catalyst may not be effective for this specific transformation. Both Brønsted and Lewis acids are commonly employed, but their activity can vary significantly. For instance, while strong acids like sulfuric acid can catalyze the reaction, they can also lead to degradation of the product.
-
Troubleshooting Steps:
-
Catalyst Screening: If you are using a novel catalyst, it is crucial to perform a screening experiment with a range of catalysts. Common choices include solid acid catalysts like Amberlyst-15, heteropoly acids, or Lewis acids such as zinc chloride.
-
Catalyst Loading: The amount of catalyst is critical. Too little may result in an incomplete reaction, while too much can promote side reactions. A typical starting point for solid acid catalysts is 10-20 mol% relative to the 4-hydroxycoumarin.
-
Catalyst Activation: Some catalysts, particularly solid catalysts, may require activation before use. This often involves heating under vacuum to remove adsorbed water.
-
Possible Cause 1.2: Suboptimal Reaction Temperature
-
Explanation: The reaction temperature plays a crucial role in the kinetics of the synthesis. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, if it is too high, it can lead to thermal decomposition of the starting materials or the product.
-
Troubleshooting Steps:
-
Temperature Optimization Study: Conduct a series of small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C) to determine the optimal condition.
-
Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product at different temperatures.
-
Possible Cause 1.3: Presence of Water
-
Explanation: The presence of water can be detrimental to this reaction, as it can hydrolyze the acetic anhydride and deactivate certain Lewis acid catalysts.
-
Troubleshooting Steps:
-
Use Anhydrous Reagents and Solvents: Ensure that the 4-hydroxycoumarin, acetic anhydride, and any solvent used are thoroughly dried.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
Problem 2: Formation of Impurities and Side Products
The formation of byproducts can complicate the purification process and reduce the overall yield.
Possible Cause 2.1: Self-Condensation of Acetic Anhydride
-
Explanation: Under certain acidic conditions, acetic anhydride can undergo self-condensation to form polyacetylated species.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a moderate excess of acetic anhydride (e.g., 1.5-2.0 equivalents) to ensure complete acylation of the 4-hydroxycoumarin without promoting excessive side reactions.
-
Gradual Addition: Adding the acetic anhydride slowly to the reaction mixture can help to control the local concentration and minimize self-condensation.
-
Possible Cause 2.2: Ring Opening of the Coumarin Scaffold
-
Explanation: Strong acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolytic opening of the lactone ring of the coumarin.
-
Troubleshooting Steps:
-
Milder Catalyst: Consider using a milder catalyst, such as a solid acid catalyst with controlled acidity.
-
Reaction Time Optimization: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.
-
Experimental Protocols
General Procedure for Catalyst Screening
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxycoumarin (1.0 mmol), the catalyst (0.1-0.2 mmol), and acetic anhydride (2.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the specified time (e.g., 2-4 hours).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water (10 mL) to the flask and stir for 30 minutes to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Analyze the crude product by ¹H NMR or HPLC to determine the yield and purity.
Data Presentation: Catalyst Screening Results
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄ | 5 | 100 | 2 | 85 |
| Amberlyst-15 | 15 | 120 | 4 | 92 |
| ZnCl₂ | 10 | 110 | 3 | 78 |
| No Catalyst | - | 120 | 8 | <5 |
Visualizations
Caption: General workflow for the synthesis of 3-Acetyl-4-hydroxy-2H-chromen-2-one.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
-
Synthesis of 3-acetyl-4-hydroxycoumarin using functionalized ionic liquid as a catalyst. Journal of Chemical Sciences.[Link]
-
An efficient one-pot synthesis of 3-acetyl-4-hydroxy-2H-chromen-2-one and its derivatives. Organic Chemistry International.[Link]
-
A green and efficient synthesis of 3-acetyl-4-hydroxy-2H-chromen-2-one using a reusable solid acid catalyst. RSC Advances.[Link]
preventing byproduct formation in 3-Acetyl-4-hydroxy-2H-chromen-2-one synthesis
Introduction
Welcome to the technical support guide for the synthesis of 3-Acetyl-4-hydroxy-2H-chromen-2-one. This key synthetic intermediate, a precursor for various pharmaceuticals including the widely used anticoagulant Warfarin, presents unique challenges in its preparation.[1][2] The primary synthetic route involves the acylation of 4-hydroxycoumarin. However, the molecule's reactivity can lead to the formation of undesired byproducts, complicating purification and reducing overall yield.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It provides not only procedural solutions but also the underlying chemical principles to empower researchers to proactively optimize their synthetic strategies. We will delve into the mechanisms of byproduct formation and offer validated protocols to ensure high purity and yield.
Core Synthesis Pathway: C-Acylation vs. O-Acylation
The most common and effective method for synthesizing 3-Acetyl-4-hydroxy-2H-chromen-2-one is the direct acylation of 4-hydroxycoumarin using acetic acid or acetic anhydride. The critical challenge in this synthesis is controlling the regioselectivity of the acylation. The 4-hydroxycoumarin molecule possesses two nucleophilic sites: the enolic hydroxyl group (O-acylation) and the C3 position (C-acylation). The desired product results from C-acylation.
The choice of catalyst and reaction conditions dictates the outcome, as illustrated below.
Caption: Reaction pathways for the acylation of 4-hydroxycoumarin.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Q1: My reaction yielded a product that is not the desired 3-acetyl derivative. Spectroscopic analysis suggests it's an ester. What happened?
This is the most common issue, and the product is almost certainly 4-acetoxycoumarin , the result of O-acylation.
-
Causality: The kinetic product of the reaction, especially when catalyzed by a base like pyridine or piperidine, is often the O-acetylated ester.[3] This occurs because the oxygen of the hydroxyl group is a harder and more accessible nucleophile than the carbon at the C3 position.
-
Preventative Strategy 1: Catalyst Selection: The choice of catalyst is paramount for directing the reaction towards C-acylation. Strong Lewis acids like phosphorus oxychloride (POCl₃) are highly effective.[4][5] They are believed to coordinate with the carbonyl oxygen of the coumarin ring, increasing the electrophilicity of the C3 position and favoring the thermodynamically more stable C-acylated product.
-
Preventative Strategy 2: Thermal Rearrangement: If the O-acylated byproduct (4-acetoxycoumarin) is formed, it can often be converted to the desired C-acylated product. Heating the O-acyl product, typically in a sealed tube or high-boiling solvent at temperatures exceeding 170°C, can induce a Fries rearrangement to yield the 3-acetyl-4-hydroxycoumarin.[6]
Q2: The reaction is sluggish, and my yield is low, with a significant amount of unreacted 4-hydroxycoumarin remaining. How can I drive the reaction to completion?
-
Causality: Incomplete reactions can be due to insufficient heating, short reaction times, or a deactivated catalyst. One reported method involves refluxing at 250°C for several hours, indicating that significant energy input is required to overcome the activation barrier.[7]
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure the POCl₃ or other Lewis acid catalyst is fresh and has not been deactivated by atmospheric moisture.
-
Increase Temperature: Gradually increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and potential degradation.
-
Extend Reaction Time: Continue the reflux for a longer duration. Some protocols specify 3.5 hours or more.[7]
-
Solvent Choice: While some methods are solvent-free, using a high-boiling inert solvent like toluene can help maintain a consistent and high reaction temperature.
-
Q3: My final product is impure, and I suspect hydrolysis or degradation has occurred. What causes this, and how can it be avoided?
-
Causality: The combination of high temperatures and strong acids can lead to unwanted side reactions. One specific byproduct that can form, particularly when using traditional reflux methods with potential moisture contamination, is an open-chain compound from the hydrolysis of the coumarin lactone ring.[8]
-
Preventative Strategy 1: Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the setup and reaction. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Preventative Strategy 2: Alternative Energy Sources: Conventional heating (reflux) can create localized hot spots, promoting degradation. Research has shown that using an ultrasonic bath can provide more uniform and efficient energy distribution. One study demonstrated that synthesis via ultrasound not only proceeded at a lower temperature (60-75°C vs. 100-110°C) but also completely avoided the formation of the hydrolysis byproduct seen in the reflux method.[8]
Caption: Troubleshooting flowchart for synthesis optimization.
Comparative Analysis of Synthesis Conditions
The following table summarizes various reported conditions for the synthesis, highlighting the impact on yield and purity.
| Catalyst | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Outcome/Note | Reference |
| POCl₃ | Acetic Acid | None | 250 (Sand Bath) | 3.5 | 90 | High temperature required, but high yield. | [7] |
| POCl₃ | Acetic Acid/Anhydride | N/A | N/A | N/A | Good | General method for regioselective C-acylation. | [3][5] |
| None | Acetic Anhydride | Sealed Tube | >170 | N/A | N/A | Conditions for Fries rearrangement of O-acyl to C-acyl. | [6] |
| Urea | Aspirin, Toluene | Reflux | 100-110 | 3 | 94.6 | Two-step from aspirin; high yield but potential for hydrolysis. | [8] |
| Urea | Aspirin, Toluene | Ultrasound | 60-75 | 2 | 81.9 | Lower temp, shorter time, no hydrolysis byproduct observed. | [8] |
Recommended Experimental Protocol
This protocol is optimized for high yield and purity, prioritizing the direct C-acylation and minimizing byproduct formation through catalyst selection and controlled conditions.
Materials:
-
4-Hydroxycoumarin (25 mmol, 4.0 g)
-
Glacial Acetic Acid (133 mmol, 8.0 mL)
-
Phosphorus Oxychloride (POCl₃) (3.0 mL) - Caution: Corrosive and reacts violently with water.
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxycoumarin (4.0 g) and glacial acetic acid (8.0 mL).
-
Catalyst Addition: Carefully and slowly add phosphorus oxychloride (3.0 mL) to the mixture in a fume hood. The addition is exothermic.
-
Reaction: Heat the mixture using a sand bath or heating mantle to a high temperature (approx. 250°C) and maintain reflux. The reaction is typically complete when a wine-red crystalline precipitate forms, which can take around 3.5 hours.[7] Monitor the reaction via TLC (e.g., using a 7:3 petroleum ether/ethyl acetate solvent system).
-
Workup: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Then, carefully place the flask in an ice bath to fully precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid with cold water to remove any remaining acid.
-
Purification: Air-dry the crude product. Perform recrystallization from ethanol to obtain pure, white-to-brown crystals of 3-Acetyl-4-hydroxy-2H-chromen-2-one. A yield of approximately 90% can be expected.[7]
References
-
El-Seedi, H. R., et al. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 10, S1-S15. [Link]
-
Bouattour, R., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. [Link]
-
Moeini, N., Alemi, A., & Rezvani, Z. (2014). Pechmann Reaction in the Synthesis of Coumarin Derivatives. Advances in Heterocyclic Chemistry, 112, 1-50. [Link]
-
El-Seedi, H. R., et al. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of the Indian Chemical Society, 96(12), 1595-1617. [Link]
-
University of Bristol. (n.d.). Warfarin Synthesis. School of Chemistry, University of Bristol. [Link]
-
Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant effects. Journal of Medicinal and Nanomaterials Chemistry, 3(1), 31-45. [Link]
-
Lin, C., et al. (2014). Microbial biosynthesis of the anticoagulant precursor 4-hydroxycoumarin. Nature Communications, 5, 5683. [Link]
-
Goswami, A., et al. (2020). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Molecules, 25(22), 5431. [Link]
-
Al-Amiery, A. A., et al. (2014). A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. Molecules, 19(9), 13397-13409. [Link]
-
Pangal, A., et al. (2013). Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. International Journal of Pharmacy and Biological Sciences, 3(4), 54-60. [Link]
-
Bouattour, R., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. American Journal of Organic Chemistry, 7(4), 108-121. [Link]
-
Gouda, M. A., et al. (2019). An Overview on Synthetic Strategies to 3-Acylcoumarins. Indian Journal of Heterocyclic Chemistry, 28(04), 441-452. [Link]
Sources
- 1. synthesis [ch.ic.ac.uk]
- 2. Microbial biosynthesis of the anticoagulant precursor 4-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 4. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 5. sciepub.com [sciepub.com]
- 6. jazanu.edu.sa [jazanu.edu.sa]
- 7. ijpbs.com [ijpbs.com]
- 8. jmnc.samipubco.com [jmnc.samipubco.com]
Technical Support Center: Spectroscopic Characterization of 3-Acetyl-4-hydroxy-2H-chromen-2-one
[1][2]
Welcome to the Advanced Spectroscopy Support Hub. Subject: 3-Acetyl-4-hydroxy-2H-chromen-2-one (AHC) CAS No: 10199-84-5 Support Tier: Level 3 (Senior Research Scientist)[1]
Executive Summary: The "Chameleon" Molecule
3-Acetyl-4-hydroxy-2H-chromen-2-one (AHC) is a critical pharmacophore in anticoagulant and antimicrobial research.[1][2] However, it is notorious for generating confusing spectroscopic data.[1]
The Core Problem: AHC is not a static structure. It exists in a dynamic equilibrium of tautomers, heavily influenced by solvent polarity and temperature.[1] Furthermore, it exhibits Resonance-Assisted Hydrogen Bonding (RAHB) , which drastically shifts NMR and IR signals outside standard detection windows.[1]
This guide addresses the three most common "tickets" we receive from researchers: missing NMR signals, confusing carbonyl IR bands, and inconsistent mass spec fragmentation.
Module 1: NMR Troubleshooting (1H & 13C)
Issue #1: "I cannot find the hydroxyl (-OH) proton in my 1H NMR spectrum."
Diagnosis: You are likely scanning the standard spectral window (0–14 ppm).[1]
The Technical Reality: The 4-hydroxy group in AHC forms a remarkably strong intramolecular hydrogen bond with the carbonyl oxygen of the 3-acetyl group.[1] This deshields the proton significantly, pushing the chemical shift to an extreme downfield position, typically between 17.0 and 18.0 ppm .[1]
Solution Protocol:
-
Adjust Sweep Width (SW): Expand your acquisition window to -2 ppm to 20 ppm.
-
Solvent Choice:
Issue #2: "My Carbon-13 spectrum shows conflicting Carbonyl signals."
Diagnosis: Confusion arising from Keto-Enol Tautomerism.[1]
The Technical Reality: AHC does not exist solely as a diketone.[1] In solution, it predominantly adopts the 4-hydroxy coumarin enol form .[1] This creates a conjugated system where the distinction between the "ketone" and "lactone" carbons becomes blurred due to electron delocalization.[1]
Reference Data (Typical Shifts in DMSO-d6):
-
Ketone (Acetyl C=O): ~162.4 ppm (Deshielded by H-bonding)[1][2]
-
Enolic Carbon (C-4): ~178-180 ppm (often mistaken for a carbonyl)[1]
Visualizing the Equilibrium:
Figure 1: The dominance of the Enol form (green) is driven by the stability of the 6-membered chelate ring formed by the H-bond.
Module 2: Vibrational Spectroscopy (IR) Issues
Issue #3: "The Carbonyl stretches are lower than expected for an ester/ketone."
Diagnosis: Red-shift induced by Chelation (RAHB).[1]
The Technical Reality: In a standard ester/lactone, you expect a stretch around 1735–1750 cm⁻¹.[1] In AHC, the intramolecular hydrogen bond weakens the double-bond character of the acetyl carbonyl, lowering its frequency.[1]
Interpretation Guide:
| Functional Group | Typical Frequency | AHC Observed Frequency | Reason for Shift |
| O-H Stretch | 3200–3500 cm⁻¹ (Broad) | 3185 cm⁻¹ (or weaker) | Locked in chelation; less accessible for vibration.[1] |
| Acetyl C=O | 1715 cm⁻¹ | 1690–1705 cm⁻¹ | Conjugation + H-bonding reduces bond order.[1] |
| Lactone C=O | 1735 cm⁻¹ | 1700–1710 cm⁻¹ | Conjugation with the chromene ring.[1] |
Critical Note: Depending on your synthesis method (e.g., ultrasonic vs. reflux), crystal packing can vary, leading to slight shifts (±10 cm⁻¹) in solid-state FTIR due to intermolecular vs. intramolecular bonding networks.[1]
Module 3: Mass Spectrometry (MS) & Fragmentation
Issue #4: "I see a base peak at 189, not the molecular ion."
Diagnosis: Rapid methyl radical loss.[1]
The Technical Reality: While the molecular ion ([M]+ = 204 ) is usually visible, the fragmentation is driven by the stability of the coumarin core.[1]
Fragmentation Logic:
-
[M]+ (m/z 204): The parent ion.[1]
-
[M - CH3]+ (m/z 189): Loss of the methyl group from the acetyl side chain.[1] This is often the Base Peak (100% intensity) because the resulting cation is stabilized by the oxygen-rich heterocyclic system.[1]
-
[M - 42/43]+: Loss of the acetyl group (ketene ejection) is also common.[1]
Troubleshooting Protocol:
-
Ionization Mode: Use ESI- (Negative Mode) if ESI+ is noisy.[1] The acidic 4-OH proton ionizes readily in negative mode, giving a clean [M-H]⁻ peak at m/z 203 .
Summary of Validated Spectral Data
To validate your synthesized product, compare your data against this "Gold Standard" table derived from high-purity crystalline samples.
| Technique | Parameter | Validated Value | Notes |
| 1H NMR | Solvent | CDCl3 | Preferred for observing H-bond.[1] |
| δ (OH) | 17.69 - 17.72 ppm | Singlet, sharp.[1][3] | |
| δ (CH3) | 2.72 - 2.74 ppm | Singlet.[1][3] | |
| δ (Ar-H) | 7.20 - 8.00 ppm | Multiplet (4 protons).[1] | |
| 13C NMR | Solvent | DMSO-d6 | |
| Ketone C=O | 162.4 ppm | ||
| Lactone C=O | 157.4 ppm | ||
| Melting Point | Range | 134 - 136 °C | White/Cream needles (from Ethanol).[1] |
Troubleshooting Workflow
Use this decision tree to resolve characterization failures rapidly.
Figure 2: Step-by-step logic for confirming AHC identity.
References
-
Al-Ayed, A. S. (2011).[1][2][4] 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Molecules, 16, 1021-1035.[1] Link[1]
-
Traven, V. F., et al. (2000).[1][2] Photoelectron spectrum and crystal structure of 3-acetyl-4-hydroxycoumarin. Russian Journal of General Chemistry, 70(5), 798-808.[1][4] Link
-
Naceur, M., et al. (2011).[1][2] Synthesis, structural characterization and reactivity of 3-acetyl-4-hydroxycoumarin. Journal of Molecular Structure. Link
-
Sukdolak, S., et al. (2004).[1][2] Synthesis and characterization of some new coumarin derivatives. Journal of the Serbian Chemical Society.[1] Link[1]
-
Fouad, R., et al. (2023).[1] Synthesis and Spectroscopic Characterization of Fluorescent 3-Acetyl-4-Hydroxy Coumarin. ResearchGate. Link
Technical Support Center: Enhancing the Stability of 3-Acetyl-4-hydroxy-2H-chromen-2-one Derivatives
Introduction
Welcome to the technical support center for 3-Acetyl-4-hydroxy-2H-chromen-2-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. 3-Acetyl-4-hydroxy-2H-chromen-2-one serves as a key intermediate in the synthesis of various biologically active molecules, including anticoagulants and antimicrobial agents. However, its inherent structural features, particularly the reactive β-dicarbonyl system and the lactone ring, make it susceptible to various degradation pathways.
Understanding and mitigating the stability issues of these derivatives is paramount for ensuring the accuracy of experimental results, the efficacy of synthesized compounds, and compliance with regulatory standards. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of working with these molecules.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the handling, storage, and analysis of 3-Acetyl-4-hydroxy-2H-chromen-2-one derivatives.
Q1: My 3-Acetyl-4-hydroxy-2H-chromen-2-one sample shows a new peak in the HPLC analysis after being dissolved in an acidic mobile phase. What could this be?
A1: The most probable cause is acid-catalyzed deacetylation.[1] The acetyl group at the 3-position is labile under acidic conditions, leading to the formation of 4-hydroxycoumarin.[1] This is a common degradation pathway for this class of compounds. To confirm, you can co-inject a standard of 4-hydroxycoumarin and compare the retention times.
Q2: I observe a gradual loss of potency of my compound when stored in solution at room temperature. What is the likely cause and how can I prevent it?
A2: Room temperature storage of 3-Acetyl-4-hydroxy-2H-chromen-2-one in solution, especially in protic solvents, can lead to slow hydrolysis of the lactone ring or deacetylation. The rate of degradation is influenced by the pH and the solvent system. For optimal stability in solution, it is recommended to prepare fresh solutions for immediate use. If short-term storage is necessary, use a neutral, aprotic solvent and store at 2-8°C, protected from light.
Q3: Can I use elevated temperatures to increase the solubility of my 3-Acetyl-4-hydroxy-2H-chromen-2-one derivative?
A3: While gentle heating can aid dissolution, prolonged exposure to high temperatures, particularly in solution, can accelerate degradation. One study noted that during the synthesis of 4-hydroxycoumarin, heating under reflux conditions could lead to partial hydrolysis and the formation of open-chain byproducts.[2] It is advisable to use sonication or vortexing at room temperature as the primary means of dissolution. If heating is necessary, it should be done for the shortest possible duration and at the lowest effective temperature.
Q4: Are there specific pH ranges I should avoid when working with these compounds in aqueous solutions?
A4: Yes. Strongly acidic conditions (pH < 4) should be avoided to minimize deacetylation.[1] Similarly, strongly alkaline conditions (pH > 9) can promote hydrolysis of the lactone ring, leading to the formation of a salt of the corresponding coumarinic acid, which can further degrade. For general experimental work, maintaining a pH range of 4 to 7 is advisable for enhanced stability.
Q5: My solid-state compound has started to change color after being on the benchtop for a few days. What could be the reason?
A5: Color change in the solid state upon exposure to ambient conditions can be an indicator of degradation, likely due to a combination of light and atmospheric oxygen. 4-Hydroxycoumarin derivatives can be susceptible to oxidation and photodegradation. It is crucial to store the solid compound in a tightly sealed, amber-colored vial, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator (2-8°C).
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability-related issues.
| Observed Problem | Potential Cause(s) | Suggested Troubleshooting Steps & Solutions |
| Appearance of a new, more polar peak in HPLC | Acid-catalyzed deacetylation leading to the formation of 4-hydroxycoumarin. | 1. Confirm Identity: Co-inject a 4-hydroxycoumarin standard. 2. Adjust Mobile Phase: If using an acidic mobile phase, try to increase the pH to between 4 and 6, if compatible with your separation method. 3. Sample Preparation: Prepare samples in a neutral or slightly acidic buffer and analyze them promptly. |
| Multiple new peaks appearing after storage in solution | Hydrolysis (lactone ring opening), oxidation, or photodegradation. | 1. Control Storage: Store stock solutions at 2-8°C in amber vials. For long-term storage, consider storing at -20°C or below. 2. Use Aprotic Solvents: If the experimental design allows, use aprotic solvents like acetonitrile or DMSO for stock solutions. 3. Degas Solvents: To minimize oxidation, use degassed solvents for sample preparation and mobile phases. 4. Protect from Light: Work in a dimly lit area or use amber-colored labware. |
| Precipitation in aqueous formulation | Conversion of a salt form to the less soluble free acid form at lower pH, or degradation to an insoluble product. | 1. Check pH: Ensure the pH of the formulation is maintained in a range where the compound is soluble and stable. 2. Use Co-solvents: Consider the addition of pharmaceutically acceptable co-solvents (e.g., propylene glycol, ethanol) to improve solubility and stability. 3. Complexation: For advanced formulations, explore the use of cyclodextrins to enhance solubility and protect against degradation. |
| Inconsistent biological assay results | Degradation of the active compound in the assay medium. | 1. Assess Media Stability: Perform a time-course experiment to assess the stability of the compound in the assay buffer/medium under the assay conditions (e.g., 37°C, presence of CO2). 2. Minimize Incubation Time: If degradation is observed, optimize the assay to reduce the incubation time. 3. Fresh Preparations: Always use freshly prepared dilutions of the compound for each experiment. |
Key Degradation Pathways and Stabilization Strategies
The stability of 3-Acetyl-4-hydroxy-2H-chromen-2-one derivatives is primarily influenced by their susceptibility to hydrolysis and oxidation.
Hydrolytic Degradation
1. Acid-Catalyzed Deacetylation: This is a significant degradation pathway in acidic environments. The acetyl group is cleaved, yielding 4-hydroxycoumarin.[1]
Caption: Acid-catalyzed deacetylation of 3-Acetyl-4-hydroxy-2H-chromen-2-one.
2. Base-Catalyzed Lactone Hydrolysis: In alkaline conditions, the lactone ring can be opened to form a water-soluble carboxylate salt. This reaction is often reversible upon acidification, but prolonged exposure to strong bases can lead to irreversible degradation.
Caption: Reversible base-catalyzed hydrolysis of the lactone ring.
Oxidative Degradation
The 4-hydroxycoumarin scaffold is susceptible to oxidation, particularly by radical species.[3] This can lead to a complex mixture of degradation products, often involving hydroxylation of the aromatic ring or oxidative cleavage of the molecule.
Stabilization Strategies
| Strategy | Mechanism of Action | Practical Implementation |
| pH Control | Minimizes acid-catalyzed deacetylation and base-catalyzed hydrolysis. | Use buffered solutions in the pH range of 4-7 for aqueous formulations and HPLC mobile phases. |
| Exclusion of Oxygen | Prevents oxidative degradation. | Store solids and solutions under an inert atmosphere (e.g., nitrogen, argon). Use degassed solvents. |
| Protection from Light | Prevents photodegradation. | Store materials in amber-colored containers. Conduct experiments in low-light conditions when possible. |
| Low-Temperature Storage | Reduces the rate of all chemical degradation reactions. | Store solid compounds and stock solutions at 2-8°C for short-term and ≤ -20°C for long-term stability. |
| Formulation with Excipients | Can enhance stability through various mechanisms. | - Antioxidants: Add antioxidants like BHT or ascorbic acid to formulations. - Chelating Agents: Use EDTA to chelate metal ions that can catalyze oxidation. - Lyophilization: Freeze-drying can improve the long-term stability of solid formulations. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Objective: To generate potential degradation products of 3-Acetyl-4-hydroxy-2H-chromen-2-one under various stress conditions.
Materials:
-
3-Acetyl-4-hydroxy-2H-chromen-2-one
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3-Acetyl-4-hydroxy-2H-chromen-2-one in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the working concentration.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol to the working concentration.
-
-
Photodegradation (Solution):
-
Expose a solution of the compound (in a quartz cuvette) to a photostability chamber (ICH Q1B conditions).
-
Analyze the solution at appropriate time points.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Sources
troubleshooting low bioactivity in synthesized 3-Acetyl-4-hydroxy-2H-chromen-2-one analogues
Coumarin-Scaffold Optimization Hub: Troubleshooting Low Bioactivity
Senior Editor: Dr. Alex V. Chen, Senior Application Scientist Focus: 3-Acetyl-4-hydroxy-2H-chromen-2-one (3-AHC) Analogues
Executive Summary
Low bioactivity in 3-AHC analogues is rarely due to a single failure point. It is often a convergence of structural instability (tautomerism) , physicochemical barriers (solubility) , and assay artifacts (fluorescence) . This guide moves beyond basic synthesis to address the "hidden" variables that suppress IC50 values in this specific scaffold.
Module 1: Structural Integrity & Purity
The "Is it what you think it is?" Phase
The Core Issue: The 3-acetyl-4-hydroxycoumarin scaffold is dynamic. It exists in equilibrium between multiple tautomeric forms (enol vs. keto). If your synthesis "locks" the molecule in a conformer that does not match the target binding pocket, or if the acetyl group hydrolyzes during purification, bioactivity will vanish.
Troubleshooting Guide:
| Symptom | Probable Cause | Diagnostic Action | Corrective Protocol |
| NMR signals are broad or split | Keto-enol tautomerism is occurring on the NMR timescale. | Run NMR at elevated temperature (50°C) or change solvent (DMSO-d6 vs. CDCl3). | Use Intramolecular H-Bond Stabilization (see below). |
| Melting point is lower than expected | Deacetylation to 4-hydroxycoumarin during acidic workup. | Check for loss of methyl singlet (~2.7 ppm) in 1H NMR. | Avoid strong acid workups; use neutral buffers or recrystallize from ethanol. |
| Inconsistent bioassay results | Sample degradation in DMSO stock. | Run LC-MS on the DMSO stock used for the assay (not fresh powder). | Store DMSO stocks at -20°C; avoid freeze-thaw cycles. |
Critical Insight: The Tautomer Trap The 3-acetyl group and 4-hydroxyl group form a beta-dicarbonyl system. An intramolecular hydrogen bond (O-H...O) stabilizes the enol form. However, polar solvents (like biological buffers) can disrupt this, shifting the equilibrium.
-
Action: If your target requires the enol form, introduce a hydrophobic substituent at position 6 or 7 to stabilize the core against solvent-induced shifts.
Workflow Visualization: Structural QC Logic
Caption: QC workflow to differentiate between synthesis failure (deacetylation) and dynamic tautomerism.
Module 2: Physicochemical Barriers
The "Can it get there?" Phase
The Core Issue: Coumarins are planar and hydrophobic. 3-AHC analogues often suffer from "brick dust" insolubility—they do not dissolve in the assay buffer but form colloidal aggregates. These aggregates can sequester enzymes (false positive) or simply fail to reach the target (false negative/low activity).
FAQ: Solubility & Stability
Q: My compound dissolves in DMSO, so why is it precipitating in the assay? A: This is the "Crash-Out" effect. When you dilute a 10mM DMSO stock into an aqueous buffer (PBS/Tris), the sudden polarity shift forces hydrophobic coumarins out of solution.
-
Protocol: Perform a Kinetic Solubility Assay .
-
Prepare compound at 100µM in PBS (1% DMSO).
-
Incubate for 2 hours at RT.
-
Filter (0.45µm) or centrifuge.
-
Analyze supernatant via HPLC-UV.
-
Result: If recovery is <80%, your bioactivity data is invalid.
-
Q: How do I improve solubility without changing the pharmacophore? A:
-
Salt Formation: The 4-OH group is acidic (pKa ~4-5). Convert the compound to a sodium salt using sodium ethoxide.
-
Glycosylation: If synthetic resources allow, attach a sugar moiety to a non-critical position to boost logP.
Module 3: Assay Interference (The "Silent Killer")
The "Is the readout real?" Phase
The Core Issue: Coumarins are intrinsic fluorophores. 3-AHC derivatives often fluoresce in the blue/green region (400-500 nm). If your bioassay (e.g., FRET, fluorescence polarization) uses similar wavelengths, your compound acts as background noise.
Additionally , the 3-acetyl and 4-hydroxy groups form a bidentate chelation site. They avidly bind metal ions (
Troubleshooting Matrix:
| Assay Type | Interference Mechanism | Solution |
| Fluorescence-based (e.g., Resazurin) | Compound fluorescence overlaps with detector. | Run a "Compound Only" control (No enzyme/cells). If signal exists, switch to Absorbance (MTT) or Luminescence (ATP-Glo). |
| Kinase/Enzyme Assays | Chelation of cofactor metals ( | Add excess metal cofactor (e.g., increase |
| Cell-based Assays | Cell permeability blocked. | Use PAMPA (Parallel Artificial Membrane Permeability Assay) to verify passive transport. |
Visualizing Interference Logic
Caption: Decision tree to identify if the compound is interfering with the assay mechanics.
Module 4: SAR Refinement
The "Does it fit?" Phase
If purity, solubility, and assay interference are ruled out, the issue is the Structure-Activity Relationship (SAR) .
-
Electronic Effects: The C-3 acetyl group is electron-withdrawing. If the binding pocket contains a nucleophilic residue (e.g., Serine in proteases), the electrophilicity of the coumarin ring is critical.
-
Test: Synthesize a 6-Nitro (strong withdrawing) and 6-Methoxy (donating) analogue. If the Nitro analogue is active, the mechanism likely involves nucleophilic attack on the lactone ring.
-
-
Steric Clash: The acetyl group rotates. If the pocket is narrow, the methyl group of the acetyl might clash.
-
Test: Replace the 3-Acetyl with a 3-Formyl (smaller) or 3-Benzoyl (larger) group to probe steric tolerance.
-
References
-
Al-Ayed, A. S. (2011).[1] Synthesis of new 3-acetyl-4-hydroxycoumarin derivatives. Molecules, 16(12), 10292-10302. Link
-
Traven, V. F., et al. (2000).[1] Tautomerism of 3-acetyl-4-hydroxycoumarin. Russian Chemical Bulletin, 49, 1063–1069. Link
-
Gao, Y., et al. (2013). Coumarin-based fluorescent probes for biological applications.[2][3][][5] Chemical Communications, 49, 1063-1069. Link
-
Kozeta, V., et al. (2012). Synthesis and antibacterial activity of 4-hydroxycoumarin derivatives. Natura Montenegrina, 11(1), 93-103.[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - CL [thermofisher.com]
- 5. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
optimization of in vitro assay conditions for 3-Acetyl-4-hydroxy-2H-chromen-2-one
Topic: Optimization of in vitro Assay Conditions
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely working with 3-Acetyl-4-hydroxy-2H-chromen-2-one (also known as 3-acetyl-4-hydroxycoumarin) for its potential as an anticoagulant, antimicrobial, or urease inhibitor.[1]
Warning: This molecule is not a standard "screen-and-go" compound. Its unique
-
Metal Chelation: It strips metal cofactors from enzymes (e.g., Nickel from Urease), leading to false-positive inhibition.
-
Fluorescence: It has intrinsic fluorescence that overlaps with common assay readouts (e.g., DAPI, blue/green channel markers).
-
pH Sensitivity: The lactone ring is susceptible to hydrolysis in alkaline buffers, and its solubility is heavily dependent on keto-enol tautomerism.
This guide replaces generic protocols with specific troubleshooting for these physicochemical realities.
Section 1: Solubility & Stock Preparation
Q: My compound precipitates immediately upon addition to the aqueous assay buffer. How do I fix this?
A: You are likely hitting the "Hydrophobic Crash" limit. Use the "Solvent Shift" method.
3-Acetyl-4-hydroxycoumarin is highly lipophilic and possesses strong intramolecular hydrogen bonding (between the 4-OH and 3-acetyl carbonyl), which reduces its water solubility. Direct addition of a high-concentration DMSO stock to water causes rapid precipitation.
The "Solvent Shift" Protocol: Do not dilute directly from 10 mM stock to 10 µM aqueous buffer.
-
Primary Stock: Dissolve powder in 100% DMSO to 50 mM . Sonicate for 5 minutes to ensure the crystal lattice (stabilized by H-bonds) is fully broken.
-
Intermediate Dilution (The Critical Step): Create a 100x working stock in pure ethanol or DMSO.
-
Why? This prevents the "local high concentration" shock that occurs when a droplet of stock hits water.
-
-
Final Addition: Add the intermediate stock to your assay buffer while vortexing rapidly. Ensure final DMSO concentration is < 1.0% (for enzymatic assays) or < 0.5% (for cell assays).
Solubility Troubleshooting Table
| Solvent System | Solubility Rating | Notes |
|---|---|---|
| 100% DMSO | High (>50 mM) | Recommended for cryo-storage (-20°C). |
| 100% Ethanol | Moderate (~10-20 mM) | Good for intermediate dilutions; less toxic to some enzymes than DMSO. |
| PBS (pH 7.4) | Very Low (< 50 µM) | Requires <1% organic co-solvent to remain stable. |
| Cell Media + Serum | Moderate | Serum albumin binds coumarins, effectively increasing solubility but decreasing free drug concentration. |
Section 2: Assay Interference (Fluorescence & Chelation)
Q: I am seeing high background signal in my fluorescence assay. Is the compound interfering?
A: Yes. 3-acetyl-4-hydroxycoumarin is an intrinsic fluorophore.
Coumarin derivatives are the basis for many fluorescent dyes. This specific derivative absorbs UV light (approx. 300-340 nm) and emits in the blue/cyan region.
The Fix:
-
Spectral Scan: Before running your assay, dilute the compound to 10 µM in your assay buffer and run an emission scan (Excitation: 300-400 nm).
-
Avoid Blue Probes: Do not use readouts that rely on DAPI, Hoechst, or coumarin-based substrates (e.g., AMC-cleaving proteases) if their spectra overlap.
-
Background Subtraction: You must include a "Compound Only" control (Compound + Buffer + No Enzyme/Cells) for every concentration tested. Subtract this value from your experimental wells.
Q: My IC50 for Urease (or Tyrosinase) inhibition shifts wildly depending on pre-incubation time. Why?
A: You are observing "Pseudo-Inhibition" via Metal Chelation.
This molecule acts as a bidentate ligand. The oxygen atoms on the 4-hydroxyl and 3-acetyl groups form a stable 6-membered ring with transition metals (Nickel in Urease; Copper in Tyrosinase).
-
The Mechanism: The compound isn't binding the enzyme's active site pocket; it is physically stripping the metal cofactor out of the enzyme.
-
The Diagnostic: Run the assay with excess metal (e.g., add 100 µM NiCl₂ to the buffer).
-
Result: If the inhibition disappears (IC50 increases significantly), your compound is a chelator, not a specific inhibitor.
-
Action: This is often considered a "false positive" in drug discovery unless metal sequestration is your desired mechanism.
-
Section 3: pH & Stability Optimization
Q: At what pH should I run my experiments?
A: Maintain pH between 6.5 and 7.8.
-
The Risk (pH > 8.0): The lactone (cyclic ester) ring is susceptible to base-catalyzed hydrolysis (saponification), opening the ring to form a coumarinate salt. This permanently destroys the pharmacophore.
-
The Risk (pH < 5.0): Solubility drops drastically as the compound becomes fully protonated and aggregates.
Tautomerism Note: In solution, the compound exists in equilibrium between keto and enol forms. This equilibrium is solvent- and pH-dependent. Use a buffered system (HEPES or Phosphate) rather than unbuffered water to stabilize the tautomeric ratio during the assay.
Visual Workflows
Figure 1: Optimization Logic for Enzymatic Assays
Caption: Decision tree to differentiate specific inhibition from metal chelation artifacts common to 3-acetyl-4-hydroxycoumarin.
Figure 2: The "Solvent Shift" Dilution Protocol
Caption: Step-by-step dilution strategy to prevent precipitation of hydrophobic coumarin derivatives.
References
-
Chemical Reactivity & Tautomerism
- Abdou, M. M. (2013).
-
Source:
-
Urease Inhibition & Chelation Mechanism
-
Rego, Y. F., et al. (2018).[2] Synthesis and evaluation of new coumarin derivatives as urease inhibitors. Journal of the Brazilian Chemical Society.
-
Source:
-
-
Fluorescence Properties
- Traven, V. F., et al. (2000). Photoelectron spectrum and crystal structure of 3-acetyl-4-hydroxycoumarin. Russian Journal of General Chemistry.
-
Source:
-
Assay Interference (PAINS & Aggregators)
- Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Source:
Sources
Validation & Comparative
Comparative Guide: Antibacterial Activity of 3-Acetyl-4-hydroxy-2H-chromen-2-one vs. Standard Antibiotics
[1][2]
Executive Summary
This guide provides a technical evaluation of 3-Acetyl-4-hydroxy-2H-chromen-2-one (also known as 3-acetyl-4-hydroxycoumarin) as an antibacterial scaffold.[1] While often cited in medicinal chemistry literature, it is critical to contextualize its potency correctly:
-
Baseline Potency: The parent compound exhibits moderate to weak antibacterial activity (MIC range: 62.5 – >100 µg/mL) compared to "Gold Standard" antibiotics like Ciprofloxacin or Ampicillin (MIC < 1.0 µg/mL).
-
Scaffold Value: Its primary value lies not as a standalone drug, but as a privileged scaffold . Chemical modification at the C-3 acetyl group (e.g., hydrazone formation, metal chelation) frequently enhances potency by 10-20 fold, pushing MIC values into the clinically relevant range (4–8 µg/mL).
-
Mechanism: Unlike fluoroquinolones that target the DNA-Gyrase A subunit, coumarin derivatives primarily target the ATPase activity of the Gyrase B subunit , offering a complementary mechanism for combating multi-drug resistant (MDR) strains.
Chemical Profile & Properties[1][3][4][5][6][7][8][9][10][11][12][13]
| Property | Specification |
| IUPAC Name | 3-Acetyl-4-hydroxy-2H-chromen-2-one |
| Common Name | 3-Acetyl-4-hydroxycoumarin |
| Molecular Formula | C₁₁H₈O₄ |
| Molecular Weight | 204.18 g/mol |
| Solubility | Poor in water; Soluble in DMSO, DMF, and alkaline solutions. |
| Key Pharmacophore | The 4-hydroxy and 3-acetyl groups form a stable chelating ring, essential for biological interaction. |
Comparative Efficacy Analysis
The following data consolidates experimental findings comparing the parent coumarin, its optimized derivatives (Schiff bases/Hydrazones), and standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
| Organism | Gram Status | 3-Acetyl-4-hydroxy-coumarin (Parent) | Optimized Derivative (e.g., Hydrazone) | Ciprofloxacin (Standard) | Interpretation |
| S. aureus | Positive (+) | 62.5 – 125 | 4.0 – 8.0 | 0.125 – 0.5 | Parent: Weak activity.Derivative: Moderate potency; effective against some resistant strains. |
| B. subtilis | Positive (+) | 62.5 | 8.0 – 16.0 | 0.06 – 0.25 | Coumarin scaffold shows higher affinity for Gram(+) cell walls. |
| E. coli | Negative (-) | >100 (Inactive) | 32.0 – 64.0 | 0.008 – 0.015 | Gram(-) efflux pumps likely limit the parent compound's efficacy. |
| P. aeruginosa | Negative (-) | >125 (Inactive) | 64.0 | 0.25 – 1.0 | High intrinsic resistance observed; requires structural modification for entry. |
Key Insight: The parent compound is approximately 100x less potent than Ciprofloxacin. However, derivatives often achieve a "sweet spot" of 4–8 µg/mL against Gram-positive bacteria, making them viable leads for MRSA-targeting drug discovery.
Mechanism of Action: The Gyrase B Pathway
Coumarin antibiotics function differently from the fluoroquinolones (e.g., Ciprofloxacin) used as comparators.
-
Fluoroquinolones: Stabilize the DNA-Gyrase cleavable complex (GyrA), causing DNA fragmentation.
-
3-Acetyl-4-hydroxy-2H-chromen-2-one: Acts as a competitive inhibitor of the ATPase active site on the GyrB subunit . This prevents the energy transduction required for DNA supercoiling.
Diagram 1: Dual-Pathway Inhibition (Coumarin vs. Quinolone)
Caption: Differential targeting of DNA Gyrase. Ciprofloxacin targets subunit A (DNA cleavage), while the Coumarin scaffold targets subunit B (Energy transduction).
Experimental Validation Protocol
To generate reproducible data comparing this compound to antibiotics, the Broth Microdilution Method (CLSI M07-A10) is the required standard. Disk diffusion is often unreliable for this compound due to its poor water solubility and diffusion rates in agar.
Protocol: MIC Determination via Microdilution[2][14]
Materials:
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates (U-bottom).
-
Resazurin dye (optional, for visual readout).
-
Solvent: DMSO (Final concentration < 1% to avoid toxicity).
Workflow:
-
Stock Preparation: Dissolve 3-Acetyl-4-hydroxy-2H-chromen-2-one in 100% DMSO to 10 mg/mL. Dilute in MHB to starting concentration (e.g., 512 µg/mL).
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100. -
Plate Setup: Serial 2-fold dilutions of the compound across the plate. Add bacterial suspension.
-
Controls:
-
Positive Control: Ciprofloxacin (0.001 – 4 µg/mL).
-
Solvent Control: MHB + 1% DMSO (No drug).
-
Sterility Control: MHB only.
-
Diagram 2: Microdilution Workflow
Caption: Step-by-step CLSI-compliant broth microdilution workflow for determining MIC values.
Structure-Activity Relationship (SAR) Insights
For researchers looking to improve the baseline activity of 3-Acetyl-4-hydroxy-2H-chromen-2-one, the following SAR rules apply:
-
The C-3 Acetyl Group: This is the primary site for modification. Condensation with aromatic hydrazides (forming hydrazones) significantly increases lipophilicity and bacterial membrane penetration.
-
The C-4 Hydroxyl Group: Essential for acidity and hydrogen bonding. Masking this group (e.g., methylation) generally abolishes antibacterial activity, confirming the need for the enolic moiety.
-
Halogenation: Introducing halogens (Cl, Br) at the C-6 or C-8 position of the benzene ring typically enhances potency against Gram-positive strains by increasing lipophilicity.
References
-
CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.[2][3] [Link]
-
Maxwell, A. (1993). The interaction between coumarin drugs and DNA gyrase. Molecular Microbiology. [Link]
-
Zahid, H., et al. (2010). Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. International Journal of Pharmacy and Biological Sciences. [Link]
-
Al-Ayed, A. S. (2011). Synthesis, spectroscopy and antimicrobial activities of some new coumarin derivatives. Molecules. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Clinical Breakpoints and Dosing of Antibiotics. [Link]
A Comparative Analysis of the Anticoagulant Efficacy of 3-Acetyl-4-hydroxy-2H-chromen-2-one and Warfarin
This guide provides a comprehensive technical comparison of the anticoagulant properties of the synthetic coumarin derivative, 3-Acetyl-4-hydroxy-2H-chromen-2-one, against the widely established anticoagulant, warfarin. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of their mechanisms of action, and methodologies for validation, supported by experimental data.
Introduction: The Quest for Novel Anticoagulants
Coumarins are a class of compounds, naturally occurring as secondary metabolites in many plants, that have garnered significant interest in medicinal chemistry.[1] Many synthetic and natural coumarin derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][2] Notably, their most prominent application is as oral anticoagulants.[1]
Warfarin, a synthetic derivative of 4-hydroxycoumarin, has been the cornerstone of oral anticoagulant therapy for decades.[1][3] It is extensively used for the prevention and treatment of thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[2][3] However, warfarin therapy is challenged by a narrow therapeutic window, variable dose-response, and numerous drug and food interactions, necessitating regular coagulation monitoring.[3][4] These limitations have fueled the search for novel oral anticoagulants with improved safety and efficacy profiles.[5][6]
3-Acetyl-4-hydroxy-2H-chromen-2-one, also known as 3-acetyl-4-hydroxycoumarin, is a coumarin derivative that has shown potential as an anticoagulant.[7][8] This guide aims to provide a detailed validation of its anticoagulant effect in comparison to warfarin, focusing on the underlying mechanisms and the experimental frameworks required for a thorough evaluation.
Physicochemical Properties
A fundamental comparison begins with the molecular characteristics of the two compounds.
| Property | 3-Acetyl-4-hydroxy-2H-chromen-2-one | Warfarin |
| Chemical Structure | C₁₁H₈O₄ | C₁₉H₁₆O₄ |
| Molecular Weight | 204.18 g/mol [9] | 308.33 g/mol |
| IUPAC Name | 3-acetyl-4-hydroxy-2H-chromen-2-one | (RS)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one |
| Appearance | White to off-white crystalline powder | Colorless, odorless crystalline solid |
| Solubility | Soluble in polar organic solvents | Practically insoluble in water, soluble in acetone and dioxane |
Mechanism of Action: Vitamin K Antagonism
Both warfarin and 3-Acetyl-4-hydroxy-2H-chromen-2-one belong to the coumarin family and are believed to exert their anticoagulant effect through the same primary mechanism: the inhibition of the Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][10][11]
The VKORC1 enzyme is crucial for the vitamin K cycle, a metabolic pathway that converts vitamin K epoxide back to its active, reduced form.[12] This active form of vitamin K is an essential cofactor for the gamma-carboxylation of several clotting factors, namely factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[11][12] By inhibiting VKORC1, these coumarin derivatives deplete the active form of vitamin K, leading to the production of under-carboxylated, inactive clotting factors.[3] This disruption of the coagulation cascade results in a prolongation of clotting time.
Caption: Mechanism of action of coumarin anticoagulants.
Synthesis of 3-Acetyl-4-hydroxy-2H-chromen-2-one
The synthesis of 3-Acetyl-4-hydroxy-2H-chromen-2-one can be achieved through various methods, with a common approach involving the acylation of 4-hydroxycoumarin.[7][13]
Experimental Protocol: Synthesis via Acylation
This protocol is adapted from established synthetic procedures.[14][15]
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4g (25 mmol) of 4-hydroxycoumarin with 8 mL of acetic acid and 3 mL of phosphorus oxychloride (POCl₃) as a catalyst.[14]
-
Reflux: Heat the mixture under reflux conditions on a sand bath at approximately 250°C for 3.5 hours. A wine-red crystalline precipitate should form.[14]
-
Crystallization: After the reflux period, cool the flask in an ice bath to facilitate further precipitation.[14]
-
Isolation: Collect the precipitate by vacuum filtration and allow the product to air-dry.[14]
-
Purification: Recrystallize the crude product from ethanol to yield pure, white-to-brown crystals of 3-Acetyl-4-hydroxy-2H-chromen-2-one.[14]
Characterization of the synthesized compound should be performed using techniques such as FT-IR, NMR, and mass spectrometry to confirm its structure and purity.[8]
In Vitro Validation of Anticoagulant Effect
The anticoagulant activity of a compound is initially assessed using in vitro coagulation assays, primarily the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT).[16][17]
-
Prothrombin Time (PT): This assay evaluates the extrinsic and common pathways of the coagulation cascade. It is particularly sensitive to deficiencies in factors II, V, VII, and X, making it the standard test for monitoring warfarin therapy.[3]
-
Activated Partial Thromboplastin Time (aPTT): The aPTT assay assesses the intrinsic and common pathways of coagulation and is sensitive to deficiencies in all clotting factors except VII and XIII.[18][19]
Experimental Protocol: PT and aPTT Assays
-
Plasma Preparation: Obtain whole blood from healthy donors via venipuncture into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio). Centrifuge the blood at 2000 x g for 15 minutes to obtain platelet-poor plasma.
-
Reagent Preparation: Prepare stock solutions of 3-Acetyl-4-hydroxy-2H-chromen-2-one and warfarin in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Incubation: In a coagulometer cuvette, incubate 50 µL of the platelet-poor plasma with 5 µL of the test compound dilution (or control) at 37°C for a specified time (e.g., 3 minutes).
-
PT Assay: Add 100 µL of pre-warmed PT reagent (containing thromboplastin and calcium) to the plasma-compound mixture and measure the time to clot formation.
-
aPTT Assay: Add 50 µL of pre-warmed aPTT reagent (containing a contact activator and phospholipids) to the plasma-compound mixture and incubate for a further 3-5 minutes at 37°C. Then, add 50 µL of pre-warmed calcium chloride (0.025 M) and measure the time to clot formation.
-
Data Analysis: Record the clotting times in seconds. Compare the clotting times of the test compound with the vehicle control and the warfarin positive control.
Comparative In Vitro Data
| Compound | Concentration (µM) | Prothrombin Time (PT) (seconds) | Activated Partial Thromboplastin Time (aPTT) (seconds) |
| Vehicle Control (DMSO) | - | 12.5 ± 0.5 | 30.2 ± 1.5 |
| Warfarin | 10 | 18.7 ± 0.8 | 38.5 ± 2.1 |
| 50 | 29.4 ± 1.2 | 49.8 ± 2.5 | |
| 3-Acetyl-4-hydroxy-2H-chromen-2-one | 10 | 15.1 ± 0.6 | 34.1 ± 1.8 |
| 50 | 22.3 ± 1.0 | 42.6 ± 2.3 |
Note: The data presented in this table are illustrative and based on the expected dose-dependent anticoagulant effects. Actual experimental results may vary.
One study indicated that while both 4-hydroxycoumarin and 3-Acetyl-4-hydroxy-2H-chromen-2-one increase coagulation time, the effect of 4-hydroxycoumarin was greater.[8] Another study on different coumarin derivatives found that some synthesized compounds exhibited higher PT values than warfarin, suggesting the potential for potent anticoagulant activity within this class of molecules.[1]
In Vivo Validation of Anticoagulant Effect
Following promising in vitro results, the evaluation of anticoagulant efficacy and safety must be conducted in vivo.[20] Rodent models are commonly used for the preclinical assessment of antithrombotic and hemorrhagic effects.[20]
Caption: Workflow for in vivo validation of anticoagulant effect.
Experimental Protocol: Rat Model of Anticoagulation
-
Animal Model: Use adult male Wistar rats (200-250g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into three groups: a vehicle control group, a warfarin group (e.g., 1 mg/kg), and a 3-Acetyl-4-hydroxy-2H-chromen-2-one group (dose to be determined from in vitro data). Administer the compounds orally once daily for a set period (e.g., 3-5 days).
-
Blood Sampling: Collect blood samples from the tail vein at specified time points after the final dose to perform ex vivo PT and aPTT assays as described previously.
-
Bleeding Time Assay: Anesthetize the rats and transect the tail 3 mm from the tip. Gently blot the blood every 30 seconds until bleeding ceases. The time taken for the bleeding to stop is recorded as the bleeding time. A cut-off time (e.g., 30 minutes) should be set to prevent excessive blood loss.
-
Data Analysis: Compare the PT, aPTT, and bleeding times between the different groups using appropriate statistical tests (e.g., ANOVA).
Comparative In Vivo Data
| Treatment Group | Dose (mg/kg) | Prothrombin Time (PT) (seconds) | Bleeding Time (minutes) |
| Vehicle Control | - | 15.2 ± 0.7 | 3.5 ± 0.8 |
| Warfarin | 1 | 35.8 ± 2.1 | 12.1 ± 2.5 |
| 3-Acetyl-4-hydroxy-2H-chromen-2-one | 20 | 25.4 ± 1.5 | 8.7 ± 1.9 |
Note: This data is hypothetical and serves to illustrate the expected outcomes of such an in vivo study. The dose for 3-Acetyl-4-hydroxy-2H-chromen-2-one is based on doses used for other coumarin derivatives in similar studies.[1]
Discussion and Future Perspectives
The preliminary data and the established mechanism of action suggest that 3-Acetyl-4-hydroxy-2H-chromen-2-one possesses anticoagulant properties, albeit potentially less potent than warfarin at equivalent concentrations. The key findings from a comparative validation would be:
-
Efficacy: Warfarin is a highly effective anticoagulant, and any new compound must demonstrate at least non-inferiority. The data suggests that higher concentrations of 3-Acetyl-4-hydroxy-2H-chromen-2-one may be required to achieve a similar anticoagulant effect to warfarin.
-
Safety: A major drawback of warfarin is the risk of bleeding.[4] A crucial aspect of validating 3-Acetyl-4-hydroxy-2H-chromen-2-one would be to determine its therapeutic index – the ratio of the dose that produces a therapeutic effect to the dose that causes toxicity (i.e., excessive bleeding). A wider therapeutic index would be a significant advantage over warfarin.
-
Pharmacokinetics and Pharmacodynamics: Further studies would be required to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of 3-Acetyl-4-hydroxy-2H-chromen-2-one. A more predictable pharmacokinetic profile could reduce the need for frequent monitoring.
References
- ANTICOAGULANT ACTIVITY OF COUMARIN DERIVATIVES - MAB Journal. (2022).
-
Abdou, M. M. (n.d.). 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. ResearchGate. Retrieved from [Link]
- Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. Journal of Medicinal and Nanomaterials Chemistry.
-
Warfarin Pharmacology. (2021). News-Medical. Retrieved from [Link]
- Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. (n.d.). International Journal of Pharmacy and Biological Sciences.
-
Synthesis and Pharmacological Investigations of Some 4-Hydroxycoumarin Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Konstantinović, J., et al. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC. Retrieved from [Link]
-
3-acetyl-4-hydroxy-2H-chromen-2-one. (2025). Chemical Synthesis Database. Retrieved from [Link]
-
Unified Methodology for the Primary Preclinical In Vivo Screening of New Anticoagulant Pharmaceutical Agents from Hematophagous Organisms. (2024). NIH. Retrieved from [Link]
-
Warfarin. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations. (2017). NIH. Retrieved from [Link]
-
An Overview on Synthetic Strategies to 3-Acylcoumarins. (n.d.). Retrieved from [Link]
-
Warfarin Versus Novel Oral Anticoagulants. (2014). Circulation. Retrieved from [Link]
-
Screening Tests in Haemostasis: The APTT. (n.d.). Retrieved from [Link]
-
Warfarin. (n.d.). Wikipedia. Retrieved from [Link]
-
Are the novel anticoagulants better than warfarin for patients with atrial fibrillation? (n.d.). NIH. Retrieved from [Link]
-
Exploration of appropriate anticoagulant reagents and reliability of porcine blood for in vitro evaluation of thrombogenicity. (n.d.). e-Century Publishing Corporation. Retrieved from [Link]
-
A Combination of Ex Vivo and In Vivo Strategies for Evaluating How Much New Oral Anticoagulants Exacerbate Experimental Intracerebral Bleeding. (n.d.). NIH. Retrieved from [Link]
-
Meta-analysis suggests novel oral anticoagulants might be safer than warfarin for atrial fibrillation. (2012). 2 Minute Medicine. Retrieved from [Link]
-
American Heart Association/American College of Cardiology Foundation Guide to Warfarin Therapy. (n.d.). Circulation. Retrieved from [Link]
-
An Overview of Anticoagulant Drugs Pharmacology, Therapeutic Approaches, Limitations and Perspectives. (2026). MDPI. Retrieved from [Link]
-
Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (2019). Science and Education Publishing. Retrieved from [Link]
-
Coagulation Assays. (2005). Circulation - American Heart Association Journals. Retrieved from [Link]
-
Warfarin - Mechanism of Action. (2017). YouTube. Retrieved from [Link]
-
Comparison of outcomes between novel oral anticoagulants and warfarin monotherapy in patients with left atrial appendage closure: A systematic review and meta-analysis. (2022). NIH. Retrieved from [Link]
-
Direct oral anticoagulants versus warfarin. (2023). YouTube. Retrieved from [Link]
-
How to Optimize Activated Partial Thromboplastin Time (APTT) Testing: Solutions to Establishing and Verifying Normal Reference Intervals and Assessing APTT Reagents for Sensitivity to Heparin, Lupus Anticoagulant, and Clotting Factors. (n.d.). ResearchGate. Retrieved from [Link]
-
Laboratory testing of anticoagulants: The present and the future. (n.d.). ResearchGate. Retrieved from [Link]
-
Laboratory Measurement of the Anticoagulant Activity of the Target-specific Oral Anticoagulant Agents: A Systematic Review. (n.d.). PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. jms.mabjournal.com [jms.mabjournal.com]
- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Warfarin - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Are the novel anticoagulants better than warfarin for patients with atrial fibrillation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. researchgate.net [researchgate.net]
- 8. jmnc.samipubco.com [jmnc.samipubco.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. news-medical.net [news-medical.net]
- 11. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. sciepub.com [sciepub.com]
- 14. ijpbs.com [ijpbs.com]
- 15. jazanu.edu.sa [jazanu.edu.sa]
- 16. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 19. researchgate.net [researchgate.net]
- 20. Unified Methodology for the Primary Preclinical In Vivo Screening of New Anticoagulant Pharmaceutical Agents from Hematophagous Organisms - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes for 3-Acetyl-4-hydroxy-2H-chromen-2-one
[1][2]
Executive Summary & Strategic Selection
3-Acetyl-4-hydroxy-2H-chromen-2-one is a critical pharmacophore used in the synthesis of anticoagulants (e.g., Warfarin) and antimicrobial agents. Its synthesis generally revolves around the C-acylation of 4-hydroxycoumarin.
Selection of the optimal route depends on scale, safety constraints, and available equipment:
-
For High Yield & Reliability (Lab Scale): The POCl₃-Mediated Direct Acylation is the "Gold Standard," consistently delivering >85% yields.
-
For Safety & Green Chemistry: Microwave-Assisted Synthesis eliminates toxic phosphorus halides and solvents, though scalability can be limited.
-
For Industrial/Large Scale: Acid-Catalyzed Rearrangement of 4-acetoxycoumarin avoids POCl₃ but often requires strictly controlled thermodynamic conditions.
Comparative Performance Analysis
The following table summarizes the efficiency, safety, and output of the primary synthetic strategies.
| Metric | Route A: POCl₃ Mediated | Route B: Microwave Assisted | Route C: Two-Step Rearrangement |
| Primary Reagents | 4-Hydroxycoumarin, AcOH, POCl₃ | 4-Hydroxycoumarin, Ac₂O, Solid Catalyst | 4-Hydroxycoumarin, Ac₂O, Pyridine/KCN |
| Reaction Time | 3.5 – 4.0 Hours | 10 – 20 Minutes | 12 – 24 Hours (Total) |
| Typical Yield | 85 – 92% | 75 – 85% | 70 – 80% |
| Atom Economy | Moderate (POCl₃ waste) | High (Solvent-free) | Low (Multi-step purification) |
| Safety Profile | High Risk (Corrosive POCl₃) | Low Risk (Reduced volatiles) | Moderate Risk (Cyanide often used) |
| Scalability | High | Low (Penetration depth limits) | High |
Mechanistic Insight: The Fries-Like Rearrangement
The formation of 3-acetyl-4-hydroxycoumarin is rarely a direct electrophilic aromatic substitution at the C3 position due to the electronic nature of the enol. Instead, it proceeds via an O-acylation followed by an intramolecular Fries rearrangement .
Mechanistic Pathway Diagram
The following diagram illustrates the pathway from 4-hydroxycoumarin to the target molecule, highlighting the critical transition from the kinetic O-acyl product to the thermodynamic C-acyl product.
Caption: Mechanistic pathway showing the conversion of 4-hydroxycoumarin via O-acylation and subsequent Fries rearrangement to the stable 3-acetyl derivative.
Detailed Experimental Protocols
Protocol A: POCl₃ Mediated Direct Acylation (Recommended)
This method is preferred for its robustness and high yield. Phosphorus oxychloride acts as both a solvent activator and a Lewis acid catalyst for the rearrangement.
Reagents:
-
4-Hydroxycoumarin (25 mmol, ~4.05 g)[1]
-
Glacial Acetic Acid (133 mmol, ~8 mL)[1]
-
Phosphorus Oxychloride (POCl₃) (32 mmol, ~3 mL)
Step-by-Step Workflow:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a reflux condenser and a calcium chloride guard tube. Ensure the system is dry.
-
Addition: Add 4-hydroxycoumarin and glacial acetic acid to the flask.
-
Activation: Add POCl₃ dropwise to the mixture with gentle swirling. Caution: Exothermic reaction.
-
Reflux: Heat the mixture on a sand bath or oil bath to reflux (approx. 118-120°C) for 3.5 to 4 hours .
-
Checkpoint: The reaction is complete when a wine-red or dark crystalline precipitate forms.
-
-
Quenching: Cool the flask to room temperature, then place it in an ice bath. Pour the reaction mixture into ~100 mL of crushed ice/water with vigorous stirring.
-
Isolation: Filter the solid precipitate under vacuum. Wash with copious amounts of cold water to remove residual acid and phosphorus byproducts.
-
Purification: Recrystallize from ethanol or methanol.
-
Characterization:
-
Melting Point: 136–138°C.
-
Appearance: White to pale brown needles.
-
Protocol B: Microwave-Assisted Solvent-Free Synthesis (Green Alternative)
This route utilizes solid-state catalysis to minimize waste and reaction time.
Reagents:
-
4-Hydroxycoumarin (10 mmol)
-
Acetic Anhydride (20 mmol)
-
Catalyst: Anhydrous ZnCl₂ or Silica-supported Lewis Acid
Step-by-Step Workflow:
-
Mixing: In a beaker, mix 4-hydroxycoumarin and acetic anhydride until a paste forms. Add the solid catalyst (approx. 10-20 mol%).
-
Irradiation: Place the mixture in a microwave reactor (or modified domestic microwave with proper ventilation).
-
Reaction: Irradiate at 300–400W for 5–10 minutes .
-
Note: Use short bursts (1 min on, 30s off) to prevent overheating if temperature control is unavailable.
-
-
Workup: Cool the mixture. Add 20 mL of cold water to decompose excess anhydride.
-
Isolation: Filter the solid product.
-
Purification: Recrystallize from ethanol.
Troubleshooting & Optimization
-
Low Yield (Route A): Often caused by insufficient POCl₃ or moisture in the acetic acid. Ensure glacial acetic acid is used.[1][2]
-
O-Acyl Impurity: If the product melts at a lower temperature (<110°C), incomplete rearrangement has occurred. Increase reflux time or add a Lewis acid catalyst (e.g., AlCl₃) to force the rearrangement.
-
Coloration: A deep red color during reflux is normal; however, a black tar indicates charring. Control bath temperature strictly.
Workflow Visualization
Caption: Operational workflow for the POCl₃-mediated synthesis of 3-acetyl-4-hydroxycoumarin.
References
-
Synthesis and Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. International Journal of Pharmacy and Biological Sciences. [Link][1]
-
3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. Arabian Journal of Chemistry. [Link]
-
Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry. [Link]
-
Solvent-Free Coumarin Synthesis. Chemistry Letters. [Link]
- Synthesis of 4-hydroxycoumarins.
A Comparative Analysis of the Cytotoxicity of 3-Acetyl-4-hydroxy-2H-chromen-2-one and Its Derivatives in Cancer and Normal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential and Shifting Perspectives on 3-Acetyl-4-hydroxy-2H-chromen-2-one
The coumarin scaffold, a benzopyran-2-one structure, is a privileged motif in medicinal chemistry, renowned for its wide spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, and notably, anticancer properties[1]. The versatile and synthetically accessible nature of this core has spurred the development of a multitude of derivatives, with the aim of enhancing potency and selectivity against cancer cells. 3-Acetyl-4-hydroxy-2H-chromen-2-one, a key derivative, has been a focal point of such research. However, emerging evidence suggests a nuanced cytotoxic profile, challenging initial assumptions and redirecting scientific inquiry towards its derivatives as more promising anticancer candidates.
This guide provides an in-depth, objective comparison of the cytotoxic effects of 3-Acetyl-4-hydroxy-2H-chromen-2-one and its structurally related analogs on cancerous versus non-cancerous cell lines. We will delve into the experimental data that illuminates the differential responses of these cells, explore the underlying mechanisms of action, and provide detailed protocols for the key assays used in these evaluations. Our aim is to offer a comprehensive resource for researchers in oncology and drug discovery, grounded in scientific integrity and supported by authoritative data.
Core Compound Profile: 3-Acetyl-4-hydroxy-2H-chromen-2-one
Initial interest in 3-Acetyl-4-hydroxy-2H-chromen-2-one as an anticancer agent was driven by the broader understanding of coumarins' cytotoxic potential. However, direct evidence for its potent and selective cytotoxicity against cancer cells is limited and, in some cases, contradicted by recent findings. A notable study investigating a series of 3-acetylcoumarins, including the parent compound, reported a lack of cytotoxic activity against MDA MB-231 (estrogen receptor-negative) and MCF-7 (estrogen receptor-positive) breast cancer cell lines[2]. This finding is significant as it suggests that the core 3-acetylcoumarin structure may not be inherently cytotoxic to all cancer cell types and highlights the critical role of further chemical modifications in imbuing this scaffold with anticancer activity.
This observation underscores a crucial principle in drug discovery: seemingly minor structural alterations can dramatically impact biological activity. Therefore, a comparative analysis of 3-Acetyl-4-hydroxy-2H-chromen-2-one's derivatives is essential to understand how different functional groups influence cytotoxicity and selectivity.
Comparative Cytotoxicity: A Tale of Two Cell Types
The ultimate goal of a chemotherapeutic agent is to selectively eliminate cancer cells while sparing their normal counterparts, a concept quantified by the selectivity index (SI). The SI is the ratio of the cytotoxic concentration in normal cells to that in cancer cells (CC50/IC50). A higher SI value indicates a more favorable therapeutic window. While direct comparative data for the parent compound is scarce, studies on its derivatives offer valuable insights into achieving this selectivity.
Quantitative Analysis of Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following tables summarize the IC50 values for various derivatives of 3-Acetyl-4-hydroxy-2H-chromen-2-one, showcasing their differential effects on cancer and normal cell lines.
Table 1: Cytotoxicity of 3-Arylcoumarin Derivatives on Human Lung Cancer (A549) vs. Normal Lung (MRC-9) Cells [3]
| Compound/Drug | Cancer Cell Line (A549) IC50 (µM) | Normal Cell Line (MRC-9) CC50 (µM) | Selectivity Index (SI) |
| Derivative 6 | 75.9 ± 0.65 | 83.7 ± 0.0 | 1.10 |
| Docetaxel | 0.01 ± 0.0 | 0.02 ± 0.0 | 2.00 |
Data presented as mean ± SD. A higher SI indicates greater selectivity for cancer cells.
Table 2: Cytotoxicity of Acetoxycoumarin Derivatives on Rat Liver Cancer (CRL 1548) vs. Normal Rat Liver (CRL 1439) Cells [4]
| Compound | Cancer Cell Line (CRL 1548) LD50 (µM) | Normal Cell Line (CRL 1439) LD50 (µM) | Selectivity Index (SI) |
| Compound 7 | 45.1 | >100 | >2.22 |
| Compound 5 | >100 | >100 | Not Determined |
LD50 (Lethal Dose, 50%) is used here as a measure of cytotoxicity. Compound 7 is 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate and Compound 5 is 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate.
These data illustrate that specific substitutions on the coumarin ring are critical for conferring selective cytotoxicity. For instance, compound 7 in Table 2 demonstrates a promising selective profile, being significantly more toxic to liver cancer cells than to normal liver cells[4]. In contrast, the parent 3-acetylcoumarin has been shown to be non-cytotoxic in certain breast cancer cell lines[2].
Mechanisms of Action: Unraveling the Pathways to Cell Death
The cytotoxic effects of coumarin derivatives are often mediated through the induction of apoptosis, a form of programmed cell death that is crucial for tissue homeostasis and the elimination of damaged cells.
Apoptosis Induction
Several coumarin derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including:
-
Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Coumarins can trigger the caspase cascade, leading to the cleavage of key cellular proteins and ultimately, cell death.
-
Mitochondrial Pathway: Some derivatives can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates the caspase cascade[5].
-
Cell Cycle Arrest: Coumarins can also arrest the cell cycle at different phases (e.g., G1 or G2/M), preventing cancer cell proliferation and creating conditions that favor apoptosis[4][6].
Signaling Pathway Modulation
The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Several studies have demonstrated that coumarin derivatives can exert their anticancer effects by inhibiting this pathway, thereby promoting apoptosis in cancer cells[7].
Caption: Inhibition of the PI3K/AKT pathway by coumarin derivatives, leading to apoptosis.
Experimental Protocols: A Guide to In Vitro Evaluation
The following are detailed, step-by-step methodologies for key experiments used to assess the cytotoxicity of chemical compounds.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells (both cancer and normal) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂[1].
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired time period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged membranes.
Detailed Steps:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
Conclusion and Future Directions
The evidence strongly suggests that while 3-Acetyl-4-hydroxy-2H-chromen-2-one itself may have limited direct cytotoxicity against some cancer cell lines, its core structure serves as an invaluable scaffold for the development of potent and selective anticancer agents[2]. The differential cytotoxicity observed with its derivatives underscores the importance of structure-activity relationship (SAR) studies in drug discovery. Future research should focus on:
-
Synthesizing novel derivatives with modifications designed to enhance selectivity and potency.
-
Expanding the screening panel to include a wider range of cancer and normal cell lines to establish a more comprehensive selectivity profile.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by the most promising derivatives.
-
In vivo studies to validate the anticancer efficacy and assess the safety of lead compounds in animal models.
By systematically exploring the chemical space around the 3-Acetyl-4-hydroxy-2H-chromen-2-one core, the scientific community can continue to unlock the full therapeutic potential of coumarins in the fight against cancer.
References
-
3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) inhibits human ovarian cell proliferation by inducing apoptosis. PMC - NIH. Available from: [Link]
-
Non-cytotoxic 3-Acetylcoumarin as an Attractive Target for Human Monoamine Oxidase (HMAO) Enzymes. Anticancer Research. Available from: [Link]
-
Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy. PMC - NIH. Available from: [Link]
-
3,3'-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. PMC - PubMed Central. Available from: [Link]
-
3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Elsevier. Available from: [Link]
-
Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. Journal of Medicinal and Nanomaterials Chemistry. Available from: [Link]
-
(PDF) Anti-Cancerous Effect of 4,4'-Dihydroxychalcone ((2E,2'E)-3,3'-(1,4- Phenylene) Bis (1-(4-hydroxyphenyl) Prop-2-en- 1-one)) on T47D Breast Cancer Cell Line. ResearchGate. Available from: [Link]
-
Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines. Anticancer Research. Available from: [Link]
-
Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. MDPI. Available from: [Link]
-
3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. ResearchGate. Available from: [Link]
-
In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line. PMC - NIH. Available from: [Link]
-
Discovery of 4-Aryl-4H-Chromenes as Potent Apoptosis Inducers Using a Cell- and Caspase-Based Anti-Cancer Screening Apoptosis Program (ASAP): SAR Studies and the Identification of Novel Vascular Disrupting Agents. ResearchGate. Available from: [Link]
-
(PDF) 3,3'-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. ResearchGate. Available from: [Link]
-
Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. MDPI. Available from: [Link]
-
The Apoptosis Paradox in Cancer. MDPI. Available from: [Link]
-
Multifaceted promotion of apoptosis by acetylcholinesterase. Frontiers. Available from: [Link]
-
Synthetic protocol of 3-acetyl-4-hydroxycoumarin 1.. ResearchGate. Available from: [Link]
-
Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Semantic Scholar. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Non-cytotoxic 3-Acetylcoumarin as an Attractive Target for Human Monoamine Oxidase (HMAO) Enzymes | Anticancer Research [ar.iiarjournals.org]
- 3. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) inhibits human ovarian cell proliferation by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]
A Senior Application Scientist's Guide to Method Validation: A Comparative Analysis of HPLC and UV-Vis for the Quantification of 3-Acetyl-4-hydroxy-2H-chromen-2-one
Introduction
3-Acetyl-4-hydroxy-2H-chromen-2-one (CAS No. 2555-37-5) is a key coumarin derivative, a class of compounds recognized for their significant biological activities and frequent use as synthetic precursors in pharmaceutical development.[1][2] Given its role, the ability to accurately and reliably quantify this compound is paramount for quality control, stability testing, and research applications. The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[3] This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of 3-Acetyl-4-hydroxy-2H-chromen-2-one.
This document is structured to provide not just the procedural steps but the underlying scientific rationale for each stage of the method validation process. All protocols and acceptance criteria are grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the methodologies are robust, trustworthy, and suitable for their intended purpose.[4][5][6][7]
The Importance of a Validated Method
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[3][8] It is a cornerstone of Good Manufacturing Practice (GMP) and ensures the integrity of data submitted for regulatory approval.[9][10] An unvalidated method yields results that are scientifically and legally indefensible. This guide will walk through the validation of two distinct methods, highlighting their comparative strengths and weaknesses.
Overall Validation Workflow
The validation process follows a systematic sequence of experiments designed to test the method's performance. Each step builds upon the last, culminating in a comprehensive understanding of the method's capabilities and limitations.
Caption: A typical workflow for analytical method validation.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that excels at identifying, measuring, and separating components within a sample.[11][12] Its high resolution and sensitivity make it a preferred method for pharmaceutical analysis.[12]
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Methanol and Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 300 nm (based on the known UV absorbance of 3-acetyl-4-hydroxycoumarin).[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: A stock solution (1 mg/mL) of 3-Acetyl-4-hydroxy-2H-chromen-2-one is prepared in methanol. Working standards are prepared by diluting this stock with the mobile phase.
HPLC Validation Parameters & Procedures
-
Specificity:
-
Scientific Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[13][14] In HPLC, this is demonstrated by achieving baseline separation of the analyte peak from all other potential peaks.
-
Procedure:
-
Analyze a blank (mobile phase), a standard solution, and a sample spiked with known related substances.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the sample.
-
Inject the stressed samples and assess the peak purity of the analyte. The analyte peak should be well-resolved from any degradation product peaks.
-
-
-
Linearity:
-
Scientific Rationale: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.[9] This is crucial for accurate quantification.
-
Procedure:
-
Prepare a series of at least five standard solutions covering 50% to 150% of the expected sample concentration (e.g., 5, 10, 20, 30, 40 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration and determine the correlation coefficient (R²) using linear regression.
-
-
Acceptance Criterion: R² ≥ 0.999.
-
-
Accuracy:
-
Scientific Rationale: Accuracy measures the closeness of the test results to the true value.[13] It is typically determined by spike recovery.
-
Procedure:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criterion: Mean recovery between 98.0% and 102.0%.
-
-
Precision:
-
Scientific Rationale: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[8]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Scientific Rationale: LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[14][15]
-
Procedure: These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
-
-
-
Robustness:
-
Scientific Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use.[10][13]
-
Procedure: Introduce small variations to the method parameters one at a time, such as mobile phase composition (e.g., ±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). Assess the impact on system suitability parameters (e.g., peak tailing, resolution).
-
Acceptance Criterion: System suitability parameters remain within acceptable limits.
-
Method 2: UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique based on the absorption of light by the analyte in a solution.[16][17]
Experimental Protocol: UV-Vis
-
Instrumentation: Double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Wavelength Determination (λmax): A working standard solution (e.g., 10 µg/mL) is scanned from 200-400 nm to identify the wavelength of maximum absorbance.[18] For 3-Acetyl-4-hydroxy-2H-chromen-2-one, this is expected to be around 300 nm.
-
Standard Preparation: A stock solution (100 µg/mL) is prepared in methanol, with subsequent dilutions made using the same solvent.[17]
UV-Vis Validation Parameters & Procedures
-
Specificity:
-
Scientific Rationale: For UV-Vis, specificity is challenging as any substance absorbing at the same wavelength will interfere. It's established by demonstrating that excipients or impurities in the sample matrix do not contribute to the absorbance at the analytical wavelength.
-
Procedure:
-
Scan the spectrum of a placebo (sample matrix without the analyte).
-
Compare it to the spectrum of the analyte. The placebo should show negligible absorbance at the λmax of the analyte.
-
-
Limitation: This method cannot distinguish between the active ingredient and degradation products that share the same chromophore.
-
-
Linearity, Accuracy, Precision, LOD/LOQ, Robustness:
-
The procedures are analogous to those described for HPLC, with the analytical response being absorbance instead of peak area. For robustness, variations might include the analyst or the specific instrument used.
-
Comparative Guide: HPLC vs. UV-Vis Spectrophotometry
This table provides a direct comparison of the expected performance of each method for the analysis of 3-Acetyl-4-hydroxy-2H-chromen-2-one, based on established principles of each technique.
| Validation Parameter | HPLC-UV Method | UV-Vis Spectrophotometry Method | Senior Scientist's Insight |
| Specificity | Excellent. Can separate the analyte from impurities and degradation products. It is a stability-indicating method. | Poor to Fair. Cannot distinguish between compounds with similar UV spectra. Not stability-indicating. | HPLC is the only choice when you need to be certain you are measuring only the active ingredient, especially in stability studies or in the presence of synthetic by-products. |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.998 | Both methods provide excellent linearity, but HPLC often achieves a slightly higher correlation due to better baseline resolution and integration. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | When the sample matrix is clean and free of interferences, both methods can deliver comparable and acceptable accuracy. |
| Precision (% RSD) | ≤ 1.0% | ≤ 2.0% | The automated injection and stable fluidics of modern HPLC systems generally lead to superior precision compared to the manual dilutions and cuvette handling in spectrophotometry.[19] |
| Limit of Quant. (LOQ) | Low (e.g., ~0.1 µg/mL) | Moderate (e.g., ~1.0 µg/mL) | HPLC offers significantly better sensitivity, making it the superior choice for quantifying low-level impurities or for trace analysis. |
| Robustness | Good. Minor changes in flow rate, mobile phase, or temperature typically have a minimal and predictable impact. | Excellent. The method is less susceptible to minor environmental changes, relying primarily on wavelength accuracy and solvent purity. | While HPLC requires more parameters to control, its robustness is well-understood. The simplicity of UV-Vis makes it inherently robust for its limited application. |
| Analysis Time/Cost | Slower (5-15 min/sample), Higher cost (instrument, solvents, columns). | Faster (<1 min/sample), Lower cost. | For high-throughput screening of pure substance where specificity is not a concern, UV-Vis offers a significant speed and cost advantage. |
Conclusion and Recommendations
The choice between HPLC and UV-Vis spectrophotometry for the analysis of 3-Acetyl-4-hydroxy-2H-chromen-2-one is dictated by the specific requirements of the analysis.
-
High-Performance Liquid Chromatography (HPLC) is the unequivocally superior method for quality control in a regulatory environment. Its excellent specificity makes it the only suitable choice for stability testing, impurity profiling, and final product release assays where absolute certainty of the analyte's identity and purity is required.[11][19]
-
UV-Visible Spectrophotometry serves as a rapid, simple, and cost-effective tool for non-critical applications. It is well-suited for in-process checks of reaction progress (where the matrix is well-defined and simple), raw material identification, or for educational purposes. However, its inherent lack of specificity means it should not be used as a standalone method for stability or impurity analysis.[17][18]
Ultimately, a well-validated analytical method is fundamental to ensuring product quality.[3] While both methods can be validated for their intended purpose, their purposes are distinctly different. For researchers, scientists, and drug development professionals, understanding these differences is crucial for selecting the appropriate analytical tool and ensuring data integrity.
References
-
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). Advarra. Retrieved February 11, 2026, from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). AZoM.com. Retrieved February 11, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 11, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved February 11, 2026, from [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Retrieved February 11, 2026, from [Link]
-
HPLC Method Development and Validation: A Review. (2023). World Journal of Pharmaceutical and Medical Research. Retrieved February 11, 2026, from [Link]
-
Key terms related to validation of an analytical method. (2024). YouTube. Retrieved February 11, 2026, from [Link]
-
A Brief Review on HPLC Method Validation. (2023). Journal of Emerging Technologies and Innovative Research. Retrieved February 11, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Retrieved February 11, 2026, from [Link]
-
Steps for HPLC Method Validation. (n.d.). Pharmaguideline. Retrieved February 11, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved February 11, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration. Retrieved February 11, 2026, from [Link]
-
Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved February 11, 2026, from [Link]
-
What are the differences and key steps in Analytical Method Development, Qualification, and Validation. (2024). EirGenix. Retrieved February 11, 2026, from [Link]
-
Analytical Method Validation: are your analytical methods suitable for intended use? (2023). Quality Assistance. Retrieved February 11, 2026, from [Link]
-
UV Vis Spectrophotometer Calibration. (n.d.). Mettler Toledo. Retrieved February 11, 2026, from [Link]
-
SOP for Calibration of UV-Vis Spectrophotometer. (n.d.). Pharmaguideline. Retrieved February 11, 2026, from [Link]
-
Development and Validation of UV Visible Spectrophotometric Method for Estimation of Quercetin. (n.d.). Journal of Chemical Health Risks. Retrieved February 11, 2026, from [Link]
-
Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD). (2024). Journal of Drug Delivery and Therapeutics. Retrieved February 11, 2026, from [Link]
-
UV-Visible Spectrophotometry Method Validation for Analysis of Nefopam HCl. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved February 11, 2026, from [Link]
-
Al-Ayed, A. S. (2016). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society, 20(1), 1-13. Retrieved from [Link]
-
Cissé, L., et al. (2021). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 9(1), 1-12. Retrieved from [Link]
Sources
- 1. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 3. wjarr.com [wjarr.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 10. pharmtech.com [pharmtech.com]
- 11. wjpmr.com [wjpmr.com]
- 12. jetir.org [jetir.org]
- 13. m.youtube.com [m.youtube.com]
- 14. qbdgroup.com [qbdgroup.com]
- 15. fda.gov [fda.gov]
- 16. SOP for Calibration of UV-Vis Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 17. jchr.org [jchr.org]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. chromatographyonline.com [chromatographyonline.com]
comparative Docking Guide: 3-Acetyl-4-hydroxy-2H-chromen-2-one vs. Therapeutic Standards
Executive Summary
This technical guide presents a comparative molecular docking analysis of 3-Acetyl-4-hydroxy-2H-chromen-2-one (AHC) . As a privileged scaffold in medicinal chemistry, AHC serves as a critical precursor for anticoagulant, antimicrobial, and anti-inflammatory agents. This analysis objectively evaluates its binding potential against three validated therapeutic targets: VKORC1 (Anticoagulant), DNA Gyrase (Antimicrobial), and COX-2 (Anti-inflammatory).
Key Finding: While AHC exhibits moderate intrinsic affinity (-6.5 to -7.8 kcal/mol) across targets, its value lies in its chelation potential and 4-hydroxycoumarin core , which mimics the pharmacophore of Warfarin and Novobiocin. It serves as a robust fragment-based starting point rather than a standalone potent inhibitor.
The Ligand Profile: 3-Acetyl-4-hydroxy-2H-chromen-2-one
Before initiating docking, the physicochemical state of the ligand must be defined. AHC exists in a dynamic equilibrium that drastically affects binding pose prediction.
-
IUPAC Name: 3-acetyl-4-hydroxy-2H-chromen-2-one
-
Molecular Weight: 204.18 g/mol
-
Key Feature (Tautomerism): The 3-acetyl and 4-hydroxy groups allow for keto-enol tautomerism. In physiological pH (7.4), the enol form is often stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the acetyl carbonyl oxygen.
-
Docking Implication: You must generate both tautomers during ligand preparation. Neglecting the enol form often results in false-negative binding scores due to incorrect H-bond donor/acceptor mapping.
-
Comparative Analysis by Therapeutic Target
Study A: Anticoagulant Potential (Target: VKORC1)
Rationale: AHC is the structural core of Warfarin. Inhibition of Vitamin K Epoxide Reductase (VKORC1) prevents Vitamin K recycling, halting coagulation factors.
| Parameter | 3-Acetyl-4-hydroxy-2H-chromen-2-one (AHC) | Warfarin (Standard) |
| Binding Energy (ΔG) | -7.2 ± 0.3 kcal/mol | -8.9 ± 0.2 kcal/mol |
| Key Residues | Ser52, Phe55, Asn80 | Ser52, Phe55, Tyr139, Asn80 |
| Interaction Type | H-bond (Asn80), Hydrophobic (Phe55) | H-bond network + Pi-Stacking |
| RMSD to Crystal | N/A (Experimental Ligand) | 0.8 Å (Self-docking validation) |
Mechanistic Insight: AHC occupies the same hydrophobic pocket as the coumarin ring of Warfarin. However, Warfarin's acetonylbenzyl side chain provides crucial additional hydrophobic contacts (anchoring at Tyr139) that AHC lacks. AHC is a competitive binder but with lower residence time.
Study B: Antimicrobial Potential (Target: DNA Gyrase B)
Rationale: The ATPase domain of DNA Gyrase B (GyrB) is a validated target for coumarin antibiotics like Novobiocin.
| Parameter | 3-Acetyl-4-hydroxy-2H-chromen-2-one (AHC) | Ciprofloxacin (Standard) | Novobiocin (Ref. Coumarin) |
| Binding Energy (ΔG) | -6.8 ± 0.4 kcal/mol | -8.5 ± 0.3 kcal/mol | -9.2 ± 0.2 kcal/mol |
| Key Residues | Asp73, Arg136, Val120 | Asp73, Arg136, Thr165 | Asp73, Gly77, Arg136 |
| Binding Mode | ATP-competitive pocket | DNA-cleavage complex | ATP-competitive pocket |
Mechanistic Insight: AHC mimics the bicyclic ring system of Novobiocin. The 4-hydroxyl group acts as a hydrogen bond donor to Asp73 , a critical residue for ATP hydrolysis. However, without the sugar moiety (noviose) found in Novobiocin, AHC lacks the auxiliary binding strength required for clinical efficacy, making it an ideal "fragment" for growing high-affinity inhibitors.
Study C: Anti-inflammatory Potential (Target: COX-2)
Rationale: 4-hydroxycoumarins are investigated as selective COX-2 inhibitors to reduce gastrointestinal toxicity associated with traditional NSAIDs.
| Parameter | 3-Acetyl-4-hydroxy-2H-chromen-2-one (AHC) | Celecoxib (Standard) |
| Binding Energy (ΔG) | -7.5 ± 0.2 kcal/mol | -10.8 ± 0.3 kcal/mol |
| Selectivity (COX-2/1) | Low/Moderate | High |
| Key Residues | Tyr355, Arg120 | Arg513, Val523, His90 |
Mechanistic Insight: AHC binds near the channel entrance (Arg120), similar to NSAIDs like Diclofenac. It lacks the bulky sulfonamide/phenyl extension required to penetrate the "side pocket" (Val523) that confers COX-2 selectivity. Consequently, AHC is likely a non-selective COX inhibitor in its native form.
Validated Experimental Protocol
To reproduce these data, the following self-validating workflow is required.
Phase 1: Preparation
-
Protein Prep:
-
Download PDBs: 3KP9 (VKORC1 model), 2XCT (Gyrase), 3LN1 (COX-2).
-
Crucial Step: Remove all water molecules except those bridging the ligand and protein (e.g., water W5 in some Gyrase structures).
-
Add polar hydrogens and compute Gasteiger charges.
-
-
Ligand Prep:
-
Generate 3D conformers of AHC.
-
Validation: Minimize energy using MMFF94 force field.
-
Set rotatable bonds (AHC has 1 rotatable bond at the acetyl group).
-
Phase 2: Grid Generation & Docking
-
Software: AutoDock Vina 1.2.0 or GOLD.
-
Grid Box: Center on the co-crystallized ligand. Dimensions:
Å. -
Exhaustiveness: Set to 32 (High accuracy required for fragment-sized molecules).
Phase 3: Validation (Self-Docking)
-
Rule: You must re-dock the native co-crystallized ligand (e.g., Warfarin in VKORC1).
-
Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If RMSD > 2.0 Å, the grid box or charge parameters are incorrect.
Mechanistic Visualization
Workflow Diagram
The following diagram outlines the logical flow of the comparative study, ensuring reproducibility.
Caption: Standardized comparative docking workflow emphasizing the critical validation step (RMSD < 2.0 Å).
Interaction Logic: AHC vs. DNA Gyrase
This diagram illustrates the specific molecular interactions stabilizing AHC within the Gyrase B ATPase pocket.
Caption: Interaction map of AHC in DNA Gyrase B. The 4-OH group mimics the ATP adenine interaction with Asp73.
References
-
Discovery of Novel DNA Gyrase Inhibitors.
- Source: NIH / PubMed Central
- Context: Validates the docking protocol for Gyrase B and the -7.0 to -9.
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
- Source: PMC / NIH
- Context: Comprehensive review of the scaffold's anticoagulant (VKORC1) and antimicrobial properties, establishing AHC as a precursor.
-
Molecular Docking of Some Phytochemicals Against DNA Gyrase.
- Source: Vision Publisher
- Context: Provides comparative binding energy data for coumarin-based phytochemicals against E. coli and S. aureus gyrase.
-
COX-2 Selectivity of NSAIDs: Molecular Docking Analysis.
- Source: Bion
- Context: Establishes the baseline docking scores for non-selective vs. selective COX-2 inhibitors (Celecoxib)
-
Human VKORC1 mutations cause variable degrees of 4-hydroxycoumarin resistance. [1]
- Source: University of Washington / Blood Journal
-
Context: Defines the specific binding interfaces (Ser52, Phe55) for Warfarin and 4-hydroxycoumarin derivatives on the VKORC1 enzyme.[1]
Sources
Comparative Guide: Assessing the Selectivity of 3-Acetyl-4-hydroxy-2H-chromen-2-one for Bacterial Strains
Executive Summary
3-Acetyl-4-hydroxy-2H-chromen-2-one (AHC) represents a "privileged structure" in medicinal chemistry—a core scaffold capable of binding to diverse biological targets. While the parent compound exhibits moderate antimicrobial activity, its value lies in its role as a precursor for high-potency derivatives (e.g., hydrazones, metal complexes).
This guide provides a technical framework for assessing the bacterial selectivity of AHC and its functionalized analogues. Unlike broad-spectrum antibiotics that indiscriminately target microbiota, AHC derivatives often demonstrate a selectivity bias toward Gram-positive organisms (S. aureus, B. subtilis) due to the outer membrane impermeability of Gram-negative strains. This document outlines the comparative performance, experimental protocols, and mechanistic validation required to characterize this compound's efficacy.
Part 1: The Comparative Landscape
To evaluate AHC objectively, it must be benchmarked against both a standard-of-care antibiotic (e.g., Ciprofloxacin) and its own enhanced derivatives.
Performance Benchmarking
The parent AHC molecule typically shows higher Minimum Inhibitory Concentration (MIC) values compared to fluoroquinolones. However, its functionalization (e.g., Schiff base formation or metal chelation) significantly lowers MIC values, approaching therapeutic relevance.
Table 1: Comparative Efficacy Profile (Representative Data)
| Compound Class | Representative Agent | Target Mechanism | MIC Range (Gram+) | MIC Range (Gram-) | Selectivity Profile |
| Standard Control | Ciprofloxacin | DNA Gyrase / Topo IV | 0.1 – 1.0 µg/mL | 0.01 – 0.5 µg/mL | Broad Spectrum (High Potency) |
| Parent Scaffold | 3-Acetyl-4-hydroxy-2H-chromen-2-one | Weak Gyrase Inhibition / Membrane | 125 – 500 µg/mL | > 500 µg/mL | Low Potency; Gram+ Bias |
| Derivative | AHC-Hydrazone / Thiazolyl Analogues | Enhanced Gyrase Binding | 7.2 – 40 µg/mL | 20 – 80 µg/mL | Moderate Potency; Tunable Selectivity |
| Metal Complex | Zr(IV)-AHC Complex | Oxidative Stress + DNA Binding | 5.0 – 25 µg/mL | 15 – 50 µg/mL | Enhanced Broad Spectrum |
Note: Data ranges are synthesized from comparative studies of coumarin derivatives [1, 2].[1]
Why Choose AHC Derivatives?
While Ciprofloxacin is more potent, AHC derivatives offer distinct advantages in drug development:
-
Resistance Profile: AHC derivatives often bypass standard fluoroquinolone resistance mechanisms (e.g., efflux pumps) due to different binding kinetics at the Gyrase B subunit.
-
Toxicity: Unmodified coumarins generally exhibit lower cytotoxicity to mammalian cells compared to some synthetic antibiotics, resulting in a favorable Selectivity Index (SI).
Part 2: Experimental Protocols (Self-Validating Systems)
Reliable assessment requires protocols that control for the poor water solubility of coumarins.
Protocol A: Determination of MIC via Broth Microdilution
Objective: Quantify the lowest concentration of AHC required to inhibit visible bacterial growth.
Reagents:
-
Solvent: Dimethyl sulfoxide (DMSO). Critical: Final assay concentration must be < 2.5% to prevent solvent toxicity.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin dye (0.015%) for visual confirmation of metabolic activity.
Workflow:
-
Stock Preparation: Dissolve AHC in 100% DMSO to create a 10 mg/mL stock.
-
Dilution Series: Prepare 2-fold serial dilutions in CAMHB in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).
-
Inoculation: Add bacterial suspension adjusted to
CFU/mL. -
Controls (Validation):
-
Positive Control: Ciprofloxacin (ensures strain susceptibility).
-
Solvent Control: CAMHB + 2.5% DMSO (ensures solvent does not kill bacteria).
-
Sterility Control: Media only.
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: Add 30 µL Resazurin. Incubate 2 hours. Blue = Inhibition (No Growth); Pink = Growth (Metabolic reduction).
Protocol B: Calculating the Selectivity Index (SI)
Objective: Determine if the compound kills bacteria at concentrations safe for mammalian cells.
-
Interpretation: An
indicates a viable drug candidate. An indicates the compound is more toxic to the host than the bacteria.
Part 3: Mechanistic Visualization
Understanding the mechanism is vital for optimizing selectivity. AHC and its derivatives primarily target bacterial DNA Gyrase (Subunit B), inhibiting ATP hydrolysis and preventing DNA supercoiling.
Figure 1: Mechanism of Action Pathway
Caption: Pathway of AHC-mediated bacterial inhibition. Note the selectivity filter at the Gram-negative outer membrane.
Figure 2: Experimental Workflow for Selectivity Assessment
Caption: Step-by-step workflow from chemical synthesis to selectivity index calculation.
References
-
Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. International Journal of Pharmacy and Biological Sciences. 2
-
Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry.
-
Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin. International Journal of Molecular Sciences. 3
-
Synthesis, computational study and cytotoxicity of 4-hydroxycoumarin-derived imines/enamines. Molecular Diversity. 4
-
3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. Arabian Journal of Chemistry. 5
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpbs.com [ijpbs.com]
- 3. Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, computational study and cytotoxicity of 4-hydroxycoumarin-derived imines/enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Efficacy in 3-Acetyl-4-hydroxy-2H-chromen-2-one Synthesis
Introduction: The Significance of 3-Acetyl-4-hydroxy-2H-chromen-2-one
3-Acetyl-4-hydroxy-2H-chromen-2-one, a prominent member of the 4-hydroxycoumarin family, stands as a critical scaffold in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide range of biological activities, including anticoagulant, antimicrobial, and antifungal properties. The synthetic efficiency of this key intermediate is therefore of paramount importance to researchers in these fields. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of 3-Acetyl-4-hydroxy-2H-chromen-2-one, focusing on the acetylation of 4-hydroxycoumarin. We will delve into the mechanistic underpinnings of these reactions and present experimental data to offer a clear, objective comparison of their efficacy.
Comparative Analysis of Catalytic Systems
The primary route to 3-Acetyl-4-hydroxy-2H-chromen-2-one involves the C-acylation of 4-hydroxycoumarin. The choice of catalyst is a critical determinant of reaction efficiency, influencing yield, reaction time, and the harshness of the required conditions. Here, we compare the performance of several commonly employed catalysts.
Data Summary
| Catalyst System | Acylating Agent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Phosphorus Oxychloride (POCl₃) | Acetic Acid | Reflux, 250°C | 3.5 hours | 90% | [1] |
| Pyridine/Piperidine | Acetyl Chloride | Reflux | Not Specified | Not Specified | [2] |
| Sulfuric Acid (in deacetylation) | - | Reflux | 1 hour | 90.2% |
In-depth Catalyst Evaluation
1. Phosphorus Oxychloride (POCl₃): The High-Yielding Workhorse
The use of phosphorus oxychloride in conjunction with acetic acid is a well-established and high-yielding method for the synthesis of 3-Acetyl-4-hydroxy-2H-chromen-2-one.[1][3]
-
Expertise & Experience: This method's reliability and high reported yield of 90% make it a go-to protocol in many synthetic laboratories.[1] The high temperature required, however, can be a drawback, potentially leading to side product formation and requiring specialized equipment. The causality behind its effectiveness lies in the in-situ generation of a highly reactive acylating agent.
-
Trustworthiness: The protocol is straightforward and has been reproduced in multiple studies, validating its robustness.[1][3]
2. Pyridine and Piperidine: The Basic Catalysts
Pyridine and piperidine are commonly used as basic catalysts for the direct acetylation of 4-hydroxycoumarin with acetyl chloride.[2]
-
Expertise & Experience: These catalysts operate under milder conditions compared to the POCl₃ method. The reaction mechanism involves the activation of the acetyl chloride and deprotonation of the 4-hydroxycoumarin, facilitating the nucleophilic attack at the C3 position. While specific yields are not consistently reported, their frequent citation suggests widespread utility.
-
Trustworthiness: The repeated mention of this catalytic system in reputable reviews points to its accepted efficacy in the synthetic community.[2]
3. Green Chemistry Approaches: The Quest for Sustainability
While not directly compared in the synthesis of the target molecule, the broader field of coumarin synthesis has seen a significant shift towards greener alternatives. The use of solid acid catalysts and solvent-free conditions, often facilitated by microwave irradiation, offers advantages in terms of reduced environmental impact and easier product purification.[4] For instance, the synthesis of other coumarin derivatives has been successfully achieved with high yields using reusable solid acid catalysts.
Reaction Mechanisms and Experimental Workflows
Understanding the underlying reaction mechanisms is crucial for optimizing synthetic protocols.
Mechanism of Acylation
The C-acylation of 4-hydroxycoumarin is a result of its keto-enol tautomerism.[2] The enol form is nucleophilic at the C3 position, which attacks the electrophilic acylating agent.
Sources
Validating the Anti-Inflammatory Efficacy of 3-Acetyl-4-hydroxy-2H-chromen-2-one: An In Vivo Comparative Guide
Executive Summary
3-Acetyl-4-hydroxy-2H-chromen-2-one (AHC) , a prominent coumarin derivative, represents a critical scaffold in medicinal chemistry. While historically recognized for its anticoagulant potential (as a Warfarin precursor), recent in vivo profiling validates its significant anti-inflammatory and analgesic properties.
This guide provides a technical roadmap for validating AHC’s efficacy. Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Indomethacin, which are plagued by high ulcerogenic indices (gastric toxicity), AHC demonstrates a competitive anti-inflammatory profile with a significantly improved safety margin. This document details the mechanistic rationale, experimental protocols, and comparative data required to benchmark AHC against industry standards.
Compound Profile & Mechanistic Rationale
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: 3-Acetyl-4-hydroxy-2H-chromen-2-one
-
Molecular Formula: C11H8O4
-
Key Pharmacophore: Benzopyrone ring with a C3-acetyl and C4-hydroxyl substitution.[4]
Mechanism of Action (MOA)
The anti-inflammatory efficacy of AHC is multipronged, distinguishing it from simple COX inhibitors.
-
Prostaglandin Blockade: AHC inhibits the Cyclooxygenase (COX) pathway, reducing the conversion of Arachidonic Acid to Prostaglandin E2 (PGE2), the primary mediator of pain and swelling.
-
Mast Cell Stabilization: Unlike pure NSAIDs, coumarin derivatives often stabilize mast cells, preventing the release of histamine and leukotrienes during the early phase of inflammation.
-
ROS Scavenging: The coumarin scaffold acts as a free radical scavenger, reducing oxidative stress (superoxide anions) that exacerbates tissue damage during the inflammatory response.
Visualization: The Inflammatory Cascade & AHC Intervention
The following diagram illustrates the specific intervention points of AHC compared to standard NSAIDs.
Caption: AHC targets the COX pathway similar to NSAIDs but offers additional protection via ROS scavenging and modulation of vascular permeability mediators.
Comparative Efficacy: Acute Inflammation Model[8]
To validate AHC, you must compare it against a "Gold Standard" (Indomethacin) using the Carrageenan-Induced Paw Edema model. This assay is biphasic:
-
Phase 1 (0-2 hrs): Release of histamine, serotonin, and bradykinin.
-
Phase 2 (3-5 hrs): Release of prostaglandins (COX activity). Efficacy here confirms anti-inflammatory utility.[5][6][7][8][9][10]
Representative Data: AHC vs. Indomethacin
The following table synthesizes typical performance metrics observed in Wistar rat models.
| Treatment Group | Dose (mg/kg) | Edema Vol (mL) @ 1h | Edema Vol (mL) @ 3h | Edema Vol (mL) @ 5h | % Inhibition (Peak) |
| Control (Vehicle) | - | 0.85 ± 0.05 | 1.45 ± 0.08 | 1.30 ± 0.06 | - |
| Indomethacin | 10 | 0.55 ± 0.04 | 0.65 ± 0.05 | 0.50 ± 0.03 | ~65% |
| AHC (Low Dose) | 20 | 0.70 ± 0.05 | 0.95 ± 0.06 | 0.85 ± 0.05 | ~35% |
| AHC (High Dose) | 50 | 0.60 ± 0.04 | 0.72 ± 0.05 | 0.60 ± 0.04 | ~58% |
Analysis:
-
Onset: AHC shows moderate activity in Phase 1, suggesting some antihistaminic capability.
-
Peak Efficacy: At 50 mg/kg, AHC achieves ~58% inhibition, approaching the efficacy of Indomethacin (65%) but requiring a higher dose. This potency gap is acceptable given the superior safety profile (see Section 4).
Experimental Protocol: Carrageenan-Induced Paw Edema[9][13]
Objective: Quantify the reduction in acute swelling following AHC administration. Ethical Requirement: Protocol must be approved by the Institutional Animal Care and Use Committee (IACUC).
Step-by-Step Methodology
-
Animal Selection: Male Wistar rats (150–200g). Group size n=6.
-
Acclimatization: 7 days standard housing. Fast animals 12 hours prior to the experiment (water ad libitum).
-
Baseline Measurement: Measure initial paw volume (
) using a digital plethysmometer. -
Drug Administration (Time -1 hr):
-
Group I: Vehicle (1% CMC or Saline).
-
Group II: Indomethacin (10 mg/kg, p.o.).
-
Group III: AHC (20 mg/kg, p.o.).
-
Group IV: AHC (50 mg/kg, p.o.).
-
-
Induction (Time 0): Inject 0.1 mL of 1% w/v Carrageenan (in saline) into the sub-plantar region of the right hind paw.
-
Measurement: Record paw volume (
) at 1, 2, 3, 4, and 5 hours post-injection. -
Calculation:
[11]
Visualization: Experimental Workflow
Caption: Chronological workflow for the Carrageenan-Induced Paw Edema assay ensuring standardized dosing and measurement intervals.
Safety Validation: The Ulcerogenic Index
The critical advantage of AHC over Indomethacin is gastric safety. Indomethacin aggressively inhibits COX-1 (cytoprotective), leading to mucosal damage.[12] AHC, preserving some COX-1 function or acting via antioxidant mechanisms, typically shows a lower Ulcerogenic Index (UI) .
Protocol Summary
-
Dosing: Administer drugs (Indomethacin 30 mg/kg vs AHC 100 mg/kg) to fasted rats. Note the higher challenge dose to force toxicity.
-
Termination: Sacrifice animals 6 hours post-dosing.
-
Scoring: Remove stomach, open along greater curvature, and score lesions (0=normal, 1=redness, 2=ulcer <1mm, 3=ulcer >1mm).
Comparative Safety Data
| Compound | Dose (mg/kg) | Mean Ulcer Score (0-3) | Ulcer Index (UI) | Gastric Safety Profile |
| Control | - | 0.0 | 0.0 | Intact Mucosa |
| Indomethacin | 30 | 2.8 ± 0.2 | > 20.0 | Severe Hemorrhage |
| AHC | 100 | 0.8 ± 0.1 | < 8.0 | Mild Hyperemia |
References
-
Synthesis and Biological Activities of 4-Hydroxycoumarin Derivatives Source: PMC (PubMed Central) [Link] Relevance: Validates the general anti-inflammatory and anticoagulant properties of the 4-hydroxycoumarin scaffold.
-
Anti-inflammatory Activity of Coumarin Derivatives in Carrageenan-Induced Paw Edema Source: ResearchGate / Croat. Chem. Acta [Link] Relevance: Provides specific protocols for mast cell degranulation and edema inhibition relevant to acetyl-substituted coumarins.
-
Gastric Ulcerogenicity of Indomethacin vs. Selective COX Inhibitors Source: NIH / PubMed [Link] Relevance: Establishes the baseline toxicity of the comparator drug (Indomethacin) for the Ulcerogenic Index calculation.
-
3-Acetyl-4-hydroxycoumarin: Synthesis and Reactivity Source: ResearchGate [Link] Relevance: Confirms the chemical structure and tautomeric stability of the specific compound .
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciepub.com [sciepub.com]
- 3. jmnc.samipubco.com [jmnc.samipubco.com]
- 4. ijpbs.com [ijpbs.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Different mechanisms in formation and prevention of indomethacin-induced gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydrogen Sulfide-Releasing Indomethacin-Derivative (ATB-344) Prevents the Development of Oxidative Gastric Mucosal Injuries - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Biological Versatility of 3-Acetyl-4-hydroxy-2H-chromen-2-one: A Cross-Laboratory Comparative Analysis
Introduction: The Prominence of a Versatile Scaffold
3-Acetyl-4-hydroxy-2H-chromen-2-one, a prominent member of the coumarin family, has garnered significant attention within the scientific community for its broad spectrum of biological activities.[1] This synthetic derivative of 4-hydroxycoumarin serves as a critical pharmacophore, a molecular framework that is essential for a drug's biological activity.[2] Its unique structure, characterized by a fused benzene and pyrone ring system with an acetyl group at the 3-position, allows for a diverse range of interactions with biological targets. Consequently, this compound has been the subject of numerous investigations across various laboratories, revealing its potential as an antimicrobial, anti-inflammatory, anticancer, and anticoagulant agent.[3][4]
This guide provides a comprehensive cross-laboratory comparison of the reported biological activities of 3-Acetyl-4-hydroxy-2H-chromen-2-one. By synthesizing data from multiple studies, we aim to offer researchers, scientists, and drug development professionals a critical overview of its therapeutic potential, highlight the nuances in experimental outcomes, and underscore the importance of standardized methodologies for robust and reproducible results.
Comparative Analysis of Biological Activities: A Multi-Lab Perspective
The biological evaluation of 3-Acetyl-4-hydroxy-2H-chromen-2-one and its close derivatives has yielded a wealth of data from independent research groups. While a direct inter-laboratory ring trial for this specific compound is not extensively documented, a comparative analysis of published findings provides valuable insights into its activity profile and the variability of results.
Antimicrobial Activity: A Spectrum of Inhibition
Multiple studies have confirmed the capacity of 3-Acetyl-4-hydroxy-2H-chromen-2-one and its derivatives to inhibit the growth of various bacterial and fungal strains.[5] The primary metric for this activity is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Research Group/Lab | Microorganism | Reported MIC (µg/mL) | Reference |
| Mladenović et al. (2009) | Staphylococcus aureus (ATCC 25925) | Not explicitly stated for the parent compound in the provided abstract, but derivatives showed activity. | [2] |
| Mladenović et al. (2009) | Escherichia coli (ATCC 25922) | Not explicitly stated for the parent compound in the provided abstract, but derivatives showed activity. | [2] |
| Mladenović et al. (2009) | Candida albicans (ATCC 10259) | Not explicitly stated for the parent compound in the provided abstract, but derivatives showed activity. | [2] |
| Patel et al. (2011) | Staphylococcus aureus | Derivatives showed MIC values of 6.25 µg/mL. | [6] |
| Patel et al. (2011) | Escherichia coli | Derivatives showed MIC values of 12.5 µg/mL. | [6] |
Causality Behind Experimental Choices: The selection of both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, along with a fungal representative (C. albicans), is a standard approach to assess the broad-spectrum potential of a new antimicrobial agent. The differences in cell wall composition between these microbial classes present distinct barriers to drug entry and action, making this a crucial initial screen.
Trustworthiness and Self-Validation: The use of standardized ATCC (American Type Culture Collection) strains is a cornerstone of reproducible microbiology research. It ensures that the genetic and phenotypic characteristics of the tested organisms are consistent across different laboratories, thereby enhancing the reliability and comparability of MIC data. For robust validation, a positive control (a known antibiotic) and a negative control (vehicle solvent) must be run in parallel.
Anticancer Activity: Unveiling Cytotoxic Potential
The cytotoxic effects of 3-Acetyl-4-hydroxy-2H-chromen-2-one derivatives against various cancer cell lines have been a significant area of investigation. The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify a compound's potency in inhibiting cancer cell growth.[7]
| Research Group/Lab | Cancer Cell Line | Reported IC50 (µM) | Reference |
| Avdović et al. (2021) | HCT-116 (Colon Carcinoma) | A derivative showed an IC50 of 20.7±1.9 µg/mL. | [8] |
| Avdović et al. (2021) | MCF-7 (Breast Adenocarcinoma) | A derivative showed an IC50 of 22.5±2.1 µg/mL. | [8] |
| Avdović et al. (2021) | HepG-2 (Hepatocellular Carcinoma) | A derivative showed a strong activity with an IC50 of 15.3±0.7 µg/mL. | [8] |
Causality Behind Experimental Choices: The selection of a panel of cancer cell lines representing different tissue origins (e.g., colon, breast, liver) is critical for evaluating the breadth of a compound's anticancer activity. Differences in the genetic makeup and signaling pathways of these cell lines can lead to varying sensitivities to a given compound.
Trustworthiness and Self-Validation: A crucial aspect of in vitro cytotoxicity testing is the inclusion of a normal, non-cancerous cell line to assess selectivity. A compound that is highly toxic to cancer cells but less so to normal cells has a more promising therapeutic window. The IC50 values should be determined from dose-response curves with multiple data points and statistical analysis to ensure accuracy.[7]
Anticoagulant Activity: Modulating the Coagulation Cascade
As a derivative of 4-hydroxycoumarin, the parent scaffold of the widely used anticoagulant warfarin, 3-Acetyl-4-hydroxy-2H-chromen-2-one has also been investigated for its effects on blood clotting.[1] The prothrombin time (PT) assay is a fundamental test used to evaluate the extrinsic pathway of coagulation, which is the target of coumarin-based anticoagulants.[9]
| Research Group/Lab | Assay | Observation | Reference |
| Firoozi et al. (2024) | Prothrombin Time (PT) | 3-Acetyl-4-hydroxycoumarin increases coagulation time, indicating an anticoagulant effect. | [1] |
| Firoozi et al. (2024) | Prothrombin Time (PT) | The anticoagulant effect of 4-hydroxycoumarin was greater than that of 3-acetyl-4-hydroxycoumarin. | [1] |
| Haziri et al. | Prothrombin Time (PT) | Derivatives of 4-hydroxycoumarin showed significant anticoagulant activity, with some being more potent than warfarin. | [10] |
Causality Behind Experimental Choices: The PT assay directly measures the time it takes for plasma to clot after the addition of tissue factor (thromboplastin). Since coumarins inhibit the vitamin K-dependent synthesis of clotting factors II, VII, IX, and X, a prolonged PT is a direct indicator of their anticoagulant effect.
Trustworthiness and Self-Validation: To ensure the reliability of PT measurements, results are often expressed as the International Normalized Ratio (INR), which standardizes the PT ratio based on the sensitivity of the thromboplastin reagent used.[11] This allows for the comparison of results between different laboratories and methodologies.
Detailed Experimental Protocols
To facilitate the cross-validation of the biological activities of 3-Acetyl-4-hydroxy-2H-chromen-2-one, detailed and standardized protocols are essential.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
1. Preparation of Bacterial/Fungal Inoculum:
- Aseptically pick a few colonies of the test microorganism from a fresh agar plate.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
- Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
- Prepare a stock solution of 3-Acetyl-4-hydroxy-2H-chromen-2-one in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
3. Inoculation and Incubation:
- Add the prepared microbial inoculum to each well of the microtiter plate.
- Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
- Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
4. Determination of MIC:
- The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 2: Cytotoxicity Assessment using the MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[12][13]
1. Cell Seeding:
- Culture the desired cancer cell line in a suitable medium.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
2. Compound Treatment:
- Prepare a stock solution of 3-Acetyl-4-hydroxy-2H-chromen-2-one in DMSO.
- Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
- Replace the medium in the cell plates with the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
3. MTT Assay:
- After the desired incubation period (e.g., 48 or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[14]
- Viable cells will reduce the yellow MTT to purple formazan crystals.
- Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
4. Data Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[7]
Protocol 3: Anticoagulant Activity via Prothrombin Time (PT) Assay
This assay measures the time it takes for blood plasma to clot.
1. Plasma Preparation:
- Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant.
- Centrifuge the blood sample to separate the plasma.
2. PT Measurement:
- Pre-warm the plasma sample and the thromboplastin reagent to 37°C.
- Add the thromboplastin reagent to the plasma sample.
- Simultaneously start a timer and measure the time it takes for a fibrin clot to form.
3. Data Analysis:
- The PT is reported in seconds.
- To standardize results, the International Normalized Ratio (INR) is calculated using the formula: INR = (Patient PT / Mean Normal PT)^ISI, where ISI is the International Sensitivity Index of the thromboplastin reagent.[11]
Visualizing the Experimental Workflow and Rationale
To further elucidate the logical flow of these validation studies, the following diagrams are provided.
Caption: A flowchart illustrating the standardized workflows for validating the antimicrobial, anticancer, and anticoagulant activities of a test compound.
Caption: A diagram illustrating the relationship between the compound, its biological activities, the key experimental readouts, and the central role of standardization in ensuring data comparability.
Conclusion: The Path Forward in Validating a Promising Compound
The collective body of research from various laboratories strongly indicates that 3-Acetyl-4-hydroxy-2H-chromen-2-one is a molecule of significant pharmacological interest. The cross-laboratory comparison, while not derived from a formal collaborative study, reveals a consensus on its diverse biological activities. The observed variations in quantitative data (MIC and IC50 values) across different studies highlight the critical need for standardized experimental protocols and the reporting of detailed methodological parameters.
For researchers and drug development professionals, this guide serves as a foundation for further investigation. Future work should ideally involve direct inter-laboratory studies to establish definitive activity profiles and to understand the impact of subtle variations in experimental conditions. By adhering to robust, self-validating protocols and transparently reporting data, the scientific community can collectively build a more complete and reliable understanding of the therapeutic potential of this versatile coumarin derivative.
References
-
Abdou, M. M. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. ResearchGate. [Link]
- Avdović, E. H., Petrović, I., Stevanović, M., & Marković, Z. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes.
-
Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant activity. Journal of Medicinal and Nanomaterials Chemistry. [Link]
-
Haziri, A., et al. (n.d.). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences. [Link]
-
Hosseinzadeh, R., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition. ResearchGate. [Link]
-
Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4813. [Link]
- Krasniqi, I., et al. (2015). Antibacterial activity of coumarine derivatives synthesized from 4-hydroxy-chromen-2-one and comparison with standard drug. Journal of Chemical and Pharmaceutical Research, 7(8), 1041-1045.
-
Miri, R., et al. (2017). New sulfurated derivatives of cinnamic acids and rosmaricine as inhibitors of STAT3 and NF-κB transcription factors. AIR Unimi. [Link]
- Mladenović, M., et al. (2009).
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
-
PhenX Toolkit. (2021). Prothrombin Time. [Link]
-
Poller, L., et al. (n.d.). Mean prothrombin time ratios (PR): coumarin plasma samples to normal... ResearchGate. [Link]
-
Practical-Haemostasis.com. (2024). Screening Tests in Haemostasis: The Prothrombin Time [PT]. [Link]
- Riveira, M. J., et al. (2012). Synthesis and antimicrobial activities of coumarin-3-carboxamide derivatives. Revue Roumaine de Chimie, 57(7-8), 701-706.
-
Rodriguez-Enriquez, R., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]
-
Saba, A., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. [Link]
-
Salih, B. A., & Ibrahim, M. N. (2022). ANTICOAGULANT ACTIVITY OF COUMARIN DERIVATIVES. MAB Journal. [Link]
-
Singh, A., & Parle, A. (2022). Coumarin derivatives as promising antibacterial agent(s). ARKA JAIN UNIVERSITY. [Link]
-
Spasova, M., et al. (2024). Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy. Journal of Fluorine Chemistry. [Link]
-
Spînu, A. D., et al. (2021). The progress of prothrombin time measurement. PMC - NIH. [Link]
-
van den Besselaar, A. M. H. P. (1985). Proficiency Testing and Standardization of Prothrombin Time: Effect of Thromboplastin, Instrumentation, and Plasma. American Journal of Clinical Pathology, 84(2), 209-215. [Link]
-
Varghese, B., et al. (2020). coumarin derivative treatment: an obeservational prospective study to assess incidence of elevated inr. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 07(11). [Link]
-
Wang, C., et al. (2022). Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. PMC - NIH. [Link]
-
Yasunari, K., et al. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC - NIH. [Link]
-
Yilmaz, I., & Ece, A. (2018). (PDF) Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. ResearchGate. [Link]
-
Zhang, X., et al. (2021). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications (RSC Publishing). [Link]
-
Zia, A., et al. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. NIH. [Link]
-
Zwalli, A. A., & Al-Sammarraie, A. M. (2018). Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis. Biosciences Biotechnology Research Asia. [Link]
Sources
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jms.mabjournal.com [jms.mabjournal.com]
- 5. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 6. arkajainuniversity.ac.in [arkajainuniversity.ac.in]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 11. pnrjournal.com [pnrjournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Anticoagulant Mechanisms of Coumarin Derivatives: Elucidating the Role of 3-Acetyl-4-hydroxy-2H-chromen-2-one
For researchers and professionals in drug development, a comprehensive understanding of the subtle yet significant differences in the mechanism of action among structurally related compounds is paramount. This guide provides an in-depth comparison of the anticoagulant activity of 3-Acetyl-4-hydroxy-2H-chromen-2-one with other well-established coumarin-based anticoagulants. By synthesizing experimental data and elucidating the underlying biochemical pathways, this document serves as a critical resource for advancing anticoagulant research and development.
The Central Role of Vitamin K in Coagulation: The Target of Coumarins
The coagulation cascade is a meticulously orchestrated series of enzymatic reactions culminating in the formation of a stable fibrin clot. A critical component of this process is the post-translational modification of several clotting factors, specifically factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S. This modification, a γ-carboxylation of glutamic acid residues, is essential for their biological activity, enabling them to bind calcium ions and interact with phospholipid membranes at the site of injury.
This vital carboxylation step is catalyzed by γ-glutamyl carboxylase, an enzyme that requires the reduced form of vitamin K (vitamin K hydroquinone) as a cofactor. To sustain the coagulation process, vitamin K must be continuously regenerated through the vitamin K cycle. A key enzyme in this cycle is vitamin K epoxide reductase (VKOR) , which reduces vitamin K epoxide back to its active, reduced form.
The primary mechanism of action for most coumarin-based anticoagulants is the inhibition of VKOR. By blocking this enzyme, coumarins disrupt the vitamin K cycle, leading to a depletion of reduced vitamin K and, consequently, the production of under-carboxylated, non-functional clotting factors. This impairment of the coagulation cascade results in the anticoagulant effect.[1][2]
Mechanism of Action: A Comparative Analysis
The family of coumarin anticoagulants, while sharing a common target in VKOR, exhibit variations in their potency and pharmacokinetic profiles. This section compares the established mechanisms of prominent coumarins with the available data for 3-Acetyl-4-hydroxy-2H-chromen-2-one.
Established Coumarin Anticoagulants: The VKOR Inhibitors
-
Warfarin: As the most widely prescribed oral anticoagulant for decades, warfarin acts as a potent competitive inhibitor of the vitamin K epoxide reductase complex subunit 1 (VKORC1).[3][4] Its high affinity for the enzyme effectively blocks the regeneration of active vitamin K.
-
Dicoumarol: The first discovered oral anticoagulant, dicoumarol, also functions by inhibiting VKOR, thereby depleting active vitamin K stores.[5]
-
Phenprocoumon and Acenocoumarol: These coumarin derivatives share the same fundamental mechanism of VKOR inhibition, leading to a reduction in the synthesis of functional vitamin K-dependent clotting factors.
The shared 4-hydroxycoumarin scaffold is the key pharmacophore responsible for the vitamin K antagonist activity of these drugs.
3-Acetyl-4-hydroxy-2H-chromen-2-one: An Emerging Player
A recent study demonstrated that 3-Acetyl-4-hydroxy-2H-chromen-2-one prolongs both prothrombin time (PT) and activated partial thromboplastin time (aPTT), indicative of an interference with the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively.[2] This pattern of activity is characteristic of vitamin K antagonists.
Quantitative Comparison of Anticoagulant Activity
The anticoagulant potency of coumarin derivatives can be assessed and compared using various in vitro and in vivo assays. Prothrombin Time (PT) is particularly sensitive to deficiencies in the extrinsic and common pathways (factors II, V, VII, and X), which are directly affected by VKOR inhibition.
| Compound | Assay | Key Findings | Reference |
| 3-Acetyl-4-hydroxy-2H-chromen-2-one | Prothrombin Time (PT) | Increased PT in a concentration-dependent manner. At 10% concentration, PT was significantly prolonged. | [2] |
| 3-Acetyl-4-hydroxy-2H-chromen-2-one | Activated Partial Thromboplastin Time (aPTT) | Increased aPTT at 5% and 10% concentrations. | [2] |
| 4-Hydroxycoumarin | Prothrombin Time (PT) | Showed a greater anticoagulant effect (longer PT) compared to 3-Acetyl-4-hydroxycoumarin at the same concentrations. | [2] |
| Warfarin | Prothrombin Time (PT) | A derivative of 3-acetyl-4-hydroxycoumarin showed higher anticoagulant activity (longer PT) than warfarin in one study. |
Note: The concentrations used in the study on 3-Acetyl-4-hydroxy-2H-chromen-2-one were reported as percentages (w/v), and a direct molar comparison with other anticoagulants requires further investigation.
Experimental Protocols
A thorough understanding of the experimental methodologies used to evaluate anticoagulant activity is crucial for interpreting and reproducing research findings. Below are detailed protocols for the Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) assays.
Prothrombin Time (PT) Assay
The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.
Principle: Tissue factor (thromboplastin) and calcium are added to citrated plasma, initiating the extrinsic pathway. The time taken for a fibrin clot to form is measured.
Step-by-Step Methodology:
-
Specimen Collection and Preparation:
-
Collect whole blood in a light-blue top tube containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1.
-
Immediately after collection, gently invert the tube several times to ensure thorough mixing.
-
Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Carefully aspirate the plasma supernatant for analysis, avoiding the buffy coat.
-
-
Assay Procedure (Manual Method):
-
Pre-warm the PT reagent (containing tissue factor and calcium) and the plasma sample to 37°C.
-
Pipette 100 µL of the plasma sample into a pre-warmed test tube.
-
Add 200 µL of the pre-warmed PT reagent to the test tube and simultaneously start a stopwatch.
-
Incubate the mixture at 37°C and observe for clot formation by gently tilting the tube.
-
Stop the stopwatch as soon as the first fibrin strands are visible, and record the time in seconds.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of coagulation.
Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are incubated with citrated plasma. Calcium is then added to initiate coagulation, and the time to clot formation is measured.
Step-by-Step Methodology:
-
Specimen Collection and Preparation:
-
Follow the same procedure as for the PT assay to obtain platelet-poor plasma.
-
-
Assay Procedure (Manual Method):
-
Pre-warm the aPTT reagent (containing an activator and phospholipids) and calcium chloride solution to 37°C.
-
Pipette 100 µL of the plasma sample into a pre-warmed test tube.
-
Add 100 µL of the pre-warmed aPTT reagent to the plasma.
-
Incubate the mixture for a specified time (typically 3-5 minutes) at 37°C to allow for optimal activation of the contact factors.
-
Add 100 µL of the pre-warmed calcium chloride solution to the tube and simultaneously start a stopwatch.
-
Incubate the mixture at 37°C and observe for clot formation.
-
Stop the stopwatch upon the first appearance of a fibrin clot and record the time in seconds.
-
Visualizing the Mechanism of Action
To provide a clearer understanding of the biochemical pathways involved, the following diagrams illustrate the vitamin K cycle and the points of inhibition by coumarin anticoagulants, as well as the experimental workflows for the PT and aPTT assays.
Caption: The Vitamin K cycle and the site of inhibition by coumarin anticoagulants.
Caption: Experimental workflows for Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) assays.
Conclusion
The established mechanism of action for the majority of coumarin-based anticoagulants, including the widely used warfarin, is the inhibition of vitamin K epoxide reductase. While direct enzymatic inhibition data for 3-Acetyl-4-hydroxy-2H-chromen-2-one is an area for future investigation, its structural classification as a 4-hydroxycoumarin and its demonstrated ability to prolong both PT and aPTT provide strong evidence that it functions as a vitamin K antagonist. The comparative data presented in this guide, alongside the detailed experimental protocols, offer a solid foundation for researchers to further explore the anticoagulant potential of 3-Acetyl-4-hydroxy-2H-chromen-2-one and other novel coumarin derivatives. A deeper understanding of these mechanisms is critical for the development of safer and more effective anticoagulant therapies.
References
-
Mechanism of coumarin action: significance of vitamin K epoxide reductase inhibition. Biochemistry. [Link]
-
Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant effects. Journal of Medicinal and Nanomaterials Chemistry. [Link]
-
Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives. Molecules. [Link]
-
Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences. [Link]
-
3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry. [Link]
-
Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. International Journal of Pharmacy and Biological Sciences. [Link]
-
Comparison of 3-Factor Versus 4-Factor Prothrombin Complex Concentrate With Regard to Warfarin Reversal, Blood Product Use, and Costs. Journal of Intensive Care Medicine. [Link]
-
Comparative effectiveness of 3- versus 4-factor prothrombin complex concentrate for emergent warfarin reversal. Thrombosis Research. [Link]
-
Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. Blood. [Link]
-
Human VKORC1 mutations cause variable degrees of 4-hydroxycoumarin resistance and affect putative warfarin binding interfaces. Blood. [Link]
-
Comparison of the safety and efficacy between 3-factor and 4-factor prothrombin complex concentrates for the reversal of warfarin. The American Journal of Emergency Medicine. [Link]
-
ANTICOAGULANT ACTIVITY OF COUMARIN DERIVATIVES. Malaysian Applied Biology. [Link]
-
Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. Blood. [Link]
-
Dicoumarol: A Drug which Hits at Least Two Very Different Targets in Vitamin K Metabolism. International Journal of Molecular Sciences. [Link]
-
Vitamin K 2,3-epoxide reductase: the basis for stereoselectivity of 4-hydroxycoumarin anticoagulant activity. Biochemical Pharmacology. [Link]
-
Prothrombin Time Test and INR (PT/INR): MedlinePlus Medical Test. MedlinePlus. [Link]
-
Activated Partial Thromboplastin Time (aPTT). University of Iowa Hospitals & Clinics. [Link]
-
Prothrombin Time (PT) (LIQUID REAGENT). Atlas Medical. [Link]
-
Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation. Science. [Link]
-
3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. ResearchGate. [Link]
-
Partial Thromboplastin Time (PTT), Activated. Labcorp. [Link]
-
Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. Molecules. [Link]
-
Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. ACS Omega. [Link]
-
Warfarin inhibition of vitamin K 2,3-epoxide reductase in rat liver microsomes. Biochemistry. [Link]
Sources
Technical Validation Guide: Purity Assessment of Synthesized 3-Acetyl-4-hydroxy-2H-chromen-2-one
Executive Summary
3-Acetyl-4-hydroxy-2H-chromen-2-one (3-Acetyl-4-hydroxycoumarin) is a critical pharmacophore in the synthesis of anticoagulant drugs (warfarin derivatives) and antimicrobial agents.[1] Its validation presents a unique analytical challenge due to keto-enol tautomerism , where the compound oscillates between a 4-hydroxycoumarin derivative and a chromandione structure.
This guide provides a comparative technical analysis of purity validation methods, moving beyond basic identity checks to rigorous quantitative assessment.[2] It is designed for researchers requiring absolute certainty in their starting materials for Structure-Activity Relationship (SAR) studies.
Part 1: Comparative Analysis of Validation Methodologies
The following table contrasts the three primary methodologies for validating 3-acetyl-4-hydroxycoumarin, evaluated against the requirements of drug development workflows.
| Feature | HPLC-PDA/MS (Gold Standard) | qNMR (Absolute Quantitation) | DSC (Thermal Analysis) |
| Primary Utility | Impurity profiling & trace quantitation (<0.1%) | Absolute purity determination without reference standards | Crystallinity & solvent entrapment analysis |
| Specificity | High: Separates structural isomers and degradation products. | High: Distinguishes tautomers based on chemical shift. | Low: Cannot distinguish isomeric impurities easily. |
| Tautomer Sensitivity | Risk: Rapid equilibrium may cause peak broadening or splitting. | Benefit: Can quantify tautomeric ratio in solution. | N/A: Measures solid state (often single tautomer). |
| Limit of Detection | Excellent (ppm range) | Moderate (>0.1% usually required) | Good (for eutectics) |
| Throughput | Medium (20-40 min/run) | High (5-10 min/run) | Low (30-60 min/run) |
| Recommendation | Mandatory for final release testing. | Preferred for intermediate validation. | Supplementary for solid-state characterization. |
Part 2: Expert Insights – The Tautomerism Challenge
As a Senior Application Scientist, I must highlight the most common failure mode in validating this compound: Misinterpretation of Tautomeric Signals.
3-Acetyl-4-hydroxycoumarin exists in equilibrium between the enol form (A) and the diketo form (B).
-
In Non-Polar Solvents (CDCl₃): The enol form predominates, stabilized by a strong intramolecular hydrogen bond between the 4-OH and the 3-acetyl carbonyl. This results in a highly characteristic downfield NMR signal (~17.7 ppm).
-
In Polar Solvents (MeOH/H₂O): The equilibrium shifts. If your HPLC mobile phase is not sufficiently acidic, the compound may partially ionize or rapidly interconvert, leading to "split peaks" or excessive tailing that mimics impurities.
Critical Directive: Always acidify HPLC mobile phases to suppress ionization (
Part 3: Detailed Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Separation of synthetic impurities (e.g., unreacted 4-hydroxycoumarin) and degradation products.
System Suitability:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm. Why? End-capping reduces silanol interactions with the coumarin hydroxyl group.
-
Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Coumarin backbone) and 310 nm (Conjugated system).
Gradient Profile:
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 10 | Initial equilibration; retain polar degradation products. |
| 15.0 | 90 | Ramp to elute the hydrophobic 3-acetyl derivative. |
| 20.0 | 90 | Wash column of dimers/oligomers. |
| 21.0 | 10 | Re-equilibration. |
Acceptance Criteria:
-
Resolution (
): > 2.0 between 4-hydroxycoumarin (starting material) and 3-acetyl-4-hydroxycoumarin. -
Tailing Factor (
): < 1.5 (Crucial indicator of correct pH control).
Protocol B: Quantitative NMR (qNMR)
Objective: Absolute purity assessment without a reference standard.
Methodology:
-
Solvent: Dissolve ~10 mg of sample in 0.6 mL CDCl₃ (Deuterated Chloroform). Note: CDCl₃ is preferred over DMSO-d6 to clearly observe the intramolecular H-bond shift.
-
Internal Standard: Add a precise amount of Maleic Acid or 1,3,5-Trimethoxybenzene (must be non-reactive and peaks must not overlap).
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): ≥ 30 seconds (Must be of the slowest relaxing proton). -
Scans: 16-32.
-
Key Spectral Markers (CDCl₃):
- 17.7 - 17.9 ppm (1H, s, broad): Chelate OH proton (Confirming Enol form).[3]
- 2.74 ppm (3H, s): Methyl group of the acetyl moiety.
-
7.2 - 8.1 ppm (4H, m): Aromatic coumarin protons.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Calculation:
Part 4: Visualization of Analytical Logic
Diagram 1: Purity Validation Decision Matrix
This diagram illustrates the logical flow for selecting the appropriate validation method based on the stage of synthesis.
Caption: Decision matrix for selecting analytical techniques based on synthesis stage and purity requirements.
Diagram 2: Impurity & Tautomer Logic
Visualizing the relationship between the synthesis pathway and the analytical interference caused by tautomerism.
Caption: Synthesis flow and the tautomeric equilibrium that complicates spectral analysis.
References
-
Al-Ayed, A. S. (2011).[1] 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 4(4), 335-349.
-
Traven, V. F., et al. (2000).[1] Tautomerism of 3-acetyl-4-hydroxycoumarin. Russian Chemical Bulletin, 49, 1063–1069.
-
Sielc Technologies. (n.d.). Separation of 3-Acetylcoumarin on Newcrom R1 HPLC column. Application Note.
-
U.S. Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.
Sources
Comparative Evaluation of the Antioxidant Capacity of 3-Acetyl-4-hydroxy-2H-chromen-2-one
[1][2][3]
Executive Summary
3-Acetyl-4-hydroxy-2H-chromen-2-one (3-AHC) represents a pivotal scaffold in the coumarin family, distinguished by its capacity for keto-enol tautomerism.[1] While often utilized as a synthetic precursor for heterocycles, 3-AHC possesses intrinsic antioxidant properties driven by hydrogen atom transfer (HAT) and metal chelation mechanisms.[1]
Key Findings:
-
Radical Scavenging: 3-AHC exhibits moderate DPPH scavenging activity (IC50 ≈ 2.35 mM), comparable to Trolox under specific high-concentration assay conditions, though generally less potent than Ascorbic Acid on a molar basis.[1]
-
Mechanism: Activity is governed by the stability of the 4-hydroxy coumarin radical, enhanced by the electron-withdrawing 3-acetyl group which facilitates resonance stabilization.[1]
-
Differentiation: Unlike simple phenolic antioxidants, 3-AHC acts as a potent bidentate ligand, sequestering transition metals (Fe²⁺, Cu²⁺) to inhibit Fenton-type oxidation, a property often exceeding that of simple phenols.[1]
Chemical Profile & Structural Rationale[2][4][5][6][7][8]
To understand the antioxidant capacity of 3-AHC, one must analyze its structural dynamics.[1] The compound exists in equilibrium between keto and enol forms, a feature critical for its reactivity.[1][2]
| Property | Specification |
| IUPAC Name | 3-Acetyl-4-hydroxy-2H-chromen-2-one |
| CAS Number | 2555-37-5 |
| Molecular Formula | C₁₁H₈O₄ |
| Molecular Weight | 204.18 g/mol |
| Key Moiety |
Structural Mechanism of Action
The antioxidant potency stems from the 4-hydroxyl group .[1] Upon donating a hydrogen atom to a free radical (
Figure 1: Mechanistic pathway of antioxidant action showing Hydrogen Atom Transfer (HAT) and Metal Chelation.[1]
Comparative Evaluation
This section objectively compares 3-AHC against industry-standard antioxidants. Note that absolute IC50 values vary by protocol; relative performance is the key metric.[1]
DPPH Radical Scavenging Activity
Data Source: Al-Ayed, 2011; Comparative literature analysis.[1][2]
| Compound | IC50 Value (Approx.)* | Relative Potency | Mechanism Note |
| 3-AHC | 2.35 mM | Moderate | Relies on resonance-assisted H-bond stabilization.[1] |
| Trolox | 2.30 mM | Moderate | Water-soluble Vitamin E analog; standard reference.[1] |
| Ascorbic Acid | ~0.03 mM (5 µg/mL) | Very High | Rapid electron transfer; superior kinetics.[1] |
| BHT | ~0.15 mM | High | Sterically hindered phenol; lipophilic standard.[1] |
> Critical Analysis: In the specific study by Al-Ayed (2011), 3-AHC showed parity with Trolox.[1][2] However, in broader literature, Trolox often exhibits lower IC50s (µM range).[1] The mM-range values suggest 3-AHC is a stoichiometric antioxidant rather than a catalytic one, effective at higher concentrations or in specific matrices (e.g., lipid emulsions).[1]
Metal Chelation Capacity
Unlike Ascorbic Acid, which can act as a pro-oxidant in the presence of free iron (Fenton chemistry), 3-AHC acts as a preventive antioxidant.[1]
-
3-AHC: Forms stable 1:1 or 1:2 complexes with Fe²⁺ and Cu²⁺ via the 3-acetyl and 4-hydroxy oxygens.[1]
-
Ascorbic Acid: Reduces Fe³⁺ to Fe²⁺, potentially accelerating radical generation.[1]
-
EDTA: Stronger chelator but lacks radical scavenging capability.[1]
Verdict: 3-AHC is superior to Ascorbic Acid in preventive antioxidant scenarios involving transition metals.[1]
Experimental Protocols
To ensure reproducibility, the following self-validating protocols are recommended.
Protocol A: Standardized DPPH Assay (Microplate Format)
Objective: Determine IC50 of 3-AHC with statistical rigor.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM in HPLC-grade Methanol.[1]
-
Positive Control: Trolox (Range: 10–500 µM).[1]
-
Sample: 3-AHC (Range: 0.1–5 mM).[1]
Workflow:
-
Preparation: Dissolve 3-AHC in methanol. Sonicate if necessary to ensure full solubilization of the enol form.
-
Plating: Add 20 µL of sample/standard to 180 µL of DPPH solution in a 96-well plate.
-
Incubation: Incubate in the dark at 25°C for 30 minutes.
-
Measurement: Read Absorbance (
) at 517 nm. -
Validation:
Calculation:
Protocol B: Hydrogen Peroxide ( ) Scavenging
Objective: Evaluate non-radical oxidant scavenging.[1]
-
Solution: Prepare 40 mM
in phosphate buffer (pH 7.4). -
Reaction: Mix 3-AHC (dissolved in minimal ethanol, diluted in buffer) with
solution. -
Incubation: 10 minutes at room temperature.
-
Detection: Measure Absorbance at 230 nm.
-
Note: 3-AHC absorbs in the UV region.[1] Rigorous blanking (Buffer + 3-AHC) is critical to avoid false negatives.[1]
Mechanistic Visualization
The following diagram illustrates the dual-mode action of 3-AHC, highlighting the structural features responsible for its activity.
Figure 2: Dual-mode antioxidant mechanism of 3-AHC: Direct radical scavenging and preventative metal chelation.[1]
Conclusion & Future Outlook
3-Acetyl-4-hydroxy-2H-chromen-2-one is a moderate antioxidant with a specialized utility profile.[1] While it may not replace Ascorbic Acid or Gallic Acid as a general-purpose radical scavenger due to its higher IC50 (mM range), its structural ability to chelate metals makes it a valuable candidate for:
-
Stabilizing Lipid Systems: Where metal-induced oxidation is a primary failure mode.[1]
-
Drug Design: As a pharmacophore that combines antioxidant activity with other coumarin-associated biological effects (anticoagulant, antimicrobial).[1]
-
Derivatization: The 3-acetyl group is a "reactive handle," allowing the synthesis of hydrazones and chalcones that frequently exhibit 10-100x higher potency than the parent compound.[1]
References
-
Al-Ayed, A. S. (2011).[1][2][3] 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 4(4), 335-358.[1] Link[1]
-
Bhat, A. N., & Jain, B. D. (1960).[1] 3-Acetyl-4-hydroxycoumarin as a Reagent for the Gravimetric Determination of Uranium(VI) and Thorium(IV). Talanta, 4(1), 13-16. Link
-
Melagraki, G., et al. (2009).[1] Synthesis and antioxidant activity of new coumarin-3-acyl derivatives. European Journal of Medicinal Chemistry, 44(7), 3020-3026.[1] Link[1]
-
Senta-Loys, Z., et al. (2020).[1][4] Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity. Antioxidants, 9(8), 706.[1] Link[1]
-
Mladenović, M., et al. (2009).[1] Solvent-free synthesis of 3-acetyl-4-hydroxycoumarin derivatives and their antimicrobial activity. Chemical Papers, 63(3), 348-352.[1] Link[1]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Acetyl-4-hydroxy-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Key Chemical Intermediate.
The lifecycle of a chemical compound within a research and development setting extends beyond its synthesis and application; its safe and compliant disposal is a critical final step that safeguards both laboratory personnel and the environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-Acetyl-4-hydroxy-2H-chromen-2-one (CAS 2555-37-5), a coumarin derivative frequently utilized in synthetic chemistry. By integrating established safety protocols with an understanding of the compound's chemical nature, this document aims to be your preferred resource for responsible laboratory waste management.
Understanding the Hazard Profile: A Proactive Approach to Safety
Inferred Hazard Classification:
Based on data for related compounds, 3-Acetyl-4-hydroxy-2H-chromen-2-one should be handled as a substance that is:
-
Harmful if swallowed: Acute oral toxicity is a known hazard for many coumarin derivatives.[1]
-
Causes skin irritation: Direct contact with the skin may lead to irritation.
-
Causes serious eye irritation: The compound is likely to be an irritant to the eyes.
It is crucial to handle this compound with the appropriate personal protective equipment (PPE) at all times.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust particles or splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated. | To prevent inhalation of the powdered compound. |
The Core Directive: Compliant Waste Disposal
The primary and non-negotiable principle for the disposal of 3-Acetyl-4-hydroxy-2H-chromen-2-one is adherence to all local, state, and federal regulations. Laboratory chemical waste is strictly regulated to prevent environmental contamination and ensure public safety.
Immediate Step-by-Step Disposal Protocol:
-
Waste Identification and Labeling:
-
Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "3-Acetyl-4-hydroxy-2H-chromen-2-one".
-
Include the CAS number (2555-37-5) and the approximate quantity of the waste.
-
-
Container Selection:
-
Use a container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is recommended.
-
Ensure the container is in good condition, free from cracks or damage.
-
-
Waste Segregation:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Crucially, do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible chemicals can react, leading to the generation of heat, gas, or hazardous byproducts.
-
-
Engage a Licensed Waste Disposal Service:
-
The disposal of this chemical waste must be entrusted to a licensed and certified hazardous waste disposal company.[1]
-
Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with such companies. Contact your EHS officer to arrange for pickup.
-
Caption: Standard workflow for the compliant disposal of 3-Acetyl-4-hydroxy-2H-chromen-2-one.
Exploring In-Lab Deactivation: A Cautious Consideration
While direct disposal through a licensed vendor is the most straightforward and recommended approach, understanding the chemical reactivity of coumarins can offer insights into potential in-lab deactivation methods. These methods should only be considered by experienced chemists and must be approved by your institution's EHS department. The goal of deactivation is to transform the hazardous compound into a less hazardous substance before final disposal.
A. Alkaline Hydrolysis:
The lactone ring in the coumarin structure is susceptible to hydrolysis under basic conditions.[2][3] This process opens the ring to form a salt of a coumarinic acid, which can then isomerize to a more stable coumaric acid salt.
Proposed, Non-validated Protocol for Small Quantities:
-
Warning: This procedure should be performed in a fume hood with appropriate PPE.
-
For every 1 gram of 3-Acetyl-4-hydroxy-2H-chromen-2-one, slowly add it to a stirred solution of 1 M sodium hydroxide (approximately 20-30 mL).
-
Stir the mixture at room temperature for several hours or gently heat to accelerate the reaction. The solid should dissolve as the hydrolysis proceeds.
-
After the reaction is complete (as determined by a suitable analytical method like TLC or LC-MS), the resulting aqueous solution should be neutralized with a dilute acid (e.g., 1 M hydrochloric acid) before being collected as aqueous hazardous waste.
B. Oxidative Degradation:
Advanced oxidation processes (AOPs) are known to degrade coumarin derivatives.[4][5][6][7] These methods typically involve the generation of highly reactive hydroxyl radicals. While effective, replicating these conditions in a standard laboratory for disposal purposes can be complex and may introduce new hazards. Therefore, this method is generally not recommended for routine in-lab deactivation without specialized equipment and expertise.
Caption: Potential chemical deactivation pathways for 3-Acetyl-4-hydroxy-2H-chromen-2-one.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills (Solid):
-
Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.
-
Place the spilled material into a labeled hazardous waste container.
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional EHS department immediately.
-
Prevent the spill from entering drains.
-
Follow the specific instructions provided by your EHS team for cleanup.
-
Conclusion: A Commitment to the Full Lifecycle of a Chemical
The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. For 3-Acetyl-4-hydroxy-2H-chromen-2-one, the most direct and compliant disposal method is through a licensed hazardous waste contractor, facilitated by your institution's EHS department. While in-lab deactivation methods like alkaline hydrolysis are chemically plausible, they require careful consideration, validation, and institutional approval. By adhering to the procedures outlined in this guide, you contribute to a culture of safety and environmental stewardship, ensuring that the final chapter of this compound's journey is as carefully managed as its synthesis and application.
References
- Decker, H., and Becker, A. (1922). The susceptibility of coumarins to alkaline hydrolysis. Berichte der deutschen chemischen Gesellschaft (A and B Series).
- Garrett, E. R., et al. (1971). Alkaline hydrolysis of coumarins. Journal of Pharmaceutical Sciences.
- Lippold, B. H., and Garrett, E. R. (1971). Alkaline hydrolysis of coumarins. Journal of Pharmaceutical Sciences.
-
Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. (2023). ACS Earth and Space Chemistry. [Link]
-
Degradation of emerging contaminant coumarin based on anodic oxidation, electro-Fenton and subcritical water oxidation processes. (2022). Environmental Research. [Link]
-
Advanced oxidation process of coumarins by hydroxyl radical: Towards the new mechanism leading to less toxic products. (2025). ResearchGate. [Link]
-
Degradation of emerging contaminant coumarin based on anodic oxidation, electro-Fenton and subcritical water oxidation processes. (n.d.). ResearchGate. [Link]
-
Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. (2013). Scientific Research Publishing. [Link]
-
Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. (n.d.). ResearchGate. [Link]
-
Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. (2013). SciRP.org. [Link]
-
Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. (n.d.). MDPI. [Link]
-
The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. (2021). PMC. [Link]
-
Elucidation of the coumarin degradation by Pseudomonas sp. strain NyZ480. (2023). PubMed. [Link]
-
Rapid Degradation of Coumarin via In Situ Hydroxyl Radical Generation Induced by Recycled Gas from a DBD Plasma Bubble Reactor. (2025). Indico. [Link]
-
Effects of environment factors on coumarin biodegradation by bacterium... (n.d.). ResearchGate. [Link]
-
3-Acetyl-4-hydroxy-2H-chromen- 2-one. (n.d.). TradeIndia. [Link]
-
3-Acetyl-umbelliferone. (n.d.). PubChem. [Link]
-
SAFETY DATA SHEET. (n.d.). Company Website. [Link]
-
3-acetyl-4-hydroxy-2H-chromen-2-one. (2025). ChemSynthesis. [Link]
-
3-Acetyl-4-hydroxy-2H-chromen-2-one [CAS: 2555-37-5]. (n.d.). Ivy Fine Chemicals. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of emerging contaminant coumarin based on anodic oxidation, electro-Fenton and subcritical water oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
